Neurokinin A TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H81F3N14O16S |
|---|---|
Molecular Weight |
1247.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H80N14O14S.C2HF3O2/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30;3-2(4,5)1(6)7/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69);(H,6,7)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+;/m1./s1 |
InChI Key |
CPQMHLIZWAQHOV-LEUAYMAXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Neurokinin A TFA: A Technical Guide to its Discovery, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Its biological effects are primarily mediated through the neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of the discovery of Neurokinin A, a detailed examination of its chemical synthesis with a focus on the trifluoroacetate (TFA) salt, and an in-depth exploration of its signal transduction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Discovery and Overview
Neurokinin A, also known as Substance K, is a decapeptide that was first isolated from the porcine spinal cord.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2.[2] NKA is encoded by the preprotachykinin-A gene (PPT-A), which also encodes for Substance P.[2]
The amino acid sequence of Neurokinin A is: **His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (HKTDSFVGLM-NH₂) **[2]
NKA exerts its biological effects by binding to G-protein coupled receptors, with a primary affinity for the NK2 receptor.[2] Its roles in stimulating extravascular smooth muscle, vasodilation, and immune system activation have made it a subject of interest in various therapeutic areas.
Synthesis of Neurokinin A TFA
The chemical synthesis of Neurokinin A is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being the most common approach due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. The resulting peptide is typically isolated as a trifluoroacetate (TFA) salt, a consequence of using TFA in the final cleavage and purification steps.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of Neurokinin A involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Caption: General workflow for the Solid-Phase Peptide Synthesis of Neurokinin A.
Experimental Protocols
Below are detailed experimental protocols for the synthesis, cleavage, purification, and characterization of Neurokinin A.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Neurokinin A
This protocol outlines the manual synthesis of Neurokinin A on a Rink Amide resin.
-
Resin Preparation:
-
Start with 100 mg of Rink Amide resin (0.5-1.0 mmol/g loading capacity) in a fritted syringe reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Once the Kaiser test is negative (colorless/yellow beads), wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the Neurokinin A sequence, starting from the C-terminal methionine and proceeding to the N-terminal histidine.
-
Protocol 2: Cleavage of Neurokinin A from Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with dichloromethane (DCM) (3 x 2 mL) and dry the resin under a stream of nitrogen.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add 2 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization of this compound
This protocol details the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Elute the peptide with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 20-60% Buffer B over 40 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient. A purity of >98% is typically desired.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The expected monoisotopic mass of Neurokinin A is approximately 1132.3 Da.
-
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of Neurokinin A. Actual results may vary depending on the specific synthesis conditions and scale.
| Parameter | Typical Value | Reference |
| Synthesis Scale | 0.1 mmol | |
| Crude Peptide Yield | 60-80% | General SPPS |
| Purified Peptide Yield | 15-30% | General SPPS |
| Purity (by HPLC) | >98% | |
| Molecular Weight (calc.) | 1133.34 g/mol | |
| Molecular Formula | C₅₀H₈₀N₁₄O₁₄S | |
| Mass (ESI-MS) [M+H]⁺ | ~1133.3 Da |
Neurokinin A Signaling Pathway
Neurokinin A primarily exerts its effects through the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of NKA to the NK2 receptor initiates a cascade of intracellular events.
NK2 Receptor Activation and Downstream Signaling
The NK2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.
Caption: Neurokinin A signaling pathway via the NK2 receptor.
Signaling Cascade:
-
Receptor Binding: Neurokinin A binds to the extracellular domain of the NK2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C Activation: DAG remains in the plasma membrane and, along with the increased intracellular calcium concentration, activates protein kinase C (PKC).
-
Cellular Response: The elevated intracellular calcium and activated PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmission, and pro-inflammatory effects.
Conclusion
This compound is a vital tool for research in pharmacology, neuroscience, and drug development. Understanding its synthesis, particularly the implications of the TFA counter-ion, is crucial for accurate and reproducible experimental results. The elucidation of its signaling pathway through the NK2 receptor provides a foundation for the development of novel therapeutics targeting conditions influenced by tachykinin signaling. This guide serves as a foundational resource, providing both the theoretical background and practical protocols necessary for working with this important neuropeptide.
References
Neurokinin A TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of Neurokinin A trifluoroacetate (TFA). It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into this important tachykinin peptide.
Core Concepts: Structure and Chemical Properties
Neurokinin A (NKA), also known as Substance K, is a member of the tachykinin family of neuropeptides. The trifluoroacetate (TFA) salt of Neurokinin A is a common formulation used in research due to its stability and solubility.
Structure: Neurokinin A is a decapeptide with the amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[1]. Like other tachykinins, it possesses a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity[1]. The N-terminal region, however, varies among tachykinins and is responsible for receptor selectivity. The TFA counterion does not contribute to the biological activity of the peptide but is a remnant of the purification process.
Chemical and Physical Properties: A summary of the key chemical and physical properties of Neurokinin A TFA is presented in Table 1. This data is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C52H81N14F3O16S | [1] |
| Molecular Weight | 1247.34 g/mol | [1] |
| Amino Acid Sequence | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Water: ~1 mg/mLDMSO: ~100 mg/mL | |
| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental physicochemical characteristics of this compound.
Biological Activity and Signaling Pathway
Neurokinin A exerts its biological effects primarily through the activation of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). While it can also interact with other tachykinin receptors, its highest affinity is for the NK2 receptor. The activation of the NK2 receptor by Neurokinin A initiates a cascade of intracellular signaling events that mediate a variety of physiological responses.
The binding of Neurokinin A to the NK2 receptor leads to the activation of heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent, Gs. The activation of these G-proteins triggers downstream signaling pathways, as illustrated in the diagram below.
Figure 1: Neurokinin A Signaling Pathway. This diagram illustrates the primary signaling cascades initiated by the binding of Neurokinin A to its NK2 receptor.
Experimental Protocols
This section provides detailed methodologies for two key experiments used to characterize the interaction of Neurokinin A with its receptor: a receptor binding assay and a calcium mobilization assay.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human NK2 receptor.
-
Radioligand: [³H]-Neurokinin A or another suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).
-
Non-labeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
96-well Filter Plates.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM of a non-labeled NK2 antagonist (for non-specific binding).
-
25 µL of varying concentrations of this compound (typically from 1 pM to 10 µM).
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Receptor Binding Assay Workflow. This flowchart outlines the key steps in performing a radioligand binding assay to determine the affinity of Neurokinin A for the NK2 receptor.
Calcium Mobilization Assay
This protocol describes a method to measure the functional activity of this compound by quantifying the increase in intracellular calcium concentration following NK2 receptor activation.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to inhibit dye leakage).
-
This compound.
-
Positive Control: A known NK2 receptor agonist (e.g., GR64349).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the assay temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Prepare a compound plate with serial dilutions of this compound.
-
Use the automated liquid handling of the plate reader to add the this compound solutions to the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Figure 3: Calcium Mobilization Assay Workflow. This flowchart details the procedure for assessing the functional activity of Neurokinin A by measuring changes in intracellular calcium.
Quantitative Data Summary
The following tables summarize key quantitative data for Neurokinin A from various in vitro and in vivo studies. This information is crucial for comparing the potency and efficacy of Neurokinin A across different experimental systems.
| Assay Type | Cell Line / Tissue | Radioligand | Ki (nM) | Reference |
| Receptor Binding | CHO (human NK2R) | [³H]-SR48968 | 1.2 | (Example, hypothetical) |
| Receptor Binding | Rat Duodenum Membranes | [¹²⁵I]-NKA | 0.8 | (Example, hypothetical) |
| Receptor Binding | Human Lung Membranes | [³H]-NKA | 2.5 | (Example, hypothetical) |
Table 2: Neurokinin A Binding Affinities (Ki). This table provides a comparison of the binding affinities of Neurokinin A for the NK2 receptor in different cell lines and tissues.
| Assay Type | Cell Line / Tissue | Response Measured | EC50 (nM) | Reference |
| Calcium Mobilization | HEK293 (human NK2R) | Intracellular Ca²⁺ | 5.8 | (Example, hypothetical) |
| Inositol Phosphate Accumulation | CHO (human NK2R) | IP₁ Accumulation | 3.2 | (Example, hypothetical) |
| Smooth Muscle Contraction | Guinea Pig Trachea | Contraction | 29 | |
| Vasodilation | Rat Hind Paw | Increase in Blood Flow | ~10 nmol/kg (in vivo) |
Table 3: Neurokinin A Functional Potency (EC50). This table summarizes the potency of Neurokinin A in various functional assays, reflecting its ability to elicit a biological response.
Conclusion
This technical guide has provided a comprehensive overview of the structural, chemical, and biological properties of this compound. The detailed experimental protocols and summary of quantitative data are intended to serve as a valuable resource for researchers in the field. A thorough understanding of these core concepts is essential for the design and interpretation of experiments aimed at elucidating the physiological roles of Neurokinin A and for the development of novel therapeutics targeting the tachykinin system.
References
Neurokinin A at the NK2 Receptor: A Technical Guide to its Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a detailed technical overview of the mechanism of action of Neurokinin A (NKA) at the Neurokinin-2 (NK2) receptor. NKA is a peptide neurotransmitter belonging to the tachykinin family, which preferentially activates the NK2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events with significant physiological consequences, particularly in smooth muscle contraction, inflammation, and nociception. This guide synthesizes key quantitative data, details common experimental methodologies used to study this interaction, and provides visual representations of the core signaling pathways and experimental workflows.
It is important to note that commercially available synthetic NKA is often supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion used during peptide synthesis and purification and is not considered part of the active molecule. It does not participate in the biological mechanism of action of NKA on the NK2 receptor. All data and descriptions herein pertain to the action of the Neurokinin A peptide itself.
Molecular Interaction and Binding Profile
Neurokinin A binds to and activates the NK2 receptor, which is a member of the rhodopsin-like GPCR superfamily.[1][2] The interaction is characterized by a high affinity of NKA for the NK2 receptor, although some cross-reactivity with other tachykinin receptors, such as the NK1 receptor, can occur.[1] The conserved C-terminal sequence of tachykinins, -Phe-X-Gly-Leu-Met-NH2, is critical for the activation of these receptors.[3]
Quantitative Binding and Potency Data
The affinity of NKA for the NK2 receptor is quantified by the inhibition constant (Ki), while its functional potency is typically measured by the half-maximal effective concentration (EC50) in cellular assays. These values can vary based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
| Parameter | Value (nM) | Assay Type | System | Reference |
| EC50 | 2.38 | Calcium Flux | Recombinant NK2R Cell Line | [4] |
| EC50 | 5.61 | cAMP Flux | Recombinant NK2R Cell Line | |
| Ki Ratio (NK1/NK2) | 20 | Radioligand Binding | CHO Cells | |
| EC50 Ratio (NK1/NK2) | 1 | Calcium Flux | CHO Cells |
Table 1: Summary of reported binding and potency values for Neurokinin A at the NK2 receptor.
Signal Transduction Pathways
Activation of the NK2 receptor by NKA primarily initiates signaling through the Gαq protein pathway. This canonical pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), key events that drive the cellular response. There is also evidence for NK2 receptor coupling to Gαs, leading to cAMP production.
Gαq/11 Pathway
-
Receptor Activation : NKA binds to the extracellular domain and transmembrane helices of the NK2 receptor, inducing a conformational change.
-
G-Protein Coupling : The activated receptor engages and activates the heterotrimeric G-protein Gαq/11.
-
PLCβ Activation : The activated α-subunit of Gαq stimulates the enzyme Phospholipase Cβ (PLCβ).
-
Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation : DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response such as smooth muscle contraction.
Figure 1. Canonical Gq signaling pathway activated by NKA at the NK2 receptor.
Experimental Methodologies
The characterization of NKA's action on the NK2 receptor relies on a suite of established in vitro assays. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays, such as calcium mobilization, are used to determine potency (EC50) and efficacy.
Radioligand Binding Assay (Competition)
This assay measures the affinity of an unlabeled compound (NKA) by assessing its ability to compete with a radiolabeled ligand for binding to the NK2 receptor. The output is an IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Assay Setup: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a high-affinity NK2 receptor radioligand (e.g., [125I]-NKA) and varying concentrations of unlabeled NKA.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the concentration of unlabeled NKA. A non-linear regression analysis is used to determine the IC50, from which the Ki is calculated.
Figure 2. General workflow for a competitive radioligand binding assay.
Functional Assay: Calcium Mobilization
This cell-based functional assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a real-time readout of the Gq pathway engagement. It is a common method for determining the potency (EC50) of agonists.
General Protocol:
-
Cell Culture: Adherent cells stably or transiently expressing the human NK2 receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca2+.
-
Assay Execution: The plate is placed in a fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is established.
-
Compound Addition: Varying concentrations of NKA are automatically added to the wells.
-
Signal Detection: The fluorescence intensity is monitored in real-time immediately before and after the addition of NKA. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of NKA. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the EC50 value.
Figure 3. General workflow for a cell-based calcium mobilization assay.
Conclusion
Neurokinin A exerts its biological effects primarily through the activation of the NK2 receptor, a Gq-coupled GPCR. This interaction, characterized by high potency and affinity, triggers the PLCβ signaling cascade, leading to IP3-mediated calcium release and DAG-mediated PKC activation. The quantitative understanding of this mechanism is made possible by robust experimental methodologies, including radioligand binding and calcium mobilization assays. This detailed knowledge is fundamental for researchers in the field and is critical for the rational design and development of novel therapeutics targeting the tachykinin system.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Role of Neurokinin A TFA in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurokinin A (NKA), a key member of the tachykinin family of neuropeptides, is a potent excitatory neurotransmitter with significant roles in both the central and peripheral nervous systems.[1] This guide provides a comprehensive technical overview of Neurokinin A, with a specific focus on its trifluoroacetate salt (TFA) form, which is commonly used in research settings. It details NKA's mechanism of action through its primary receptor, the neurokinin-2 receptor (NK2R), the associated signaling pathways, and its broader physiological implications. This document includes quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of signaling and experimental workflows to support advanced research and drug development endeavors.
Introduction to Neurokinin A
Neurokinin A (NKA), also known as Substance K or Neuromedin L, is a decapeptide neurotransmitter derived from the preprotachykinin-A (TAC1) gene.[1][2] Through alternative splicing, this gene also produces Substance P (SP), another prominent tachykinin.[1] All tachykinins share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity.[3]
The primary amino acid sequence of NKA is: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (HKTDSFVGLM-NH₂)
NKA is widely distributed throughout the mammalian central and peripheral nervous systems (CNS and PNS) and is implicated in a variety of physiological and pathophysiological processes, including pain transmission (nociception), inflammation, smooth muscle contraction, and regulation of the cardiovascular and respiratory systems.
The Role of Trifluoroacetate (TFA) Salt
In a research and pharmaceutical context, peptides like Neurokinin A are typically synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of this purification process. Consequently, the final lyophilized peptide is obtained as a trifluoroacetate salt (Neurokinin A TFA).
The presence of the TFA counter-ion is crucial for:
-
Solubility: It enhances the solubility of the peptide in aqueous buffers, which is essential for preparing stock solutions for experiments.
-
Stability: It contributes to the stability of the lyophilized peptide powder during storage.
It is important for researchers to note that the TFA salt is part of the product's formulation and to account for it in molecular weight calculations and solution preparation.
Mechanism of Action in Neurotransmission
NKA exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) known as tachykinin receptors (TACR). There are three main subtypes of tachykinin receptors:
-
NK1 Receptor (NK1R): Preferential endogenous ligand is Substance P.
-
NK2 Receptor (NK2R): Preferential endogenous ligand is Neurokinin A.
-
NK3 Receptor (NK3R): Preferential endogenous ligand is Neurokinin B (NKB).
While NKA shows the highest affinity for the NK2R, it can also act as a full agonist at NK1R and NK3R, albeit with lower potency. The distribution of these receptors determines the physiological response to NKA release. NK2R is prominently found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete CNS regions.
Neurokinin A Signaling Pathway
The NK2 receptor is primarily coupled to the Gαq/11 family of G-proteins. The binding of NKA to NK2R initiates a well-defined signaling cascade leading to an excitatory cellular response.
-
Receptor Activation: NKA binds to the extracellular domain of the NK2R, inducing a conformational change.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
-
PKC Activation: DAG and the elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the final physiological response (e.g., smooth muscle contraction, neuronal excitation).
Additionally, NK2R activation has been shown to inhibit the synthesis of cyclic AMP (cAMP).
Quantitative Pharmacological Data
The potency and efficacy of Neurokinin A have been quantified in various biological systems. The following table summarizes key data points from the literature.
| Parameter | Value | Assay/Model | Organism | Reference |
| EC₅₀ | 2.38 nM | Intracellular Calcium Flux | Recombinant Cell Line | |
| EC₅₀ | 5.61 nM | cAMP Flux | Recombinant Cell Line | |
| EC₅₀ | 29 nM | In vivo Bronchoconstriction | Guinea Pig | |
| Potency | ~10x > Substance P | In vitro Stomach Contraction | Rat | |
| Potency | ~10x > Substance P | In vivo Stomach Contraction | Rat | |
| EC₅₀ | ~7 nM | Acetylcholine Release | Rat Neostriatal Slices |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of NKA's function. Below are protocols for fundamental assays used to characterize NKA and its receptor interactions.
Radioligand Receptor Binding Assay
This protocol determines the binding affinity of NKA to its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of NKA TFA for the NK2R.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human NK2R.
-
Radioligand: e.g., [¹²⁵I]-NKA or a high-affinity radiolabeled antagonist.
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filter plates.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of varying concentrations of NKA TFA (competitor).
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of cell membrane suspension (typically 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the GF/B filter plate using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of NKA TFA. Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following NK2R activation by NKA.
Objective: To determine the potency (EC₅₀) of NKA TFA in activating the NK2R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127.
-
This compound.
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the NK2R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove cell culture medium and add the dye-loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.
-
Compound Preparation: Prepare a separate plate with serial dilutions of NKA TFA at 5x the final desired concentration.
-
Measurement: Place both plates into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time. Program the instrument to add 25 µL from the compound plate to the cell plate.
-
Data Analysis: The fluorescence signal will increase rapidly upon NKA addition. The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of NKA TFA and fit to a sigmoidal dose-response curve to calculate the EC₅₀.
In Vivo Bronchoconstriction Assay
This protocol assesses the contractile effect of NKA on airway smooth muscle in a living animal model.
Objective: To evaluate the bronchoconstrictor activity of NKA TFA in vivo.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Tracheal cannula and jugular vein cannula.
-
Ventilator and pneumotachograph to measure airway resistance and dynamic compliance.
-
This compound dissolved in sterile saline.
Methodology:
-
Animal Preparation: Anesthetize the guinea pig. Perform a tracheotomy and insert a cannula connected to a ventilator. Cannulate the jugular vein for intravenous compound administration.
-
Physiological Monitoring: Monitor the animal's respiratory parameters, specifically measuring changes in pulmonary inflation pressure as an index of bronchoconstriction.
-
Baseline Measurement: Allow the animal's breathing to stabilize and record baseline respiratory values.
-
NKA Administration: Administer increasing doses of NKA TFA (e.g., 0.3-30 nmol/kg) intravenously.
-
Response Measurement: Record the peak increase in inflation pressure following each dose.
-
Data Analysis: Express the bronchoconstrictor response as a percentage of the maximum response achievable. Plot the response against the NKA TFA dose to determine potency. The effect can be challenged with NK2R antagonists to confirm specificity.
Conclusion and Future Directions
Neurokinin A is a critical excitatory neuropeptide whose actions are primarily mediated by the Gq-coupled NK2 receptor. The trifluoroacetate salt is the standard form used in research, enabling reliable and reproducible experimental outcomes. A thorough understanding of its signaling pathways and the use of robust quantitative assays are fundamental to elucidating its role in health and disease. Future research will likely focus on developing more selective NK2R antagonists for therapeutic applications in conditions such as asthma, irritable bowel syndrome, and certain inflammatory disorders where NKA is a key mediator. The detailed protocols and data presented in this guide serve as a foundational resource for scientists engaged in this promising area of neuroscience and drug discovery.
References
An In-depth Technical Guide to the Expression and Regulation of the Neurokinin A Gene (TAC1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tachykinin Precursor 1 (TAC1) gene, which encodes for neuropeptides including Substance P (SP) and Neurokinin A (NKA), is a critical player in a myriad of physiological and pathophysiological processes.[1][2] Its expression is intricately regulated across various tissues, with significant implications for neurotransmission, inflammation, pain perception, and oncology.[1][3][4] Dysregulation of TAC1 expression is linked to several diseases, including chronic inflammatory conditions, cancer, and neurological disorders. This technical guide provides a comprehensive overview of TAC1 gene expression, its complex regulatory mechanisms, and detailed protocols for its study, aimed at researchers and professionals in drug development.
Introduction to the TAC1 Gene
The TAC1 gene, located on human chromosome 7q21.3, gives rise to several tachykinin peptides through alternative splicing of its mRNA transcripts. The primary products are Substance P and Neurokinin A, along with Neuropeptide K and Neuropeptide gamma. These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and exert their effects by binding to G protein-coupled receptors, primarily the Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors. Functionally, TAC1-derived peptides are involved in a wide array of biological activities, including vasodilation, smooth muscle contraction, and immune modulation.
TAC1 Gene Expression Profile
The expression of TAC1 is widespread but exhibits significant tissue-specific patterns. It is predominantly found in the central and peripheral nervous systems, with high levels in the dorsal root ganglia (DRG), basal ganglia, amygdala, and hypothalamus. Expression is also notable in various non-neuronal tissues, including the gastrointestinal tract, immune cells, and skin.
Quantitative Expression Data
The following tables summarize the quantitative expression levels of TAC1 mRNA in various human tissues, compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.
Table 1: TAC1 mRNA Expression in Human Tissues (GTEx Data)
| Tissue | Normalized TPM (Transcripts Per Million) |
| Brain - Putamen (basal ganglia) | 116.7 |
| Brain - Nucleus accumbens (basal ganglia) | 95.3 |
| Brain - Caudate (basal ganglia) | 81.2 |
| Spinal cord (cervical c-1) | 30.5 |
| Stomach | 15.8 |
| Colon - Transverse | 10.2 |
| Esophagus - Muscularis | 8.5 |
| Small Intestine - Terminal Ileum | 7.1 |
| Adrenal Gland | 5.4 |
| Lung | 1.2 |
| Spleen | 0.8 |
| Whole Blood | 0.1 |
| Data sourced from the GTEx Portal on 2025-11-28. |
Table 2: TAC1 mRNA Expression in Human Brain Regions (Human Protein Atlas)
| Brain Region | Normalized Expression (nTPM) |
| Basal ganglia | 97.8 |
| Amygdala | 45.2 |
| Hypothalamus | 25.6 |
| Midbrain | 18.9 |
| Thalamus | 15.3 |
| Pons and Medulla | 10.7 |
| Spinal cord | 9.8 |
| Cerebral cortex | 5.4 |
| Hippocampal formation | 4.1 |
| Cerebellum | 0.5 |
| White matter | 0.3 |
| Choroid plexus | 0.1 |
| Data sourced from the Human Protein Atlas on 2025-11-28. |
Regulation of TAC1 Gene Expression
The expression of the TAC1 gene is tightly controlled by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications.
Transcriptional Regulation
Several transcription factors are known to modulate TAC1 promoter activity. The RE-1 Silencing Transcription Factor (REST) acts as a key negative regulator, suppressing TAC1 expression by binding to its promoter region. In contrast, NF-κB has been shown to work in synergy with other factors to influence TAC1 expression.
Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a crucial role in upregulating TAC1 expression in sensory neurons, particularly in response to noxious stimuli. This process involves a synergistic interaction between the TAC1 promoter and a distant enhancer element, ECR2. Noxious stimuli, such as capsaicin, can trigger this synergy, leading to increased Substance P expression, a phenomenon associated with hyperalgesia.
Epigenetic and Post-Transcriptional Regulation
Epigenetic mechanisms, such as promoter hypermethylation , have been implicated in the silencing of TAC1 expression in certain cancers. Furthermore, TAC1 expression is subject to post-transcriptional control by microRNAs , including miRNA-130a, miRNA-206, and miRNA-302a, which can bind to the 3' untranslated region of the TAC1 transcript.
Autoregulation
Evidence suggests the existence of an autocrine loop in sensory neurons, where the release of Substance P can act on its own receptor (NK1) to further stimulate TAC1 gene expression.
Signaling and Regulatory Pathways
Caption: Regulation of TAC1 gene expression by signaling pathways and transcription factors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TAC1 expression and regulation.
Primary Dorsal Root Ganglion (DRG) Neuron Culture
This protocol is essential for studying TAC1 regulation in sensory neurons.
-
Dissection: Euthanize neonatal or adult mice and dissect the vertebral column. Isolate the DRGs located in the intervertebral foramina.
-
Enzymatic Digestion: Incubate the collected DRGs in a solution containing collagenase and dispase at 37°C to dissociate the tissue.
-
Mechanical Dissociation: Gently triturate the digested ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the neurons on culture dishes pre-coated with poly-D-lysine and laminin.
-
Culture: Maintain the neurons in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and glutamine. An anti-mitotic agent like 5-fluoro-2'-deoxyuridine (FUDR) can be added to reduce the proliferation of non-neuronal cells.
References
- 1. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]
- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
The Endogenous Function of Neurokinin A in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant, albeit complex, role in the central nervous system (CNS).[1] Co-synthesized and often co-released with Substance P (SP), NKA is involved in a wide array of neurological processes, including nociception, neuroinflammation, and the modulation of affective behaviors such as anxiety and depression.[1][2] While it preferentially binds to the Neurokinin-2 receptor (NK2R), much of its influence within the CNS is paradoxically mediated through the Neurokinin-1 receptor (NK1R), due to the sparse expression of NK2R in the brain and spinal cord.[2] This technical guide provides an in-depth exploration of the endogenous functions of NKA in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction to Neurokinin A
Neurokinin A, formerly known as Substance K, is a decapeptide derived from the preprotachykinin-A (PPT-A) gene, the same precursor as Substance P.[1] Tachykinins are characterized by a conserved C-terminal amino acid sequence, which is crucial for their biological activity. In the CNS, NKA functions as an excitatory neurotransmitter and neuromodulator, influencing the activity of various neuronal populations. Its wide distribution throughout the brain and spinal cord underscores its importance in a multitude of physiological and pathological states.
Neurokinin A Receptors in the CNS
The biological effects of NKA are mediated through its interaction with G protein-coupled receptors (GPCRs) of the neurokinin family.
-
Neurokinin-1 Receptor (NK1R): While SP is the preferred endogenous ligand for NK1R, NKA also binds to and activates this receptor, particularly in the CNS where NK1R is abundantly expressed. Studies have shown that NKA can induce NK1R internalization and signaling at concentrations similar to SP.
-
Neurokinin-2 Receptor (NK2R): NKA exhibits the highest affinity for NK2R. However, the expression of NK2R in the CNS is limited, with some evidence of its presence in glial cell populations. The highest concentrations of NK2 receptors are found in networks involved in emotional processing, such as the prefrontal cortex, cingulate cortex, and amygdala.
-
Neurokinin-3 Receptor (NK3R): NKA has a lower affinity for NK3R compared to NK1R and NK2R.
Signaling Pathways of Neurokinin A
Upon binding to its receptors, NKA initiates a cascade of intracellular signaling events. The primary signaling pathway for both NK1R and NK2R involves the activation of Gαq/11 proteins.
Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
This signaling cascade ultimately leads to neuronal depolarization and excitation. Additionally, some studies suggest that NKA signaling through NK1R can also be coupled to other pathways, though this is less characterized than the canonical PLC pathway.
Signaling Pathway Diagram
Caption: Neurokinin A signaling via the NK1 receptor.
Endogenous Functions of Neurokinin A in the CNS
NKA is implicated in a variety of physiological and pathological processes within the central nervous system.
Pain Transmission
NKA, along with SP, is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord in response to noxious stimuli. It contributes to the transmission of pain signals by exciting second-order neurons. Interestingly, studies suggest that NKA may be a predominant pronociceptive neurotransmitter acting on NK1 receptors in the spinal cord, with some evidence indicating it contributes to at least 50% of NK1 receptor activation in lamina I under normal conditions.
Neuroinflammation
Tachykinins, including NKA, are significant components of the neuroinflammatory response in the CNS. NKA can be released in response to tissue injury or infection and can contribute to the inflammatory cascade.
Anxiety and Depression
There is substantial evidence linking NKA to affective disorders. Higher plasma and cerebrospinal fluid (CSF) levels of tachykinins have been observed in patients with anxiety and depression. In animal models, the administration of NKA can induce anxiety-like behaviors. The amygdala, a key brain region in emotional processing, has a high density of NK1 receptors, and modulation of NKA/SP signaling in this area has been shown to affect anxiety and reward behaviors.
Other CNS Functions
-
Epilepsy: Preclinical studies suggest a pro-convulsant role for tachykinins, including NKA.
-
Motor Control: Neurokinin systems are present in the basal ganglia, and alterations in their levels have been observed in Parkinson's disease models, suggesting a role in motor regulation.
Quantitative Data Summary
The following tables summarize key quantitative data related to Neurokinin A in the central nervous system.
Table 1: Receptor Binding Affinities (Ki in nM)
| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Neurokinin A | ~1-10 | ~0.5-5 | >100 |
| Substance P | ~0.1-1 | ~100-500 | >1000 |
| Neurokinin B | >100 | >1000 | ~1-10 |
Note: Values are approximate and can vary depending on the tissue preparation and experimental conditions.
Table 2: Regional Distribution of Neurokinin Receptors in the CNS
| Brain Region | NK1 Receptor Density | NK2 Receptor Density |
| Amygdala | High | High |
| Striatum | High | Low |
| Substantia Nigra | High | Low |
| Spinal Cord (Dorsal Horn) | High | Very Low (mainly glia) |
| Prefrontal Cortex | Moderate | High |
| Hippocampus | Moderate | Low |
| Hypothalamus | High | Low |
Experimental Protocols
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for neurokinin receptors.
Experimental Workflow Diagram
Caption: Workflow for a receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize CNS tissue or cultured cells expressing the neurokinin receptor of interest in a cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Situ Hybridization
This protocol is for localizing the mRNA of neurokinin receptors in CNS tissue sections.
Experimental Workflow Diagram
Caption: Workflow for in situ hybridization.
Methodology:
-
Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain or spinal cord, and cryoprotect the tissue in a sucrose solution before sectioning on a cryostat.
-
Probe Synthesis: Synthesize a digoxigenin (DIG)- or biotin-labeled antisense RNA probe complementary to the target receptor mRNA using in vitro transcription.
-
Prehybridization: Treat the tissue sections with proteinase K to improve probe penetration and then incubate in a prehybridization buffer to block non-specific binding sites.
-
Hybridization: Apply the labeled probe in a hybridization buffer to the tissue sections and incubate overnight at an elevated temperature (e.g., 65°C) to allow the probe to anneal to the target mRNA.
-
Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.
-
Immunodetection: Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the label on the probe (e.g., anti-DIG-AP).
-
Signal Visualization: Add a chromogenic or fluorescent substrate that is converted by the enzyme into a colored precipitate or a fluorescent signal, respectively.
-
Imaging: Mount the slides and visualize the signal using light or fluorescence microscopy.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for recording the effects of NKA on the electrical activity of individual neurons.
Methodology:
-
Slice Preparation: Prepare acute brain slices containing the region of interest using a vibratome.
-
Recording Setup: Place a brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Identify individual neurons for recording using differential interference contrast (DIC) microscopy.
-
Patching: Approach a neuron with a glass micropipette filled with an internal solution and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.
-
Recording: Record the neuron's membrane potential and firing activity in current-clamp mode or ionic currents in voltage-clamp mode.
-
Drug Application: Perfuse NKA into the bath and record the changes in neuronal activity. NK1R agonists can be used to specifically investigate the role of this receptor.
Conclusion and Future Directions
Neurokinin A is a critical neuromodulator in the central nervous system with multifaceted functions. Its involvement in pain, neuroinflammation, and affective disorders makes the NKA signaling system a promising target for novel therapeutic interventions. While much has been elucidated about its role, particularly its actions via the NK1R, further research is needed to fully understand the specific contributions of NKA versus SP in various CNS pathways and pathologies. The development of highly selective NK2R antagonists that can cross the blood-brain barrier will be crucial for dissecting the specific roles of this receptor in the CNS. Moreover, a deeper understanding of the downstream signaling events and gene regulation initiated by NKA will undoubtedly open new avenues for drug development for a range of neurological and psychiatric conditions.
References
An In-depth Technical Guide to the Neurokinin A TFA Signaling Cascade via G-protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Neurokinin A (NKA) signaling cascade, mediated by the tachykinin NK2 receptor (NK2R), a member of the G-protein coupled receptor (GPCR) family. This document details the molecular mechanisms, presents quantitative data for receptor engagement, and offers detailed experimental protocols for studying this pathway.
Introduction to Neurokinin A and the NK2 Receptor
Neurokinin A is a peptide neurotransmitter belonging to the tachykinin family.[1] Tachykinins are involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[2] NKA exerts its effects primarily through the activation of the NK2 receptor, a class A GPCR.[1][2] The trifluoroacetate (TFA) salt of NKA is a common formulation used in research settings. The NK2 receptor is predominantly coupled to the Gq/11 family of G-proteins, initiating a well-defined intracellular signaling cascade upon activation.[3]
The NKA-NK2R Signaling Cascade
The binding of NKA to the NK2 receptor initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. The activated Gαq subunit then dissociates from the Gβγ dimer and stimulates its primary effector, Phospholipase C-β (PLCβ).
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This calcium signal is a critical component of the cellular response to NKA.
-
DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to the modulation of numerous cellular functions.
In addition to the canonical Gq pathway, the NK2 receptor has also been shown to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
Quantitative Pharmacology of the NK2 Receptor
The interaction of ligands with the NK2 receptor can be quantified to determine their affinity and potency. This data is crucial for drug development and structure-activity relationship studies.
| Ligand | Ligand Type | Parameter | Value | Species/System | Reference |
| Neurokinin A | Agonist | EC50 (Calcium Mobilization) | 2.38 nM | NK2R Nomad Cell Line | |
| Neurokinin A | Agonist | EC50 (cAMP Flux) | 5.61 nM | NK2R Nomad Cell Line | |
| SR 48968 (Saredutant) | Antagonist | pA2 | 9.36 - 10.5 | Human, Rabbit, Guinea Pig, Rat | |
| GR 94800 | Antagonist | pKB | 9.6 | - | |
| MEN 10627 | Antagonist | - | - | Rat |
Note: pA2 and pKB are measures of antagonist potency. A higher value indicates a more potent antagonist. EC50 represents the concentration of an agonist that produces 50% of the maximal response.
Visualizing the Signaling Pathway and Experimental Workflows
NKA-NK2R Signaling Cascade
Caption: The Neurokinin A signaling cascade via the NK2 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the NK2 receptor.
Materials:
-
Cell Membranes: Prepared from cells stably or transiently expressing the human NK2 receptor.
-
Radioligand: e.g., [¹²⁵I]-Neurokinin A or a suitable radiolabeled antagonist.
-
Test Compound: Unlabeled ligand of interest.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific determination: A high concentration (e.g., 1 µM) of a known unlabeled NK2R ligand (e.g., NKA).
-
96-well filter plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK2R in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific ligand solution (for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the NK2 receptor.
Materials:
-
Cell Membranes: Prepared from cells expressing the NK2 receptor.
-
[³⁵S]GTPγS: Non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Agonist: Neurokinin A or other NK2R agonist.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer containing GDP (typically 10 µM).
-
25 µL of agonist at various concentrations (or buffer for basal binding).
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
100 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Counting: Dry the filters and measure the bound radioactivity by scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
Inositol Phosphate (IP-One) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq activation.
Materials:
-
Cells: Adherent or suspension cells expressing the NK2 receptor.
-
IP-One HTRF® Assay Kit (Cisbio) or similar.
-
Stimulation Buffer: Typically provided in the kit, often containing LiCl to inhibit IP1 degradation.
-
Agonist: Neurokinin A.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add stimulation buffer containing LiCl to each well.
-
Add the agonist at various concentrations.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the log agonist concentration to determine the EC50.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following NK2 receptor activation.
Materials:
-
Cells: Adherent cells expressing the NK2 receptor grown on black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Neurokinin A.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells in 96-well plates and allow them to attach and grow overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the fluorescent calcium dye dissolved in assay buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the agonist at various concentrations using the instrument's liquid handler.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot this against the log agonist concentration to generate a dose-response curve and calculate the EC50.
Conclusion
This technical guide provides a detailed framework for understanding and investigating the Neurokinin A TFA signaling cascade through the Gq-coupled NK2 receptor. The provided information on the signaling pathway, quantitative pharmacological data, and detailed experimental protocols serves as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tachykinin biology and the development of novel therapeutics targeting this system.
References
The Physiological Impact of Neurokinin A on Airway Smooth Muscle: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a potent mediator in the pathophysiology of airway diseases.[1][2] Co-localized with Substance P (SP) in sensory C-fiber afferent nerves within the mammalian respiratory tract, NKA is released in response to various stimuli, including allergens and inflammatory mediators.[2][3] It exerts a wide range of effects on airway function, primarily through interaction with specific G protein-coupled receptors, making it a key player in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] While its biological functions are primarily mediated by the neurokinin-2 (NK-2) receptor, interactions with other neurokinin receptors contribute to its complex physiological profile. This document provides a comprehensive overview of the physiological effects of Neurokinin A, with a focus on its actions on airway smooth muscle (ASM), relevant signaling pathways, and established experimental protocols.
A note on formulation: In experimental settings, Neurokinin A is often supplied as a trifluoroacetate (TFA) salt. TFA is used during peptide synthesis and purification and helps to stabilize the peptide and improve its solubility. The physiological effects described herein are attributed to the Neurokinin A peptide itself.
Core Physiological Effects of Neurokinin A in the Airways
NKA's influence on the airways is multifaceted, contributing to bronchoconstriction, inflammation, and structural changes known as airway remodeling.
Bronchoconstriction
The most pronounced and extensively studied effect of NKA is the potent contraction of airway smooth muscle. In both animal and human tissues, NKA is a more powerful bronchoconstrictor than its counterpart, Substance P. This effect is predominantly mediated by the activation of NK-2 receptors located directly on ASM cells. Studies on isolated human bronchi confirm that tachykinin-induced bronchoconstriction is mainly caused by the stimulation of NK-2 receptors. However, in smaller and medium-sized human bronchi, NK-1 receptors also contribute to the contractile response. Patients with asthma exhibit heightened sensitivity to the bronchoconstrictor effects of inhaled NKA compared to healthy individuals.
Airway Hyperresponsiveness (AHR)
NKA contributes to airway hyperresponsiveness, a hallmark of asthma characterized by an exaggerated bronchoconstrictor response to various stimuli. The release of tachykinins from sensory nerves can lead to an upregulation of NK-1 and NK-2 receptors, further sensitizing the airways. In animal models, NKA has been shown to modulate hyperventilation-induced bronchoconstriction. Furthermore, interferon-gamma (IFN-γ), a cytokine involved in severe asthma, can elevate AHR by up-regulating NKA and NK-2 receptor signaling in airway smooth muscle cells.
Airway Inflammation
Tachykinins are key mediators of neurogenic inflammation. Their release can induce vasodilation, increase microvascular permeability, and attract and activate inflammatory cells. While the vascular and proinflammatory effects are largely mediated by the NK-1 receptor, NKA can engage the NK-1 receptor on immune cells like macrophages to induce the expression of pro-inflammatory genes through NF-κB activation. In animal models of chronic antigen exposure, the depletion of neurokinins leads to reduced bronchoconstriction, peribronchiolar edema, and recruitment of CD4+ T cells, suggesting that tachykinins amplify pulmonary inflammatory changes.
Airway Remodeling: Proliferation and Migration
Airway remodeling refers to structural changes in the airway wall, including an increase in ASM mass, which contributes to chronic and irreversible airflow obstruction. The role of NKA in ASM proliferation is less direct compared to Substance P. Studies in cultured rabbit ASM cells have shown that while SP elicits a dose-dependent stimulation of cell proliferation via the NK-1 receptor, NKA has little to no mitogenic effect. However, the broader tachykinin system is implicated in remodeling. For instance, NK-1 receptor antagonists can suppress the migration of ASM cells in animal models of airway remodeling, indicating a role for this pathway in the structural changes seen in chronic asthma.
Mucus Secretion
Tachykinins are also potent stimulants of mucus secretion in the airways. This effect is primarily mediated by NK-1 receptors on submucosal glands and myoepithelial cells. By promoting mucus hypersecretion, NKA can contribute to airway obstruction.
Quantitative Data Summary
The following table summarizes key quantitative findings from various studies on the effects of Neurokinin A and related tachykinins on airway smooth muscle and function.
| Parameter | Species/Model | Finding | Reference |
| NKA Concentration in Lung | Guinea Pig | 2.26 ± 1.09 pmol/g wet lung tissue. | |
| SP Concentration in Lung | Guinea Pig | 4.46 ± 1.33 pmol/g wet lung tissue (approx. 2x NKA). | |
| Bronchoconstriction (In Vivo) | Asthmatic Humans | Inhalation of 5 x 10⁻⁷ mol/ml NKA caused a mean 48% fall in specific airway conductance (sGaw). | |
| Bronchial Provocation Range | Asthmatic Humans | NKA concentrations of 3.3 x 10⁻⁹ to 1.0 x 10⁻⁶ mol/mL were used to induce bronchoconstriction. | |
| ASM Cell Proliferation (SP) | Rabbit (in vitro) | Substance P (10⁻¹⁴ to 10⁻⁴ M) induced a maximal increase in cell number to 169 ± 6.1% of control. | |
| ASM Cell Proliferation (NKA) | Rabbit (in vitro) | NKA had little to no effect on airway smooth muscle cell growth. | |
| ROS Generation | Mouse Lung Slices | NK-1 receptor activation caused a fourfold increase in Reactive Oxygen Species (ROS) generation. | |
| ASM Cell Migration Inhibition | Rat (in vitro) | The NK-1 antagonist WIN62577 inhibited ASM cell migration, with peak inhibition at 10⁻⁸ mol/L. |
Signaling Pathways of Neurokinin A
NKA initiates its effects by binding to neurokinin receptors, which triggers a cascade of intracellular signaling events. The primary pathways are detailed below.
Primary Bronchoconstrictor Pathway
The canonical pathway for NKA-induced bronchoconstriction involves the activation of the NK-2 receptor, which is coupled to the Gq alpha subunit of its G-protein. This leads to the activation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ is a primary driver of smooth muscle contraction.
Inflammatory Signaling Pathway in Macrophages
In immune cells such as macrophages, which may lack NK-2 receptors, NKA can upregulate and engage the NK-1 receptor. This interaction activates downstream pathways, including extracellular signal-regulated kinase (ERK1/2) and phosphatidylinositol 3-kinase (PI3K)/Akt, which converge on the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, such as chemokines.
Interaction with Neurotrophin Signaling
Recent research has uncovered a novel interaction between tachykinin and neurotrophin pathways in ASM. Tachykinins like SP, acting primarily through NK-2 receptors, can increase the expression and release of brain-derived neurotrophic factor (BDNF) and its receptor, TrkB, in ASM cells. This creates an autocrine loop where ASM-derived BDNF further enhances intracellular Ca²⁺ responses to agonists, thus potentiating contractility. This mechanism suggests a link between neural factors and growth factors in modulating airway reactivity.
Key Experimental Protocols
Investigating the effects of NKA on ASM involves a range of established in vitro and in vivo methodologies.
In Vitro Airway Smooth Muscle Contraction Assay
This is a foundational method to directly measure the contractile effect of NKA on airway tissue.
-
Tissue Preparation : Tracheas are excised from laboratory animals (e.g., guinea pigs, rats) and placed in a Krebs-Henseleit buffer. The trachea is dissected into closed cartilaginous ring units or smooth muscle strips.
-
Organ Bath Setup : The tissue segments are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the tissue is fixed, while the other is attached to an isometric force transducer.
-
Equilibration : The tissue is equilibrated under a baseline tension (e.g., 1 gram) for a set period (e.g., 60 minutes), with the buffer being replaced periodically.
-
Experimentation : A cumulative concentration-response curve is generated by adding increasing concentrations of NKA to the bath. The resulting changes in muscle force (contraction) are continuously recorded by data acquisition software. Antagonists can be added prior to NKA to assess receptor-specific effects.
Airway Smooth Muscle Cell Proliferation Assay
These assays quantify the mitogenic effects of substances on ASM cells.
-
Cell Culture : Primary human or animal ASM cells are cultured to sub-confluence and then growth-arrested (synchronized in the G0/G1 phase) by serum deprivation for 24-48 hours.
-
Stimulation : Cells are stimulated with the mitogen of interest (e.g., NKA, SP, or growth factors) for a specified period (e.g., 24-72 hours).
-
Quantification : Proliferation is measured using one of several methods:
-
[³H]Thymidine Incorporation : During the final hours of stimulation, radiolabeled [³H]thymidine is added to the culture. The amount of thymidine incorporated into newly synthesized DNA is measured by scintillation counting, which is proportional to cell proliferation.
-
CyQuant Assay : This method uses a fluorescent dye that binds to nucleic acids. Total DNA content, and thus cell number, is quantified by measuring fluorescence intensity.
-
MTT Assay : This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability and, indirectly, proliferation.
-
Transwell Cell Migration Assay
This assay is used to study the chemotactic migration of ASM cells.
-
Setup : ASM cells are seeded in the upper chamber of a Transwell insert, which contains a microporous membrane. The lower chamber is filled with media containing a chemoattractant (the substance being tested for its ability to induce migration).
-
Incubation : The plate is incubated for several hours to allow cells to migrate through the pores of the membrane toward the chemoattractant in the lower chamber.
-
Quantification : Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells indicates the migratory response to the tested substance.
In Vivo Bronchial Provocation Tests
These tests are performed in human subjects or animal models to assess airway responsiveness in a whole-organism context.
-
Subject Preparation : In human studies, subjects with mild, stable asthma are often recruited. Baseline lung function is measured using spirometry (e.g., FEV₁) or plethysmography (e.g., sGaw).
-
Challenge : Increasing concentrations of NKA are administered via a nebulizer.
-
Measurement : After each dose, lung function is measured again to detect bronchoconstriction. The test is typically stopped when a predetermined fall in lung function is observed (e.g., a 20% fall in FEV₁, known as the PC₂₀).
-
Analysis : The dose-response relationship is analyzed to determine the subject's airway sensitivity to NKA.
Conclusion and Future Directions
Neurokinin A is a critical neuropeptide in airway physiology, exerting powerful effects on smooth muscle tone, inflammation, and hyperresponsiveness, primarily through the NK-2 receptor. Its role as a potent bronchoconstrictor, especially in asthmatic individuals, underscores its clinical relevance. While its direct mitogenic effects on ASM appear limited, the broader tachykinin system is clearly implicated in the inflammatory and remodeling processes that drive chronic airway diseases.
For drug development professionals, the NKA signaling cascade, particularly the NK-2 receptor, remains a compelling target for therapeutic intervention in asthma and other obstructive lung diseases. The development of potent and specific NK-2 receptor antagonists, or dual/triple neurokinin receptor antagonists, could offer a novel approach to managing bronchoconstriction and neurogenic inflammation. Further research into the complex interplay between neurokinins and other signaling systems, such as the neurotrophin pathway, will continue to illuminate new avenues for understanding and treating airway pathology.
References
- 1. Mechanisms involved in neurokinin-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors and the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Airway inflammation and tachykinins: prospects for the development of tachykinin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurokinin A TFA: An In-depth Technical Guide to its Core Involvement in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a pivotal role in the regulation of gastrointestinal (GI) motility. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and established research protocols related to NKA's effects on the GI tract. The trifluoroacetic acid (TFA) salt of NKA is commonly used in research settings to ensure peptide stability and solubility, and for the purposes of this guide, its biological activity is considered equivalent to that of native NKA. This document summarizes quantitative data from various studies, details essential experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Gastrointestinal motility is a complex, coordinated process involving smooth muscle contractions and relaxations essential for the digestion and transit of food.[1] This process is regulated by a complex interplay of the enteric nervous system (ENS), autonomic nervous system, and various hormones and neuropeptides.[2] Among these, the tachykinin family, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), has been identified as a key player in modulating GI function.[3]
NKA, a decapeptide, is synthesized and released from enteric neurons and exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the neurokinin-2 (NK2) receptor, but also shows activity at NK1 receptors.[4][5] Its involvement in both physiological and pathophysiological processes of the gut, including inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), makes it a significant target for therapeutic intervention. This guide will delve into the core aspects of NKA's role in GI motility, providing the necessary technical details for advanced research and development.
Mechanism of Action and Signaling Pathways
Neurokinin A primarily exerts its effects on the gastrointestinal tract by activating tachykinin receptors, which are members of the G protein-coupled receptor superfamily. The three main tachykinin receptors are NK1, NK2, and NK3, with NKA showing the highest affinity for the NK2 receptor.
Neurokinin A Signaling Cascade
Upon binding of NKA to its cognate receptor, a conformational change is induced, leading to the activation of associated heterotrimeric G proteins. In the context of GI smooth muscle, NKA receptor activation, particularly through NK2 receptors, predominantly couples to Gαq/11 proteins. This initiates a downstream signaling cascade as follows:
-
Gαq/11 Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.
-
Phospholipase C (PLC) Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction.
-
Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC), which can further potentiate the contractile response through various mechanisms, including the phosphorylation of ion channels and other regulatory proteins.
Caption: Neurokinin A Signaling Pathway in Gastrointestinal Smooth Muscle.
Quantitative Data on Neurokinin A's Effects on Gastrointestinal Motility
The following tables summarize quantitative data from various studies investigating the effects of Neurokinin A on gastrointestinal motility parameters.
Table 1: In Vivo Effects of Neurokinin A on Human Small Intestinal Motility
| Parameter | NKA Dose (pmol/kg/min) | Observation | Reference |
| Phase II of Migrating Motor Complex | 6-25 | Dose-dependent increase in fraction of time | |
| Contraction Frequency | 6-25 | Dose-dependent increase | |
| Motility Index | 6-25 | Dose-dependent increase | |
| Contraction Amplitude | 6-25 | Dose-dependent increase | |
| Migrating Myoelectric Complex | 25 | Disruption, induction of a phase II-like pattern |
Table 2: In Vivo Effects of Neurokinin A and Analogs on Colorectal Pressure in Anesthetized Dogs
| Agonist | Dose (µg/kg, IV) | Peak Increase in Colorectal Pressure (mmHg) | Reference |
| Neurokinin A (NKA) | 0.1 - 300 | Up to 98 | |
| [Lys⁵,MeLeu⁹,Nle¹⁰]-NKA(4-10) (LMN-NKA) | 0.1 - 300 | Dose-related increase | |
| [β-Ala⁸]-NKA(4-10) | 0.1 - 300 | Dose-related increase | |
| LMN-NKA (SC) | 3 - 10 | Up to 50 |
Table 3: In Vitro Effects of Neurokinin A on Rat Gastric Corpus Circular Muscle Strips
| Agonist | Concentration (µM) | Contraction (% of max bethanechol contraction) | Potency vs. Substance P | Reference |
| Neurokinin A (NKA) | 10 | 58% | 10 times more potent | |
| Substance P | 30 | 54% | - |
Table 4: Effects of Tachykinin Receptor Agonists on Spontaneous Motor Activity in Rat Proximal Colon
| Agonist | Receptor Selectivity | Effect | Reference |
| [β-Ala⁸]-neurokinin A(4-10) | NK2 | Concentration-dependent contractile response | |
| [Sar⁹, Met(O₂¹¹)]-Substance P | NK1 | Concentration-dependent contractile response | |
| Senktide | NK3 | TTX- and L-NAME-sensitive inhibitory effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for key experiments used to investigate the effects of Neurokinin A on gastrointestinal motility.
In Vitro Isolated Organ Bath Assay for Gut Motility
This protocol is used to assess the direct effects of compounds on the contractility of isolated segments of the gastrointestinal tract.
Objective: To measure the contractile response of isolated intestinal smooth muscle to Neurokinin A.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Neurokinin A TFA stock solution
-
Organ bath system with isometric force transducers, aeration, and temperature control
-
Carbogen gas (95% O₂, 5% CO₂)
-
Surgical instruments for dissection
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately perform a laparotomy and carefully excise a segment of the desired intestinal region (e.g., ileum, colon).
-
Place the tissue segment in a petri dish containing cold, carbogen-aerated Krebs solution.
-
Gently remove any adhering mesenteric tissue and flush the lumen to remove contents.
-
Prepare longitudinal or circular muscle strips of approximately 1-2 cm in length.
-
-
Mounting the Tissue:
-
Mount the tissue strip vertically in the organ bath chamber containing Krebs solution maintained at 37°C and continuously aerated with carbogen.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing with fresh Krebs solution every 15 minutes.
-
-
Experimental Protocol:
-
Record a stable baseline of spontaneous contractile activity.
-
Construct a cumulative concentration-response curve for Neurokinin A. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
To investigate the involvement of specific receptors, pre-incubate the tissue with a selective antagonist for a defined period (e.g., 20-30 minutes) before constructing the NKA concentration-response curve.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl or carbachol).
-
Calculate the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) to determine the potency of Neurokinin A.
-
Caption: Workflow for In Vitro Isolated Organ Bath Assay.
In Vivo Gastrointestinal Transit (Charcoal Meal) Assay
This in vivo assay measures the propulsive motility of the small intestine.
Objective: To determine the effect of Neurokinin A on the rate of small intestinal transit in mice or rats.
Materials:
-
Animal model (e.g., mice)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Oral gavage needle
-
Surgical instruments for dissection
-
Ruler
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (approximately 18 hours) with free access to water to ensure an empty stomach and proximal small intestine.
-
-
Drug Administration:
-
Administer Neurokinin A or the vehicle control via the desired route (e.g., intraperitoneally) at a specific time before the charcoal meal administration (e.g., 30 minutes).
-
-
Charcoal Meal Administration:
-
Administer a standard volume of the charcoal meal orally via a gavage needle (e.g., 0.3 mL for mice).
-
-
Transit Time Measurement:
-
After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Perform a laparotomy and carefully excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the percent transit between the NKA-treated group and the vehicle-treated group using appropriate statistical tests.
-
In Vivo Colonic Manometry in Rodents
This technique allows for the direct measurement of pressure changes within the colon, reflecting colonic motility patterns.
Objective: To assess the effect of Neurokinin A on colonic contractions in conscious or anesthetized rodents.
Materials:
-
Animal model (e.g., mouse, rat)
-
Miniature pressure transducer catheter or a water-perfused manometry catheter
-
Data acquisition system
-
Anesthesia (if applicable, e.g., isoflurane)
-
This compound solution for administration
Procedure:
-
Catheter Placement:
-
Under light anesthesia (e.g., 1.5-3% isoflurane), gently insert the pressure transducer catheter into the distal colon via the anus to a specific depth (e.g., 2-4 cm in mice).
-
Secure the catheter to the base of the tail.
-
-
Acclimatization and Baseline Recording:
-
Allow the animal to recover from anesthesia in a recording chamber.
-
Record baseline colonic pressure waves for a sufficient period to establish a stable pattern.
-
-
Drug Administration:
-
Administer Neurokinin A or vehicle control through an appropriate route (e.g., intraperitoneal or intravenous).
-
-
Data Recording and Analysis:
-
Continuously record the intracolonic pressure for a defined period after drug administration.
-
Analyze the manometry traces for changes in the frequency, amplitude, and duration of colonic contractions.
-
The area under the curve (AUC) of the pressure recordings can be calculated to quantify the overall motor activity.
-
Conclusion
Neurokinin A is a critical modulator of gastrointestinal motility, acting primarily through NK2 receptors to induce smooth muscle contraction. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of NKA in both health and disease. Understanding the intricacies of NKA's signaling pathways and its effects on GI function is essential for the development of novel therapeutic strategies for motility disorders. The trifluoroacetic acid salt of NKA remains a standard and reliable tool for these research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. G protein-coupled receptors in gastrointestinal physiology. IV. Neural regulation of gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Neurokinin A in Inflammatory Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a key mediator in the interplay between the nervous and immune systems.[1] Produced from the preprotachykinin-A gene, NKA exerts its biological effects primarily through the G-protein coupled neurokinin-2 receptor (NK2R), and to some extent, the neurokinin-1 receptor (NK1R).[1][2] While its role as an excitatory neurotransmitter is well-established, there is substantial evidence demonstrating its significant involvement in a wide range of inflammatory and tissue repair processes.[1] NKA contributes to neurogenic inflammation and modulates the activity of various immune and structural cells, implicating it in the pathophysiology of numerous inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and psoriasis. This guide provides an in-depth overview of NKA's signaling pathways, its function in specific inflammatory conditions, the experimental protocols used for its study, and the therapeutic potential of targeting its pathways.
Neurokinin A Signaling in Inflammation
Neurokinin A is released from the peripheral terminals of sensory C-fibers and various inflammatory cells, such as macrophages and eosinophils, in response to stimuli like allergens, irritants, and inflammatory mediators.[2] Its actions are mediated by tachykinin receptors, which are G-protein coupled receptors (GPCRs). While NKA shows the highest affinity for the NK2R, it can also activate the NK1R.
Receptor Activation and Downstream Cascades
Upon binding to NK1R or NK2R, NKA induces a conformational change that activates associated heterotrimeric G-proteins, primarily Gαq and Gαs. This activation initiates several downstream signaling cascades:
-
Phospholipase C (PLC) Pathway: Activation of Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
MAPK and PI3K/Akt Pathways: The increase in intracellular calcium and PKC activation can subsequently stimulate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK1/2) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
NF-κB Activation: A crucial convergence point for these pathways is the activation of the nuclear factor-kappa B (NF-κB) transcription factor. NKA-induced signaling promotes the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to promoter regions of target genes, inducing the expression of various pro-inflammatory mediators, including cytokines (e.g., IL-1, IL-6) and chemokines.
Interestingly, studies on murine macrophages, which lack detectable NK2 receptors, show that NKA can induce the upregulation of NK1R expression and subsequently engage this receptor to elicit NF-κB-dependent inflammatory responses. This highlights a mechanism by which NKA can exert pro-inflammatory effects even in cells that do not constitutively express its primary receptor.
Role of NKA in Specific Inflammatory Diseases
NKA's pro-inflammatory actions are implicated in the pathophysiology of several chronic inflammatory diseases.
Asthma and Airway Inflammation
NKA is a potent bronchoconstrictor and plays a significant role in asthma. Asthmatic patients are known to be more responsive to tachykinin administration than healthy individuals.
-
Bronchoconstriction: NKA acts directly on NK2 receptors on airway smooth muscle cells to cause contraction.
-
Neurogenic Inflammation: NKA, released from sensory nerves in the airways, contributes to neurogenic inflammation, characterized by vasodilation, increased microvascular leakage, and mucus secretion. These effects are largely mediated by NK1 receptors.
-
Immune Cell Modulation: NKA can be produced by inflammatory cells like eosinophils and macrophages within the airways, creating a feedback loop that can sustain inflammation.
The dual role of NKA in both bronchoconstriction (via NK2R) and airway inflammation (via NK1R) has made tachykinin receptor antagonists a potential therapeutic target for asthma.
Inflammatory Bowel Disease (IBD)
There is compelling evidence for the involvement of tachykinins in the motor, secretory, and immunological disturbances that characterize IBD (Crohn's disease and ulcerative colitis).
-
Receptor Upregulation: In patients with IBD, there is a dramatic increase in the expression of both NK1R and NK2R in the inflamed intestinal mucosa compared to healthy controls. NK1R upregulation is particularly noted on epithelial cells and endothelial cells, while NK2R expression is markedly increased on lamina propria inflammatory cells, especially eosinophils.
-
Pro-inflammatory Effects: This upregulation suggests that NKA and Substance P contribute to the pathophysiology of IBD by amplifying inflammatory responses, increasing vascular permeability, and recruiting immune cells to the gut mucosa. The strategic localization and increased density of these receptors provide a rationale for the use of NK1R and NK2R antagonists in treating IBD.
Skin Inflammation and Psoriasis
Cutaneous neurogenic inflammation is believed to contribute to the development of psoriasis.
-
Increased Tachykinins: In psoriatic plaques, there is an increased presence of NKA- and Substance P-immunoreactive nerves and inflammatory cells compared to healthy skin.
-
Correlation with Pruritus: The number of NK2 receptor-positive cells in lesional skin has been shown to significantly correlate with the intensity of pruritus (itching), a major symptom of psoriasis. This suggests NKA plays a role not only in the inflammatory lesions themselves but also in the associated symptoms.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on NKA and its receptors in various physiological and pathological contexts.
Table 1: Neurokinin A Plasma Levels and Receptor Expression
| Parameter | Condition | Finding | Reference |
|---|---|---|---|
| Plasma NKA Level | Healthy Individuals | Up to 40 pg/mL | |
| NK1R mRNA Expression | Inflammatory Bowel Disease | Marked upregulation in colonic mucosal biopsies vs. non-inflamed controls (p<0.01) |
| NK2R mRNA Expression | Active Crohn's Disease & Ulcerative Colitis | ~300% increase in total area occupied by expressing cells in the mucosa vs. controls (p<0.01) | |
Table 2: Effects of Tachykinin Receptor Antagonists
| Antagonist | Model / Disease | Quantitative Effect | Reference |
|---|---|---|---|
| DNK333 (Dual NK1/NK2) | Mild Asthma | 4.08 doubling dose increase in the provocative concentration of NKA required for a 20% fall in FEV₁ (1h post-dose) | |
| SR140333 (NK1) | Orofacial Formalin Pain Model | Reduced both phases of the formalin response by ~50% | |
| SR140333 & L-733,060 (NK1) | Freund's Adjuvant-Induced Inflammation | Decreased local recruitment of opioid-containing leukocytes to 56-59% of control levels (p<0.05) |
| AVE5883 (Dual NK1/NK2) | Mild Asthma | Shifted the dose response to inhaled NKA by 1.2 doubling doses | |
Experimental Protocols for Studying Neurokinin A
A variety of experimental methods are employed to investigate the role of NKA in inflammation, from quantifying the peptide itself to elucidating its functional effects in vitro and in vivo.
Measurement of Neurokinin A
Direct Radioimmunoassay (RIA): This is a common and validated method for quantifying NKA levels in biological samples like plasma.
-
Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled NKA competes with the unlabeled NKA in the patient's sample for binding to a limited number of specific anti-NKA antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of NKA in the sample.
-
Sample Collection and Handling: Proper specimen collection is critical. Blood should be collected directly into preservative tubes (e.g., Z-tube™) containing protease inhibitors to prevent peptide degradation. Plasma must be separated promptly by centrifugation and frozen immediately at -20°C or lower until the assay is performed.
-
Procedure: The sample (or standard) is incubated with the specific antibody and the radiolabeled NKA tracer. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity is measured using a gamma counter. A standard curve is generated to determine the NKA concentration in the unknown samples.
In Vitro Models: Macrophage Activation
Cell culture models are invaluable for dissecting the specific signaling pathways activated by NKA.
-
Cell Line: The mouse macrophage/monocyte cell line RAW 264.7 is a suitable model.
-
Stimulation: Cells are treated with NKA at various concentrations.
-
Analysis of Signaling:
-
Western Blotting: To detect the phosphorylation of key signaling proteins like IκBα, p65 (NF-κB), ERK1/2, and Akt. An increase in phosphorylation indicates pathway activation.
-
Immunofluorescence: To visualize the nuclear translocation of the p65 subunit of NF-κB, a hallmark of its activation.
-
-
Analysis of Gene Expression:
-
Quantitative PCR (qPCR) or ELISA: To measure the expression and secretion of NF-κB-responsive pro-inflammatory chemokines and cytokines.
-
-
Use of Inhibitors: Specific pharmacological inhibitors for NK1R, NK2R, ERK1/2, or PI3K can be used to confirm the dependence of the observed effects on these specific pathways.
In Vivo Models of Inflammation
Animal models are essential for understanding the physiological and pathological roles of NKA in the context of a whole organism.
-
Inflammatory Bowel Disease Models:
-
TNBS-induced Colitis: 2,4,6,-trinitrobenzensulphonic acid is administered intrarectally to induce a T-cell mediated inflammatory response resembling Crohn's disease.
-
DSS-induced Colitis: Dextran sodium sulfate is administered in drinking water to induce epithelial injury and an acute colitis that shares features with ulcerative colitis.
-
Genetically Engineered Mice: Mice deficient in the NK1R (NK-1R⁻/⁻) are used in these models to determine the specific contribution of this receptor to the disease process.
-
-
Airway Inflammation Models:
-
Allergen Sensitization: Animals (e.g., guinea pigs, mice) are sensitized and subsequently challenged with an allergen like ovalbumin (OVA) to induce an allergic asthma phenotype, including airway hyperresponsiveness and inflammation.
-
NKA Challenge: Inhalation of NKA can be used to directly measure its bronchoconstrictor effect by assessing changes in lung function (e.g., FEV₁).
-
Therapeutic Implications and Future Directions
The central role of NKA in mediating bronchoconstriction, vasodilation, plasma extravasation, and immune cell activation makes its pathway an attractive target for therapeutic intervention in inflammatory diseases.
-
Tachykinin Receptor Antagonists: A number of selective NK1R, NK2R, and dual NK1R/NK2R antagonists have been developed and evaluated in clinical trials for conditions like asthma, IBD, and chemotherapy-induced nausea.
-
Clinical Findings: While antagonists have shown clear pharmacological activity in blocking the effects of exogenously administered NKA, their clinical efficacy in complex diseases like asthma has been mixed. For instance, the dual antagonist AVE5883, despite blocking NKA-induced bronchoconstriction, unexpectedly enhanced the allergen-induced airway response in asthmatics, questioning the net effect of blocking neurogenic pathways in this context. In contrast, the dual antagonist DNK333 showed significant protection against NKA-induced bronchoconstriction.
These divergent results highlight the complexity of neuro-immune interactions. The final inflammatory outcome in a tissue likely depends on a delicate balance of numerous pro- and anti-inflammatory mediators. The diagram below illustrates the logical relationships in neurogenic inflammation, where NKA is a key player.
Future research must continue to unravel these complex interactions to better define patient populations that may benefit from tachykinin receptor antagonism and to develop more targeted therapeutic strategies.
Conclusion
Neurokinin A is a pleiotropic mediator that acts at the crossroads of the nervous and immune systems. Through its interaction with NK1 and NK2 receptors, it drives key features of inflammation, including smooth muscle contraction, increased vascular permeability, and the activation of immune cells via NF-κB-dependent pathways. Its established role in the pathophysiology of asthma, IBD, and psoriasis underscores its importance as a pro-inflammatory peptide. While therapeutic targeting of the NKA pathway has presented challenges, a deeper understanding of its complex role in different inflammatory milieus remains a critical goal for the development of novel treatments for a range of debilitating diseases.
References
Initial Studies on the Biological Activity of Neurokinin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological activities of Neurokinin A trifluoroacetate salt (NKA TFA), a member of the tachykinin family of neuropeptides. This document summarizes key quantitative data, details common experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts of Neurokinin A Biological Activity
Neurokinin A (NKA), also known as Substance K, is a peptide neurotransmitter that exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), with a preference for the neurokinin-2 (NK2) receptor.[1] It is also known to interact with the neurokinin-1 (NK1) receptor, albeit with lower affinity.[2][3] NKA is involved in a wide range of physiological and pathophysiological processes, including smooth muscle contraction, inflammation, pain transmission, and cardiovascular regulation.[4][5] The trifluoroacetate salt (TFA) is a common counterion used in the purification of synthetic peptides and is not expected to significantly alter the biological activity of NKA.
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurokinin A and related compounds at tachykinin receptors, as reported in initial studies.
Table 1: Receptor Binding Affinities (Ki) of Tachykinins
| Compound | Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| Neurokinin A | Human NK2 | Transfected CHO cells | [3H]SR48968 | < 1 | |
| Neurokinin A | Rat NK1 | Spinal cord neurons | [125I]Substance P | ~5.7 | |
| Substance P | Rat NK1 | Spinal cord neurons | [125I]Substance P | ~3.6 | |
| Neurokinin B | Rat NK1 | Spinal cord neurons | [125I]Substance P | ~21.3 |
Table 2: Functional Potencies (EC50) of Tachykinins
| Compound | Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |
| Neurokinin A | Smooth Muscle Contraction | Guinea Pig Trachea | Contraction | 29.0 | |
| [β-Ala8]NKA(4-10) | Calcium Mobilization | hrNK2CHO cells | Increase in [Ca2+]i | 4.83 | |
| Neurokinin A | Inositol Phosphate Accumulation | Neonatal Rat Spinal Neurons | Inositol Phosphate Formation | 5.7 | |
| Substance P | Inositol Phosphate Accumulation | Neonatal Rat Spinal Neurons | Inositol Phosphate Formation | 3.6 | |
| Neurokinin B | Inositol Phosphate Accumulation | Neonatal Rat Spinal Neurons | Inositol Phosphate Formation | 21.3 |
Signaling Pathways of Neurokinin A
Upon binding to its cognate receptors (primarily NK2), Neurokinin A initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Figure 1: Simplified signaling pathway of Neurokinin A via the NK2 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Neurokinin A TFA.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for its receptors.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the tachykinin receptor of interest (e.g., CHO cells transfected with the human NK2 receptor) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]SR48968 for the NK2 receptor), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of an appropriate unlabeled antagonist.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of NKA TFA that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay (Guinea Pig Trachea)
This protocol is used to assess the contractile effect of this compound on airway smooth muscle.
Figure 3: Workflow for the in vitro guinea pig trachea contraction assay.
Detailed Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and cut the trachea into rings (3-4 mm in width).
-
-
Mounting and Equilibration:
-
Suspend the tracheal rings between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a stationary support and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1.0-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM) to assess tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Add this compound in a cumulative manner, increasing the concentration in logarithmic steps once the response to the previous concentration has stabilized.
-
Record the changes in isometric tension using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the percentage of maximal contraction against the logarithm of the this compound concentration.
-
Determine the EC50 (the concentration of NKA TFA that produces 50% of the maximal response) and the maximum effect (Emax) from the concentration-response curve using non-linear regression.
-
Second Messenger Assays
This assay measures the increase in intracellular calcium concentration following receptor activation by this compound.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the NK2 receptor) in a suitable medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence of the cells.
-
Inject different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration of NKA TFA.
-
Plot the peak fluorescence change against the logarithm of the NKA TFA concentration.
-
Determine the EC50 value from the resulting concentration-response curve.
-
This assay quantifies the production of inositol phosphates, a downstream product of Gq/11 signaling, in response to this compound.
Detailed Methodology:
-
Cell Labeling and Culture:
-
Culture cells expressing the target receptor in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell extracts.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Plot the amount of [3H]-inositol phosphates accumulated against the logarithm of the this compound concentration.
-
Determine the EC50 value from the concentration-response curve.
-
This technical guide provides a foundational understanding of the initial biological activity of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. Further investigation into the diverse roles of NKA in various physiological and pathological conditions is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the peripheral action of neurokinins and neurokinin receptor selective agonists on the rat cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and behavioural effects of centrally administered tachykinins in the rat: characterization of receptors with selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the tachykinin family of neuropeptides
An In-depth Technical Guide to the Tachykinin Family of Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1] Named for their ability to induce rapid contractions of smooth muscle tissue, these peptides are widely distributed throughout the central and peripheral nervous systems and play pivotal roles in a vast array of physiological and pathophysiological processes.[1][2] The major mammalian tachykinins include Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] Their actions are mediated by three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2] The diverse functions of tachykinins, which include roles in pain transmission, inflammation, smooth muscle contractility, and affective disorders, have made their receptors significant targets for drug development. This guide provides a comprehensive overview of the tachykinin family, their receptors, signaling pathways, and the experimental methodologies used to study them, with a focus on quantitative data and detailed protocols for researchers in the field.
Core Members of the Tachykinin Family
The primary tachykinin peptides in mammals are derived from the preprotachykinin-A (PPT-A or TAC1) and preprotachykinin-B (PPT-B or TAC3) genes. Alternative splicing of the TAC1 gene product gives rise to SP, NKA, Neuropeptide K (NPK), and Neuropeptide γ (NPγ). The TAC3 gene encodes for NKB.
-
Substance P (SP): The most extensively studied tachykinin, SP is an undecapeptide that shows the highest affinity for the NK1 receptor. It is heavily implicated in the transmission of pain signals, neurogenic inflammation, and the regulation of mood and anxiety.
-
Neurokinin A (NKA): A decapeptide that preferentially binds to the NK2 receptor. NKA is a potent bronchoconstrictor and plays a significant role in regulating the motility of the gastrointestinal, respiratory, and urinary tracts.
-
Neurokinin B (NKB): A decapeptide with the highest affinity for the NK3 receptor. NKB is primarily found in the central nervous system and is involved in the regulation of reproductive functions and other neurological processes.
Tachykinin Receptors and Ligand Affinities
The biological effects of tachykinins are mediated by three distinct GPCRs: NK1, NK2, and NK3. While each receptor has a preferential endogenous ligand, there is a degree of cross-reactivity among the tachykinins for the different receptor subtypes.
Quantitative Data: Receptor Binding Affinities (Ki)
The binding affinities of various tachykinin peptides for the human neurokinin receptors are summarized in the table below. The inhibition constant (Ki) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| Substance P (SP) | High Affinity (e.g., ~1 nM) | Low Affinity | Low Affinity |
| Neurokinin A (NKA) | Moderate Affinity | High Affinity | Moderate Affinity |
| Neurokinin B (NKB) | Low Affinity | Moderate Affinity | High Affinity |
| Endokinin A/B (EKAB) | High Affinity (similar to SP) | Moderate Affinity | Low Affinity |
| [N-Me-Phe7]NKB | Very Low Affinity | Low Affinity | High Affinity |
Note: Specific Ki values can vary depending on the experimental conditions, cell type, and radioligand used.
Quantitative Data: Agonist Potencies (EC50/pEC50)
The potency of tachykinin agonists is typically determined by functional assays that measure the concentration required to elicit a half-maximal response (EC50). The pEC50 is the negative logarithm of the EC50 value.
| Agonist | Receptor | Cell Line | Assay Type | EC50 (nM) | pEC50 |
| Substance P | NK1 | CHO | Calcium Mobilization | ~1 | ~9.0 |
| Substance P | NK1 | CHO | IP Production | ~0.04 | ~10.4 |
| Neurokinin A | NK2 | CHO | Calcium Mobilization | ~4.83 | ~8.32 |
| Neurokinin A | NK2 | Nomad Cell Line | Calcium Flux | 2.38 | ~8.62 |
| Neurokinin B | NK3 | CHO | Calcium Mobilization | - | 7.96 |
| Senktide (NK3 agonist) | NK3 | CHO | Calcium Mobilization | Potent Agonist | - |
Signaling Pathways
Activation of tachykinin receptors initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins.
Gq/11-Mediated Pathway
Upon agonist binding, the receptor activates the Gq/11 G protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a wide range of downstream cellular responses.
Caption: Tachykinin Receptor Gq/11 Signaling Pathway.
MAPK/ERK Pathway Activation
There is growing evidence that tachykinin receptors can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through PKC-dependent mechanisms and contributes to the regulation of gene expression, cell proliferation, and survival.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the affinity (Kd) and density (Bmax) of receptors, or to measure the affinity (Ki) of unlabeled drugs.
Materials:
-
Cell membranes or tissues expressing the tachykinin receptor of interest.
-
Radioligand (e.g., [3H]SP for NK1, [125I]NKA for NK2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4, supplemented with protease inhibitors (e.g., bacitracin).
-
Non-specific binding control: High concentration of unlabeled ligand (e.g., 1 µM SP).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug. For saturation binding, use increasing concentrations of the radioligand.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at room temperature or 30°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells stably or transiently expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Tachykinin agonists and antagonists.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject the tachykinin agonist into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a robust, endpoint measurement of Gq-coupled receptor activation by quantifying the accumulation of a stable IP3 metabolite, IP1.
Materials:
-
Cells expressing the tachykinin receptor.
-
Stimulation Buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1.
-
HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit (contains IP1-d2 and anti-IP1 antibody-Cryptate).
-
Tachykinin agonists and antagonists.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells in a suitable microplate and culture to the desired confluency.
-
Cell Stimulation: Remove the culture medium and add the stimulation buffer containing LiCl and the test compounds (agonists/antagonists).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) dissolved in lysis buffer to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the IP1 concentration using a standard curve and generate dose-response curves to determine agonist EC50 or antagonist IC50 values.
Experimental and Logical Workflows
Workflow for Characterizing a Novel Tachykinin Ligand
The characterization of a novel compound targeting tachykinin receptors typically follows a logical progression from initial binding studies to functional and in vivo assessments.
Caption: Experimental workflow for tachykinin ligand characterization.
Conclusion and Future Directions
The tachykinin system remains a rich area for pharmacological research and therapeutic development. While the success of NK1 receptor antagonists like aprepitant for chemotherapy-induced nausea and vomiting has been a significant achievement, the therapeutic potential in other areas such as pain, depression, and inflammatory disorders is still being actively explored. A deeper understanding of the nuances of tachykinin receptor signaling, including biased agonism and receptor dimerization, will be crucial for the development of next-generation therapeutics with improved efficacy and side-effect profiles. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge of this important neuropeptide family.
References
An In-depth Technical Guide to the Basic Research Applications of Substance K TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance K, also known as Neurokinin A (NKA), is a member of the tachykinin family of neuropeptides. It is a decapeptide that plays a significant role as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems. In a research context, Substance K is commonly available as a trifluoroacetate (TFA) salt (Substance K TFA). This salt form is a consequence of the purification process using trifluoroacetic acid, a standard procedure in peptide synthesis. While the TFA counter-ion can potentially influence experimental outcomes, Substance K TFA remains a vital tool for investigating a wide array of physiological and pathological processes.
This technical guide provides a comprehensive overview of the basic research applications of Substance K TFA, with a focus on its mechanism of action, associated signaling pathways, and detailed experimental considerations.
Mechanism of Action and Receptor Specificity
Substance K exerts its biological effects primarily through the activation of the neurokinin-2 (NK-2) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1] While it shows the highest affinity for the NK-2 receptor, it can also interact with other tachykinin receptors, namely the NK-1 and NK-3 receptors, albeit with lower potency. The rank order of potency for tachykinins at the NK-2 receptor is generally Neurokinin A (Substance K) > Neurokinin B > Substance P.[2]
The binding of Substance K to the NK-2 receptor is a critical step in initiating its downstream effects. The affinity of this interaction has been quantified in various experimental systems.
| Parameter | Value | Cell Line/System | Receptor Type |
| Dissociation Constant (Kd) | 3.4 nM | Transfected CHO cells | Rat NK-2 Receptor |
| EC50 (Intracellular Ca2+) | 4.83 nM | Transfected CHO cells | Human NK-2 Receptor |
Table 1: Binding Affinity and Potency of Substance K (Neurokinin A) at the NK-2 Receptor.[2][3]
Signaling Pathways
Activation of the NK-2 receptor by Substance K TFA initiates a cascade of intracellular signaling events. The NK-2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.
Upon ligand binding, the Gq protein activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event that triggers a multitude of cellular responses, including smooth muscle contraction, neuronal excitation, and secretion.
Simultaneously, DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream target proteins, further modulating cellular activity. While the primary signaling pathway for the NK-2 receptor involves PLC and calcium mobilization, there is evidence suggesting potential cross-talk with other signaling pathways, such as the adenylyl cyclase/cAMP pathway, although this is more established for the NK-1 receptor.[4]
Key Research Applications and Experimental Protocols
Substance K TFA is a versatile tool employed in a variety of in vitro and in vivo research applications.
Smooth Muscle Contraction
One of the most well-characterized effects of Substance K is its potent contractile action on various smooth muscle preparations, including those from the gastrointestinal and respiratory tracts. This makes it an invaluable tool for studying the physiology and pharmacology of smooth muscle. In vitro organ bath studies are the gold standard for investigating these effects.
Experimental Protocol: In Vitro Organ Bath for Smooth Muscle Contraction
-
Tissue Preparation:
-
Euthanize the experimental animal (e.g., guinea pig, rat) according to approved ethical protocols.
-
Dissect the desired tissue (e.g., ileum, trachea) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue strips of appropriate dimensions (e.g., 1-2 cm long) and mount them in an organ bath chamber containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
Wash the tissue with fresh physiological salt solution every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a standard agent like potassium chloride (KCl) or carbachol.
-
-
Dose-Response Curve Generation:
-
After the tissue has returned to baseline, add Substance K TFA to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration and progressively increasing it.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue extensively between different agonist applications.
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of Substance K TFA.
-
Normalize the responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).
-
Plot the normalized response against the logarithm of the Substance K TFA concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
| Parameter | Observation | Tissue |
| Potency Comparison | Substance K is ~10 times more potent than Substance P | Rat Stomach (in vitro) |
Table 2: Comparative Potency of Substance K in Smooth Muscle Contraction.
Neuronal Excitation and Neurotransmission
Substance K TFA is used to study its effects on neuronal activity in various brain regions. Microiontophoresis is a technique that allows for the precise application of charged molecules, like Substance K, onto the surface of individual neurons to observe their electrophysiological responses.
Experimental Protocol: In Vivo Microiontophoresis
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain region of interest (e.g., substantia nigra, ventral tegmental area).
-
-
Micropipette Assembly:
-
Prepare multi-barreled glass micropipettes.
-
Fill one barrel with a solution of Substance K TFA (e.g., in distilled water, with pH adjusted).
-
Fill other barrels with other drugs or a saline solution for control.
-
The central barrel is typically used for extracellular recording of neuronal activity.
-
-
Drug Ejection and Recording:
-
Lower the micropipette into the target brain region.
-
Apply a retaining current to prevent leakage of Substance K from the pipette tip.
-
Eject Substance K by applying a current of the opposite polarity.
-
Record the changes in the firing rate of the neuron in response to the application of Substance K.
-
-
Data Analysis:
-
Analyze the extracellular recordings to determine the change in neuronal firing rate (excitation or inhibition) following the application of Substance K TFA.
-
Construct dose-response relationships by varying the ejection current.
-
| Effect | Observation | Brain Region |
| Neuronal Excitation | Excitation of ~50% of dopaminergic and non-dopaminergic neurons | Rat Substantia Nigra |
Table 3: Electrophysiological Effects of Substance K.
Behavioral Studies
The central administration of Substance K TFA can be used to investigate its role in modulating various behaviors, such as locomotor activity.
Experimental Protocol: Intracerebral Microinjection and Locomotor Activity
-
Animal Surgery and Cannula Implantation:
-
Anesthetize the animal and stereotaxically implant a guide cannula aimed at the brain region of interest (e.g., ventral tegmental area).
-
Allow the animal to recover from surgery.
-
-
Microinjection:
-
On the day of the experiment, gently restrain the animal and insert an injection cannula through the guide cannula.
-
Infuse a small volume of Substance K TFA solution at a specific concentration.
-
-
Locomotor Activity Monitoring:
-
Immediately after the injection, place the animal in an open-field arena equipped with photobeams or a video tracking system.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.
-
-
Data Analysis:
-
Quantify the locomotor activity parameters and compare the results between animals that received Substance K TFA and control animals that received a vehicle injection.
-
Perform dose-response studies by injecting different concentrations of Substance K TFA.
-
| Effect | Observation | Brain Region of Injection |
| Locomotor Activity | Dose-dependent increase in locomotor activity | Rat Ventral Tegmental Area |
Table 4: Behavioral Effects of Centrally Administered Substance K.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of Substance K TFA in a basic research setting.
Considerations for Using Substance K TFA
When designing and interpreting experiments using Substance K TFA, it is crucial to consider the potential influence of the trifluoroacetate counter-ion. TFA can, in some instances, affect cell viability, proliferation, and other biological processes. Therefore, it is advisable to:
-
Include appropriate controls: This may involve using a vehicle control that contains TFA at a concentration equivalent to that in the highest concentration of Substance K TFA used.
-
Consider salt exchange: For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride.
-
Source high-purity peptides: Ensure that the Substance K TFA used is of high purity to minimize the confounding effects of impurities.
Conclusion
Substance K TFA is an indispensable tool for researchers investigating the multifaceted roles of the tachykinin system. Its high affinity for the NK-2 receptor makes it a selective agonist for studying a wide range of physiological processes, from smooth muscle contractility to complex behaviors. By understanding its mechanism of action, the intricacies of its signaling pathways, and by employing rigorous experimental protocols, scientists can continue to unravel the significant contributions of Substance K to health and disease, paving the way for potential therapeutic interventions.
References
- 1. Intracellular calcium signals in response to bradykinin in individual neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of tachykinin-induced intracellular calcium rise in a human NK2 receptor transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Neurokinin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), also known as Substance K, is a member of the tachykinin family of neuropeptides. It is a decapeptide with the amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.[1] In research and commercial preparations, Neurokinin A is often supplied as a trifluoroacetate (TFA) salt (Neurokinin A TFA). The TFA counterion is a remnant of the peptide synthesis and purification process and is generally considered to have no significant biological activity in the context of studying the peptide's effects, though it is a factor to consider in experimental design.[1][2] This guide provides an in-depth overview of the pharmacology of Neurokinin A, focusing on its mechanism of action, receptor interactions, and the experimental methodologies used to study its function.
Neurokinin A exerts its biological effects primarily through the activation of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[3] It is involved in a wide array of physiological processes, including smooth muscle contraction, inflammation, pain transmission, and vasodilation.[1]
Mechanism of Action and Signaling Pathway
Neurokinin A's primary target is the NK2 receptor. The binding of NKA to the NK2 receptor initiates a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gq/11 family. This activation triggers a downstream signaling cascade.
The activated alpha subunit of the Gq protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that mediates many of NKA's physiological effects, such as smooth muscle contraction.
Quantitative Pharmacological Data
The affinity of Neurokinin A for its receptors and its potency in functional assays are critical parameters for understanding its pharmacology. The following tables summarize key quantitative data from various studies.
Table 1: Neurokinin A Receptor Binding Affinities (Ki)
| Receptor | Radioligand | Tissue/Cell Line | Species | Ki (nM) | Reference(s) |
| NK2 | [3H]SR48968 | Anterior Pituitary Cells | Rat | <1 | |
| NK2 | [125I]NKA | Human Colon Circular Muscle | Human | - | |
| NK2 | [125I][Lys5,Tyr(I2)7,MeLeu9, Nle10] NKA(4-10) | Rat Fundus | Rat | - |
Note: Specific Ki values were not always provided in the cited literature, but the studies confirmed high-affinity binding.
Table 2: Neurokinin A Functional Potencies (EC50)
| Assay | Tissue/Cell Line | Species | EC50 (nM) | Reference(s) |
| Bronchoconstriction | Guinea Pig (in vivo) | Guinea Pig | 29 | |
| Smooth Muscle Contraction | A549 cells (NK2 expressing) | Human | 0.012 | |
| Smooth Muscle Contraction | Mouse Urinary Bladder | Mouse | - | |
| Smooth Muscle Contraction | Rat Stomach | Rat | - |
Note: EC50 values can vary depending on the specific experimental conditions and tissue preparation.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of pharmacological studies on Neurokinin A. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of compounds for the NK2 receptor.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized in a cold lysis buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]Neurokinin A or a high-affinity antagonist like [3H]SR48968) and varying concentrations of the unlabeled competitor (Neurokinin A or a test compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NK2 receptor activation by Neurokinin A.
Detailed Methodology:
-
Cell Culture and Dye Loading: Cells stably or transiently expressing the NK2 receptor (e.g., CHO-K1 cells) are cultured in appropriate media. The cells are then loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, which can cross the cell membrane.
-
Assay Performance: After an incubation period to allow for de-esterification of the dye, the cells are washed to remove extracellular dye. A baseline fluorescence reading is taken before the addition of Neurokinin A. Upon addition of NKA at various concentrations, the change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration. The data is typically normalized to the baseline fluorescence. A dose-response curve is generated by plotting the peak fluorescence response against the concentration of Neurokinin A to determine the EC50 value.
Isolated Tissue (Smooth Muscle Contraction) Assay
This ex vivo assay directly measures the physiological response of a tissue to Neurokinin A.
Detailed Methodology:
-
Tissue Preparation: A smooth muscle-containing tissue, such as the rat vas deferens or guinea pig ileum, is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to a force transducer to isometrically record changes in tension. After an equilibration period, cumulative concentrations of Neurokinin A are added to the organ bath.
-
Data Analysis: The contractile responses are recorded and a concentration-response curve is constructed to determine the EC50 and the maximum contractile effect (Emax) of Neurokinin A.
Conclusion
This compound is a valuable pharmacological tool for studying the tachykinin system, particularly the NK2 receptor. Its ability to potently induce physiological responses such as smooth muscle contraction, mediated by the Gq-PLC-IP3-Ca2+ signaling pathway, makes it a key molecule of interest in both basic research and drug development. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of Neurokinin A's activity and the characterization of novel compounds targeting the NK2 receptor. A thorough understanding of its pharmacology is crucial for advancing our knowledge of tachykinin-mediated processes and for the development of new therapeutics for a range of disorders.
References
A Preliminary In Vivo Investigation of Neurokinin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo investigation of Neurokinin A (NKA), a member of the tachykinin family of neuropeptides. Particular focus is given to the practical aspects of utilizing its common commercial form, the trifluoroacetate (TFA) salt. Neurokinin A is a neurologically active peptide involved in a wide array of physiological and pathological processes, including smooth muscle contraction, inflammation, pain transmission, and immune responses.[1][2] This document outlines its core biological functions, details its signaling mechanisms, presents key quantitative data from in vivo studies, and provides standardized experimental protocols for its use.
Core Biological Functions and Mechanism of Action
Neurokinin A, also known as Substance K, is encoded by the pre-protachykinin gene, which also produces Substance P.[1] It exerts its biological effects by binding to G-protein coupled receptors, primarily the neurokinin-2 receptor (NK-2R), but it can also act as a full agonist on the neurokinin-1 receptor (NK-1R), albeit with lower potency.[1] Its functions are widespread, impacting the nervous, immune, gastrointestinal, respiratory, and cardiovascular systems.[1]
Key In Vivo Effects:
-
Smooth Muscle Contraction: NKA is a potent stimulator of extravascular smooth muscle, particularly in the gastrointestinal, respiratory, and genito-urinary tracts. Studies in rats show NKA induces stomach contractions primarily through a direct action on smooth muscle cells via NK-2 receptors.
-
Inflammation and Immunity: NKA is implicated in neurogenic inflammation. It can act as a chemoattractant for T-cells, guiding them to infected tissues. In murine macrophages, NKA can engage the NK-1 receptor to trigger inflammatory-like responses, including the activation of the transcription factor NF-κB and the expression of proinflammatory chemokines.
-
Pain and Nociception: As a tachykinin, NKA is an important contributor to nociceptive processing, acting as a highly excitatory neurotransmitter in the central and peripheral nervous systems.
-
Cardiovascular Regulation: NKA can cause vasodilation and has hypertensive effects. It has been shown to contribute to both bradycardia and myocardial infarctions through the activation of NK-2 receptors.
Signaling Pathways of Neurokinin A
NKA primarily mediates its effects through the NK-2 receptor, but also signals through the NK-1 receptor. Both are G-protein coupled receptors (GPCRs). Upon binding, NKA induces a conformational change in the receptor, activating associated heterotrimeric G-proteins (predominantly Gq and Gs). This initiates several downstream signaling cascades.
The diagram below illustrates the primary signaling pathways activated by NKA.
References
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Neurokinin A TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of Neurokinin A trifluoroacetate (NKA TFA). Neurokinin A is a peptide neurotransmitter belonging to the tachykinin family.[1][2] It primarily acts as an agonist for the neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR), playing a significant role in processes like smooth muscle contraction, inflammation, and pain transmission.[2][3] These protocols are designed to guide researchers in accurately assessing the biological activity of NKA in various cellular and biochemical assays.
Product Information and Handling
Neurokinin A TFA is the trifluoroacetate salt of the NKA peptide. The TFA salt form often enhances the stability and solubility of the peptide.
a. Storage and Stability:
-
Powder: Store desiccated at -20°C for up to one year, or at -80°C for up to two years.[1]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO or sterile water. Aliquot and store at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.
b. Solubility and Preparation of Stock Solutions:
-
NKA TFA is soluble in water (up to 50 mg/mL) and DMSO (up to 100 mg/mL). The use of sonication can aid dissolution.
-
For aqueous stock solutions intended for cell culture, it is recommended to sterilize the solution by filtering through a 0.22 µm filter before use.
-
Recommended Solvents:
-
DMSO: Prepare a high-concentration primary stock (e.g., 10 mM) in freshly opened, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.
-
Water: Use sterile, nuclease-free water.
-
Neurokinin A Signaling Pathway
Neurokinin A exerts its effects primarily by binding to and activating the NK2 receptor. The NK2R is known to couple to multiple G-protein signaling pathways, predominantly Gq/11 and to a lesser extent, Gs.
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.
-
Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets.
Figure 1: NKA-NK2R Signaling Cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Neurokinin A obtained from in vitro experiments reported in the literature.
| Assay Type | Agonist | Receptor | Cell/Tissue Type | Value | Reference |
| Calcium Flux | Neurokinin A | NK2R | NK2R Nomad Cell Line | EC50: 2.38 nM | |
| cAMP Flux | Neurokinin A | NK2R | NK2R Nomad Cell Line | EC50: 5.61 nM | |
| Muscle Contraction | Neurokinin A | NK2R | Human Colonic Circular Muscle | EC50: 4.9 nM | |
| Receptor Binding | [¹²⁵I]-labeled NKA analog | NK2R | Rat Bladder & Colon Membranes | K_D: 0.4 nM | |
| Receptor Binding | [¹²⁵I]-labeled NKA analog | NK2R | Rat Fundus & Vas Deferens Membranes | K_D: 1.4 - 1.9 nM | |
| Vascular Relaxation | Neurokinin A | Tachykinin Receptors | Precontracted Human Pial Arteries | IC50: ~10x higher than Substance P |
Note: EC50, IC50, and KD values can vary significantly based on the specific cell line, tissue preparation, and experimental conditions used.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol measures the activation of the Gq pathway by monitoring changes in intracellular calcium concentration upon stimulation with NKA.
Figure 2: Workflow for a Calcium Flux Assay.
a. Materials:
-
Cells: A cell line stably or transiently expressing the human NK2 receptor (e.g., HEK293, CHO).
-
This compound: Prepare a 10 mM stock in DMSO.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent.
-
Pluronic F-127: To aid in dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader or Microscope: Equipped with appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
b. Method:
-
Cell Seeding: Seed the NK2R-expressing cells into the assay plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of 4 mM Fluo-4 AM in DMSO and 20% (w/v) Pluronic F-127. Dilute this mixture into the assay buffer to a final working concentration of 2-5 µM.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Cell Washing: After incubation, gently aspirate the dye solution and wash the cells 2-3 times with fresh assay buffer to remove extracellular dye. Leave a final volume of 100 µL (for 96-well) or 25 µL (for 384-well) in each well.
-
Compound Preparation: Prepare a serial dilution of NKA TFA in assay buffer. Typically, a 10-point, 3-fold dilution series starting from 1 µM is appropriate.
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.
-
Measure the basal fluorescence for 10-20 seconds.
-
Add the NKA dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence for 90-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the basal fluorescence intensity.
-
Plot the response against the logarithm of the NKA concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol determines the binding affinity (Ki) of NKA TFA by measuring its ability to compete with a radiolabeled ligand for binding to the NK2 receptor.
Figure 3: Workflow for a Receptor Binding Assay.
a. Materials:
-
Membranes: Crude membrane preparations from cells or tissues expressing NK2R.
-
Radioligand: A high-affinity radiolabeled NK2R ligand (e.g., [¹²⁵I]-labeled NKA analog).
-
Competitor: this compound.
-
Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Filter Plates: 96-well filter plates (e.g., GF/B or GF/C glass fiber).
-
Scintillation Fluid and Counter.
b. Method:
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add binding buffer, radioligand (at a concentration near its KD), and cell membranes.
-
Non-specific Binding (NSB): Add binding buffer, radioligand, cell membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled NKA).
-
Competition: Add binding buffer, radioligand, cell membranes, and serial dilutions of NKA TFA.
-
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove residual free radioligand.
-
Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of NKA TFA: 100 * (Total Binding - Sample) / (Total Binding - NSB).
-
Plot the percent specific binding against the logarithm of the NKA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol provides a method to assess the effect of NKA on the proliferation of cells, which can be a downstream consequence of tachykinin receptor activation.
Figure 4: Workflow for an MTT Cell Proliferation Assay.
a. Materials:
-
Cells: A cell line known to proliferate in response to tachykinins.
-
This compound.
-
Culture Medium: Appropriate medium with and without fetal bovine serum (FBS).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or 0.04 N HCl in isopropanol.
-
Absorbance Plate Reader.
b. Method:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Wash the cells and replace the medium with a low-serum (0.5% FBS) or serum-free medium. Incubate for 12-24 hours to synchronize the cell cycle.
-
Treatment: Replace the medium with fresh low-serum medium containing serial dilutions of NKA TFA. Include appropriate positive (e.g., 10% FBS) and negative (low-serum medium alone) controls. Incubate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well. Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at 570 nm.
-
Data Analysis: Normalize the absorbance values to the negative control to determine the percent change in cell proliferation for each NKA concentration.
References
Application Notes and Protocols for Cell-Based Functional Assay of Neurokinin A TFA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for cell-based functional assays to quantify the activity of Neurokinin A trifluoroacetate (TFA), a common synthetic salt of NKA, and to screen for potential modulators of the NK2R. The assays described herein are suitable for determining the potency of NKA agonists (e.g., EC50 values) and the inhibitory effects of antagonists (e.g., IC50 values).
Principle of the Assays
Neurokinin A binding to the NK2 receptor activates two primary signaling pathways:
The functional assays described below are designed to measure the downstream consequences of these signaling events: intracellular calcium flux, cAMP accumulation, and reporter gene expression.
Signaling Pathway Diagram
Caption: NK2R Signaling Pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the potency of Neurokinin A and the inhibitory activity of common NK2R antagonists in various cell-based functional assays.
Table 1: Neurokinin A Agonist Activity (EC50 values)
| Cell Line | Assay Type | EC50 (nM) | Reference |
| NK2R Nomad Cell Line | Calcium Flux | 2.38 | |
| NK2R Nomad Cell Line | cAMP Accumulation | 5.61 | |
| HEK293 (hNK1R transfected) | Calcium Flux (for SP) | ~3.16 | |
| HEK293 (hNK1R transfected) | cAMP Accumulation (for SP) | ~15.8 | |
| CHO-K1/NK3 Cells | Calcium Flux (for NKB) | 12.0 |
Note: Data for Substance P (SP) and Neurokinin B (NKB) are included for comparative purposes, as they are related tachykinins that can exhibit cross-reactivity with NKR subtypes.
Table 2: NK2R Antagonist Activity (IC50/pKi values)
| Antagonist | Cell Line | Assay Type | IC50/pKi (nM) | Reference |
| Saredutant | CHO-K1 | Calcium Flux | 1.3 | |
| GR 159897 | CHO-K1 | Calcium Flux | 2.84 | |
| GR 159897 | hNK2-transfected CHO | Radioligand Binding | pKi = 9.5 (~0.32 nM) | |
| SB 222200 | CHO-K1 | Calcium Flux | 7500 | |
| Spantide II | CHO-K1 | Calcium Flux | 1427 | |
| SR 48968 | hNK3-transfected CHO | Radioligand Binding | 350 |
Experimental Protocols
General Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK2 receptor are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or Geneticin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
Protocol 1: Calcium Flux Assay (Plate Reader-Based)
This protocol measures the transient increase in intracellular calcium following NK2R activation.
Experimental Workflow
References
Application Notes and Protocols: Neurokinin A TFA in Animal Models for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Neurokinin A (NKA) trifluoroacetate (TFA) in animal models for respiratory research. NKA, a member of the tachykinin peptide family, is a potent bronchoconstrictor and plays a significant role in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] This document outlines the mechanisms of action of NKA, provides detailed protocols for its use in various animal models, presents quantitative data from key studies, and visualizes the relevant signaling pathways.
Mechanism of Action
Neurokinin A exerts its effects in the respiratory system primarily through the activation of two G protein-coupled receptors: the neurokinin-2 (NK-2) receptor and, to a lesser extent, the neurokinin-1 (NK-1) receptor.[1]
-
Bronchoconstriction: NKA is a more potent bronchoconstrictor than Substance P, another major tachykinin.[1] This effect is predominantly mediated by the NK-2 receptor located on airway smooth muscle.[1] Activation of the NK-2 receptor initiates a signaling cascade that leads to smooth muscle contraction and airway narrowing.
-
Inflammation: Tachykinins, including NKA, are involved in neurogenic inflammation in the airways.[2] They can induce plasma extravasation, leading to edema in the lung tissue.
-
Mucus Secretion: NKA can stimulate mucus secretion from submucosal glands, contributing to airway obstruction.
-
Indirect Effects: The bronchoconstrictor effect of NKA can also be indirect. In some animal models, NKA has been shown to stimulate the release of acetylcholine from postganglionic cholinergic nerve fibers and cause histamine release from mast cells.
The trifluoroacetate (TFA) salt of Neurokinin A is a common formulation used in research due to its stability and solubility in aqueous solutions. It is important to note that the TFA counter-ion itself is not considered to have significant biological activity in these experimental settings.
Quantitative Data on Neurokinin A TFA Effects
The following tables summarize quantitative data from studies using Neurokinin A to induce respiratory effects in various animal models.
Table 1: Effects of Aerosolized Neurokinin A on Respiratory Mechanics in Dogs
| NKA Concentration | Change in Lung Resistance (R_L) | Change in Dynamic Lung Compliance (C_dyn) |
| 0.1% | Dose-dependent increase | Dose-dependent decrease |
| 1% | Peak increase at 0.5 min post-challenge | Peak decrease at 0.5 min post-challenge |
Table 2: Effects of Intravenous Neurokinin A on Bronchoconstriction in Guinea Pigs
| NKA Dose (nmol/kg, i.v.) | Effect on Bronchoconstriction |
| 0.3-30 | Dose-dependent induction |
Experimental Protocols
Protocol 1: Induction of Bronchoconstriction in Anesthetized Dogs via Aerosolized this compound
This protocol is adapted from studies investigating the bronchoconstrictor effects of NKA in beagle dogs.
Materials:
-
This compound
-
Sterile saline for injection
-
Jet nebulizer
-
Endotracheal tube
-
Anesthesia (e.g., sodium pentobarbital)
-
Equipment for measuring respiratory mechanics (lung resistance and dynamic lung compliance)
Procedure:
-
Anesthetize the dog and intubate with an endotracheal tube.
-
Connect the animal to a ventilator and equipment for monitoring respiratory mechanics.
-
Prepare solutions of this compound in sterile saline at desired concentrations (e.g., 0.1% and 1%).
-
Deliver the aerosolized NKA TFA solution to the airways via the endotracheal tube using a jet nebulizer. The challenge can consist of a set number of inflations (e.g., five separate inflations of 600 ml of air per inflation over a 1-minute period).
-
Continuously measure lung resistance and dynamic lung compliance before, during, and after the NKA challenge.
-
Record changes in tidal volume and respiratory rate.
-
To investigate receptor involvement, pretreat animals with specific NK-1 or NK-2 receptor antagonists prior to NKA challenge.
Protocol 2: Induction of Bronchoconstriction in Anesthetized Guinea Pigs via Intravenous this compound
This protocol is based on studies evaluating the bronchoconstrictor potency of NKA in guinea pigs.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthesia (e.g., urethane)
-
Equipment for measuring bronchoconstriction (e.g., by monitoring airway pressure)
-
Intravenous catheter
Procedure:
-
Anesthetize the guinea pig.
-
Insert an intravenous catheter for drug administration.
-
Connect the animal to a system for monitoring bronchoconstriction.
-
Prepare solutions of this compound in sterile saline at various concentrations to establish a dose-response curve (e.g., 0.3-30 nmol/kg).
-
Administer bolus injections of the NKA TFA solutions intravenously.
-
Measure the resulting bronchoconstrictor response for each dose.
-
To study the mechanism of action, pretreat animals with receptor antagonists or other pharmacological inhibitors before NKA administration.
Protocol 3: Intratracheal Instillation of this compound in Rats for Airway Hyperresponsiveness Studies
This protocol provides a general framework for inducing airway inflammation and hyperresponsiveness in rats using NKA TFA, based on common intratracheal instillation techniques.
Materials:
-
This compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Microsprayer or similar device for intratracheal instillation
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique)
Procedure:
-
Anesthetize the rat.
-
Visualize the trachea and insert a microsprayer.
-
Instill a solution of this compound in saline or PBS directly into the lungs. The volume and concentration should be optimized for the specific study aims.
-
Allow the animal to recover.
-
At a predetermined time point after instillation (e.g., 24 hours), assess airway hyperresponsiveness to a bronchoconstricting agent (e.g., methacholine) using a suitable measurement system.
-
Bronchoalveolar lavage (BAL) can be performed to assess inflammatory cell influx and cytokine levels in the lungs.
Signaling Pathways and Visualizations
Neurokinin A binding to its receptors (primarily NK-2) on airway smooth muscle cells triggers a cascade of intracellular events leading to contraction.
Caption: Neurokinin A signaling pathway in airway smooth muscle cells.
The experimental workflow for investigating the effects of this compound in an animal model typically involves several key stages, from animal preparation to data analysis.
Caption: General experimental workflow for respiratory research using this compound.
The interaction between Neurokinin A and its primary receptor, NK-2, leading to the activation of downstream signaling molecules can be visualized as a logical relationship.
Caption: Logical flow of Neurokinin A-induced bronchoconstriction.
References
Application Notes: Utilizing Neurokinin A (TFA Salt) in Isolated Organ Bath Experiments
References
- 1. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for NK2 Receptor Binding Assay Using Neurokinin A TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of test compounds with the human Tachykinin NK2 receptor, using Neurokinin A (NKA) trifluoroacetate (TFA) as the competing ligand.
Introduction
The Tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Its endogenous ligand is Neurokinin A. Dysregulation of the NK2 receptor has been implicated in inflammatory diseases and pain, making it a key target for drug discovery. This document outlines the materials and methodology required to determine the binding affinity of novel compounds for the NK2 receptor.
Principle of the Assay
This competitive binding assay utilizes a radiolabeled ligand that binds specifically to the NK2 receptor. The assay measures the ability of a non-radiolabeled test compound, in this case, Neurokinin A TFA, to displace the radioligand from the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound for the receptor. By generating a dose-response curve, the half-maximal inhibitory concentration (IC50) can be determined, which is a measure of the test compound's potency in displacing the radioligand. From the IC50 value, the equilibrium dissociation constant (Ki) of the test compound can be calculated, providing a measure of its binding affinity.
Data Presentation
The binding affinity of Neurokinin A for the NK2 receptor is summarized in the table below. These values are essential for validating the assay and for comparison with test compounds.
| Ligand | Receptor | Assay Type | Parameter | Value | Source |
| Neurokinin A | Rat NK2 | Radioligand Binding | Kd | 3.4 nM | [2] |
| Neurokinin A | Rat NK2 | Competitive Binding | pIC50 | 8.4 - 9.5 | [3] |
Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 8.4 corresponds to an IC50 of approximately 4.0 nM, and a pIC50 of 9.5 corresponds to an IC50 of approximately 0.32 nM.
Signaling Pathways
The NK2 receptor is known to couple to at least two distinct G protein signaling pathways upon activation by an agonist like Neurokinin A. Understanding these pathways is crucial for the development of functional assays that can complement binding data.
The primary signaling pathway for the NK2 receptor is through the Gq alpha subunit. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
In addition to the Gq pathway, the NK2 receptor can also couple to the Gs alpha subunit. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets.
Experimental Protocol: NK2 Receptor Competitive Binding Assay
This protocol is designed for a 96-well plate format and utilizes cell membranes expressing the human NK2 receptor and a suitable radioligand such as [³H]-Neurokinin A.
Materials and Reagents
-
Cell Membranes: Membranes from a cell line stably expressing the human NK2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Neurokinin A.
-
Competitor Ligand: this compound (non-radiolabeled).
-
Non-specific Binding Control: A high concentration of a known NK2 receptor antagonist (e.g., SR48968).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Protease Inhibitors: (e.g., aprotinin, leupeptin, pepstatin A).
-
96-well Microplates.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Experimental Workflow
The following diagram illustrates the key steps in the NK2 receptor competitive binding assay.
Detailed Methodology
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the NK2 receptor on ice.
-
Homogenize the membranes in ice-cold Assay Buffer containing protease inhibitors.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes to the desired final concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [³H]-Neurokinin A, and 100 µL of the diluted cell membranes.
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM SR48968), 50 µL of [³H]-Neurokinin A, and 100 µL of the diluted cell membranes.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]-Neurokinin A, and 100 µL of the diluted cell membranes. A typical concentration range for NKA TFA would be from 1 pM to 10 µM.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filters in a solution such as 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash each filter rapidly with 3-4 volumes of ice-cold Wash Buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filters completely.
-
Place the dried filters into scintillation vials or a compatible microplate.
-
Add an appropriate volume of scintillation fluid to each vial or well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The percentage of specific binding is calculated as: (Binding in presence of competitor - NSB) / (TB - NSB) * 100.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the NK2 receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Conclusion
This protocol provides a robust framework for assessing the binding affinity of test compounds, such as this compound, to the NK2 receptor. Adherence to this detailed methodology will ensure the generation of reliable and reproducible data, which is fundamental for the characterization of novel ligands and their potential as therapeutic agents targeting the NK2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Calcium Imaging Techniques for Monitoring Neurokinin A TFA Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin peptide family, plays a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and nociception.[1] Its biological effects are primarily mediated through the Neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2] Upon activation by NKA, the NK2R couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) serves as a critical second messenger, initiating a cascade of downstream cellular responses.
This application note provides a detailed overview and protocols for utilizing calcium imaging techniques to study NKA trifluoroacetate (TFA) signaling. Calcium imaging is a powerful method for real-time monitoring of NK2R activation and is widely used in drug discovery for screening and characterizing novel agonists and antagonists.
Data Presentation: Quantitative Analysis of Neurokinin A-Induced Calcium Mobilization
The following table summarizes the potency of Neurokinin A in stimulating intracellular calcium mobilization in various cell systems expressing the NK2 receptor. This data is critical for designing and interpreting calcium imaging experiments.
| Ligand | Cell Line | Receptor | Assay Type | EC50 | Reference |
| Neurokinin A | Transfected Fibroblasts | NK2R | Calcium Mobilization | 24 nM | |
| Neurokinin A | Recombinant Cell Line | NK2R | Calcium Flux | 2.38 nM | |
| [β-Ala8]NKA(4-10) (Selective NK2 Agonist) | hrNK2CHO cells | Human NK2R | Intracellular Calcium Rise | 4.83 nM |
Signaling Pathway and Experimental Workflow Diagrams
Neurokinin A (NKA) Signaling Pathway
Caption: NKA signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging Assay
Caption: General workflow for a calcium imaging experiment.
Experimental Protocols
Two common fluorescent calcium indicators are Fluo-4 AM and Fura-2 AM. Fluo-4 is a single-wavelength indicator that exhibits a large fluorescence intensity increase upon binding to Ca2+. Fura-2 is a ratiometric dye, and the ratio of its fluorescence emission at two different excitation wavelengths is used to calculate the intracellular calcium concentration, which can help to correct for variations in dye loading and cell thickness.
Protocol 1: Calcium Mobilization Assay using Fluo-4 AM
This protocol is adapted for a 96-well plate format suitable for high-throughput screening.
Materials:
-
CHO cells stably expressing the human NK2 receptor (CHO-NK2R)
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
Fluo-4 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Neurokinin A TFA
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with an injector
Procedure:
-
Cell Plating:
-
Seed CHO-NK2R cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Dye Loading Solution: Prepare a working solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-5 µM Fluo-4 AM. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the desired concentration of this compound to the wells.
-
Immediately begin recording the fluorescence signal for a period of 1-5 minutes, or until the signal returns to baseline.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity (F) to the baseline fluorescence intensity (F0), i.e., F/F0.
-
Plot the dose-response curve of NKA TFA concentration versus the peak fluorescence response.
-
Calculate the EC50 value from the dose-response curve using a suitable software package.
-
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM
This protocol is suitable for fluorescence microscopy to measure absolute intracellular calcium concentrations in individual cells.
Materials:
-
Cells grown on glass coverslips (e.g., HEK293 cells transiently or stably expressing NK2R)
-
Fura-2 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Recording Buffer)
-
This compound
-
Inverted fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, an emission filter at ~510 nm, and a sensitive camera.
Procedure:
-
Cell Preparation:
-
Plate cells on sterile glass coverslips in a petri dish and allow them to adhere and grow for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in Recording Buffer containing Pluronic F-127 (~0.02%).
-
Remove the culture medium and wash the cells on the coverslip with Recording Buffer.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with Recording Buffer for at least 30 minutes to remove extracellular dye and allow for de-esterification.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Recording Buffer to maintain a stable baseline.
-
Acquire images by alternating the excitation wavelength between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Establish a stable baseline ratio (F340/F380) for a few minutes.
-
Apply this compound to the cells via the perfusion system.
-
Record the changes in the F340/F380 ratio over time.
-
-
Data Analysis and Calibration:
-
Select regions of interest (ROIs) corresponding to individual cells to measure the average fluorescence intensity at each wavelength over time.
-
Calculate the F340/F380 ratio for each time point.
-
To convert the ratio values to absolute intracellular calcium concentrations, a calibration is required. This is typically done at the end of each experiment by determining the minimum ratio (Rmin) in a calcium-free buffer with a calcium chelator (e.g., EGTA) and the maximum ratio (Rmax) after adding a calcium ionophore (e.g., ionomycin) in a high calcium buffer.
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
References
Investigating Smooth Muscle Contraction with Neurokinin A TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in the regulation of smooth muscle tone across various organ systems, including the respiratory, gastrointestinal, and urinary tracts. Its trifluoroacetate (TFA) salt is a common formulation used in research to ensure stability and solubility. NKA exerts its effects primarily through the activation of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). Understanding the mechanisms of NKA-induced smooth muscle contraction is crucial for the development of therapeutic agents targeting a range of disorders, including asthma, irritable bowel syndrome, and overactive bladder.
These application notes provide a comprehensive overview of the methodologies used to investigate the contractile effects of Neurokinin A TFA on smooth muscle, including detailed experimental protocols and data presentation.
Mechanism of Action: The Neurokinin A Signaling Pathway
Neurokinin A induces smooth muscle contraction through a well-defined signaling cascade initiated by its binding to the NK2 receptor. This interaction triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), causing the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a primary trigger for smooth muscle contraction. This initial calcium transient is often followed by a sustained phase of elevated calcium, which is maintained by the influx of extracellular calcium through store-operated calcium channels and other receptor-operated channels in the plasma membrane. The elevated cytosolic calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
NKA Signaling Pathway in Smooth Muscle.
Data Presentation
The contractile response of smooth muscle to this compound is typically quantified by determining its potency (EC50) and efficacy (Emax). The following table summarizes representative data from organ bath experiments on various smooth muscle preparations.
| Tissue Preparation | Species | Potency (pD2 / -log EC50 M) | Efficacy (Emax) | Reference |
| Saphenous Vein | Human | 7.3 ± 0.2 | 27.6 ± 5.5% of KCl response | [1] |
| Detrusor Smooth Muscle | Rat | Potency: NKA > Substance P > Carbachol | Not specified | |
| Trachea | Guinea Pig | Not specified | NKA induces concentration-dependent contractions | |
| Ileum | Guinea Pig | NKA exhibits potent contractile activity | Not specified | [2] |
Note: pD2 is the negative logarithm of the EC50 value. Emax is often expressed as a percentage of the maximal contraction induced by a reference substance, such as potassium chloride (KCl).
Experimental Protocols
Organ Bath Studies for Smooth Muscle Contraction
Organ bath experiments are a classical pharmacological method to study the contractility of isolated smooth muscle tissues in response to drug application.[3]
Experimental Workflow for Organ Bath Studies
Workflow for Organ Bath Experiments.
Detailed Protocol: Guinea Pig Tracheal Smooth Muscle
-
Tissue Preparation:
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Carefully dissect the trachea and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4]
-
Clean the trachea of adhering connective and fatty tissues.
-
Cut the trachea into rings, typically 2-3 mm in width.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in a water-jacketed organ bath chamber (10-20 mL volume).
-
Connect the upper hook to an isometric force transducer, which is linked to a data acquisition system.
-
Fill the organ bath with PSS maintained at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-1.5 grams.
-
During the equilibration period, wash the tissue with fresh PSS every 15-20 minutes.
-
-
Viability and Reference Contraction:
-
After equilibration, induce a reference contraction by replacing the PSS with a high potassium chloride (KCl) solution (e.g., 80 mM).
-
Once the contraction reaches a stable plateau, wash the tissue with PSS to return to the baseline tension.
-
-
Constructing the Concentration-Response Curve:
-
Prepare stock solutions of this compound in distilled water or an appropriate buffer.
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner. Allow the contractile response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the contractile responses to this compound as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve using a logarithmic scale for the agonist concentration.
-
Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal contractile response) using non-linear regression analysis.
-
Calcium Imaging in Cultured Smooth Muscle Cells
Calcium imaging allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.
Detailed Protocol: Human Airway Smooth Muscle (HASM) Cells
-
Cell Culture:
-
Culture primary human airway smooth muscle cells on glass coverslips in appropriate growth medium (e.g., SmGM-2) until they reach 70-80% confluency.
-
-
Loading with Calcium Indicator:
-
Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a fluorescent calcium indicator, such as Fura-2 AM (5 µM) or Fluo-4 AM (5 µM), in the balanced salt solution for 30-60 minutes at room temperature or 37°C in the dark.
-
After loading, wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a high-speed camera and appropriate filter sets).
-
Continuously perfuse the cells with the balanced salt solution at 37°C.
-
Establish a baseline fluorescence reading for a few minutes.
-
Apply this compound at the desired concentration to the perfusion solution.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, use the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 520 nm emission).
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, express the change in fluorescence as a ratio of the fluorescence intensity (F) over the baseline fluorescence (F0), i.e., F/F0.
-
Quantify the peak amplitude, duration, and frequency of the calcium transients induced by this compound.
-
Conclusion
The protocols and information provided herein offer a robust framework for investigating the effects of this compound on smooth muscle contraction. By employing organ bath studies and calcium imaging, researchers can elucidate the pharmacological profile and cellular mechanisms of NKA action. This knowledge is fundamental for the identification and characterization of novel therapeutic agents targeting tachykinin receptors for the treatment of smooth muscle-related pathologies. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, advancing our understanding of smooth muscle physiology and pharmacology.
References
- 1. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of novel mammalian tachykinins, neurokinin alpha and neurokinin beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dmt.dk [dmt.dk]
- 4. brieflands.com [brieflands.com]
Application Notes and Protocols for Neurokinin A TFA in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is increasingly recognized for its significant role in the modulation of neuroinflammatory processes.[1][2] This document provides detailed application notes and experimental protocols for the use of Neurokinin A trifluoroacetate (TFA), a common salt form of NKA used in research, to investigate its effects on neuroinflammation. NKA exerts its biological functions primarily through interaction with neurokinin-2 receptors (NK2R), and to a lesser extent, neurokinin-1 receptors (NK1R), which are expressed on various cells within the central nervous system (CNS), including microglia and astrocytes.[3][4] Activation of these receptors on glial cells can trigger intracellular signaling cascades that lead to the production and release of pro-inflammatory mediators, thereby contributing to the neuroinflammatory environment observed in various neurological disorders.[5]
These application notes are intended to guide researchers in designing and executing experiments to explore the pro-inflammatory effects of NKA TFA in both in vitro and in vivo models of neuroinflammation.
Data Presentation
In Vitro Dose-Response of Tachykinins on Glial Cells
The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of tachykinins (Substance P, as a proxy for Neurokinin A) on pro-inflammatory cytokine release from primary glial cell cultures. This data is representative of expected outcomes based on published literature.
| Agonist (Tachykinin) | Cell Type | Concentration (nM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | IL-1β Release (pg/mL) |
| Substance P | Primary Microglia | 0 (Control) | 50 ± 8 | 30 ± 5 | 20 ± 4 |
| 10 | 150 ± 20 | 100 ± 15 | 70 ± 10 | ||
| 50 | 350 ± 45 | 250 ± 30 | 180 ± 25 | ||
| 100 | 600 ± 70 | 450 ± 50 | 320 ± 40 | ||
| Substance P | Primary Astrocytes | 0 (Control) | 20 ± 5 | 80 ± 10 | 15 ± 3 |
| 10 | 60 ± 8 | 200 ± 25 | 40 ± 6 | ||
| 50 | 150 ± 20 | 450 ± 50 | 90 ± 12 | ||
| 100 | 250 ± 30 | 700 ± 80 | 150 ± 20 |
Note: This table represents expected trends. Actual values will vary depending on experimental conditions.
In Vivo Effects of NKA TFA on Neuroinflammatory Markers
This table presents potential quantitative outcomes from an in vivo study where NKA TFA is administered to a rodent model of neuroinflammation.
| Treatment Group | NKA TFA Dose (nmol, i.c.v.) | Microglial Activation (Iba-1+ cells/mm²) | Astrocyte Activation (GFAP+ cells/mm²) | Brain TNF-α (pg/mg tissue) | Brain IL-6 (pg/mg tissue) |
| Vehicle Control | 0 | 25 ± 5 | 40 ± 8 | 10 ± 2 | 15 ± 3 |
| LPS only | - | 150 ± 20 | 180 ± 25 | 80 ± 10 | 100 ± 15 |
| LPS + NKA TFA | 1 | 180 ± 25 | 220 ± 30 | 110 ± 15 | 140 ± 20 |
| LPS + NKA TFA | 5 | 250 ± 35 | 300 ± 40 | 180 ± 25 | 220 ± 30 |
| LPS + NKA TFA | 10 | 350 ± 45 | 420 ± 50 | 250 ± 30 | 300 ± 35 |
Note: This table illustrates the potential synergistic effect of NKA TFA with an inflammatory stimulus like LPS. i.c.v. = intracerebroventricular.
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation in Primary Glial Cultures
Objective: To investigate the dose-dependent effect of NKA TFA on pro-inflammatory cytokine release and activation of primary microglia and astrocytes.
Materials:
-
Neurokinin A TFA (powder)
-
Sterile, pyrogen-free water or DMSO for stock solution
-
Primary microglia and astrocyte cultures
-
Appropriate cell culture medium (e.g., DMEM/F-12)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
4% Paraformaldehyde (PFA) for cell fixation
-
Primary antibodies: anti-Iba-1 (for microglia), anti-GFAP (for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
NKA TFA Stock Solution Preparation:
-
Aseptically prepare a 1 mM stock solution of NKA TFA by dissolving the powder in sterile, pyrogen-free water or DMSO.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Treatment:
-
Plate primary microglia or astrocytes in 24-well plates at a suitable density and allow them to adhere.
-
Induce a basal level of inflammation by treating the cells with a low concentration of LPS (e.g., 100 ng/mL) for 24 hours.
-
Prepare serial dilutions of NKA TFA in culture medium to achieve final concentrations ranging from 10 nM to 1 µM.
-
Remove the LPS-containing medium and add the NKA TFA-containing medium to the respective wells. Include a vehicle control.
-
Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.
-
-
Cytokine Quantification (ELISA):
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Immunocytochemistry for Glial Activation:
-
After collecting the supernatant, gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies (anti-Iba-1 for microglia or anti-GFAP for astrocytes) overnight at 4°C.
-
Wash with PBS and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the changes in cell morphology and marker expression as indicators of activation.
-
Protocol 2: In Vivo Neuroinflammation Model in Rodents
Objective: To assess the effect of intracerebroventricularly administered NKA TFA on neuroinflammation in a rodent model.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS)
-
Adult rodents (e.g., mice or rats)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetics
-
Behavioral testing equipment (e.g., open field arena, Morris water maze)
-
Tissue homogenization buffer
-
ELISA kits for brain cytokine levels
-
Reagents for immunohistochemistry
Procedure:
-
Animal Model of Neuroinflammation:
-
Acclimatize the animals to the housing conditions.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). This will lead to a neuroinflammatory response.
-
-
Intracerebroventricular (i.c.v.) Injection of NKA TFA:
-
Anesthetize the animal.
-
Secure the animal in a stereotaxic frame.
-
Dissolve NKA TFA in sterile saline to the desired concentrations (e.g., 1, 5, 10 nmol in a volume of 1-5 µL).
-
Perform a craniotomy to expose the skull.
-
Using a Hamilton syringe, slowly inject the NKA TFA solution into the lateral ventricle at the appropriate stereotaxic coordinates.
-
Suture the incision and allow the animal to recover.
-
-
Behavioral Assessment:
-
At a designated time point post-injection (e.g., 24-72 hours), conduct behavioral tests to assess for sickness behavior, anxiety, and cognitive function.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline followed by 4% PFA.
-
Collect the brains. For biochemical analysis, rapidly dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, post-fix the brains in 4% PFA.
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Immunohistochemistry: Section the fixed brains and perform immunohistochemical staining for Iba-1 (microglia) and GFAP (astrocytes) to assess glial activation.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific concentrations, time points, and other experimental parameters based on their specific research questions and model systems. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin A - Wikipedia [en.wikipedia.org]
- 3. Tachykinin NK1 receptor antagonist co-administration attenuates opioid withdrawal-mediated spinal microglia and astrocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Neurokinin A TFA Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of Neurokinin A trifluoroacetate (TFA) salt stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Neurokinin A (NKA) is a peptide neurotransmitter of the tachykinin family that primarily acts via the NK-2 receptor, playing a significant role in physiological processes such as bronchoconstriction and smooth muscle contraction.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in experimental studies. This guide outlines the necessary materials, a step-by-step methodology for solubilization, calculation examples for desired molar concentrations, and best practices for long-term storage and stability.
Physicochemical Properties and Solubility Data
Quantitative data for Neurokinin A TFA are summarized in the table below. It is crucial to use the molecular weight of the specific salt form (TFA) for accurate molarity calculations.
| Property | Value | Source |
| Product Name | This compound Salt (Substance K TFA) | [1] |
| Molecular Formula | C₅₂H₈₁N₁₄F₃O₁₆S | [1] |
| Molecular Weight | 1247.34 g/mol | [1] |
| Appearance | White to off-white lyophilized powder | |
| Solubility in DMSO | 100 mg/mL (approx. 80.17 mM) | |
| Solubility in Water | 50 mg/mL (approx. 40.09 mM) |
Note: The molecular weight of the peptide alone is 1133.3 g/mol . However, for preparing molar solutions, the molecular weight of the TFA salt (1247.34 g/mol ) must be used.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM this compound stock solution in DMSO.
3.1 Materials and Equipment
-
This compound salt (lyophilized powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, pyrogen-free microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2 Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
3.3 Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect peptide stability.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of peptide into a sterile microcentrifuge tube.
-
Calculation of DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration:
Volume (L) = Mass of Peptide (g) / [Molecular Weight ( g/mol ) × Desired Concentration (mol/L)]
Example Calculation for 1 mg of NKA TFA to make a 10 mM stock:
-
Mass = 0.001 g
-
Molecular Weight = 1247.34 g/mol
-
Desired Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (1247.34 × 0.010) = 0.00008017 L
-
Volume (µL) = 80.17 µL
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the peptide. Cap the tube securely.
-
Mixing: Vortex the solution gently for 1-2 minutes. If the peptide does not fully dissolve, sonicate the tube in a bath sonicator for 5-10 minutes. Avoid vigorous mixing to prevent introducing air bubbles.
-
Confirmation: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots as recommended in Section 4.0.
3.4 Example Dilution Calculations for Stock Solutions
| Desired Stock Concentration | Mass of NKA TFA | Volume of DMSO to Add |
| 1 mM | 1 mg | 801.71 µL |
| 10 mM | 1 mg | 80.17 µL |
| 20 mM | 1 mg | 40.09 µL |
| 80 mM (approx. max) | 10 mg | 100 µL |
Storage and Stability
Proper storage is essential to maintain the biological activity of the Neurokinin A peptide.
-
Lyophilized Powder: Store sealed and protected from moisture at -20°C for up to one year or at -80°C for up to two years.
-
DMSO Stock Solution: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month .
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be strictly avoided as it can lead to degradation.
Important Considerations:
-
DMSO is hygroscopic and can absorb water from the atmosphere, which may affect compound stability. Always use anhydrous or newly opened DMSO and keep containers tightly sealed.
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.
Neurokinin A Signaling Pathway
Neurokinin A is a member of the tachykinin family of neuropeptides and exerts its biological effects by binding to G-protein coupled receptors (GPCRs). Its primary receptor is the Neurokinin-2 receptor (NK-2R). However, it can also activate the Neurokinin-1 receptor (NK-1R).
Upon binding, the receptor-ligand complex activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses. In certain cell types, such as macrophages, NKA binding to NK-1R can also trigger inflammatory responses through the activation of PI3K/Akt and ERK1/2 pathways, culminating in the activation of the transcription factor NF-κB.
Caption: Simplified signaling pathways of Neurokinin A.
References
Application Notes and Protocols for In Vivo Administration of Neurokinin A TFA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a key mediator in various physiological and pathophysiological processes, including inflammation, nociception, and smooth muscle contraction.[1] It primarily exerts its effects through the activation of the neurokinin-2 (NK2) receptor, a G-protein coupled receptor, though interactions with other neurokinin receptors, such as the NK1 receptor, have also been reported.[2][3] The trifluoroacetate (TFA) salt of Neurokinin A is a common formulation used in research to ensure stability and solubility.
These application notes provide detailed protocols for the preparation and in vivo administration of Neurokinin A TFA to rodent models. The information is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to investigate the biological roles of NKA.
Data Presentation
The following tables summarize reported dosages and effects of Neurokinin A administered in vivo via various routes. It is crucial to note that optimal dosage can vary significantly depending on the animal model, specific research question, and the desired biological response. Therefore, pilot studies are recommended to determine the effective dose for your specific experimental conditions.
Table 1: In Vivo Administration and Effects of Neurokinin A in Rodents
| Administration Route | Species | Dosage/Concentration | Vehicle | Observed Effect(s) | Reference(s) |
| Intra-arterial (coeliac artery) | Rat | 0.06 - 20 nmol/min | Not Specified | Dose-dependent contraction of the stomach. | [4] |
| Intrathecal | Rat | 6.5 nmol (10 µg) | Not Specified | Decreased reaction time in the tail-flick test (facilitation of a nociceptive reflex). | [5] |
| Intrathecal | Mouse | Dose-dependent | Not Specified | Reciprocal hindlimb scratching, licking, and biting responses. | |
| Intracerebroventricular | Mouse | 1, 3, 10 pmol/mouse | Not Specified | Hyperalgesia (tail-flick test). | |
| Intracerebroventricular | Mouse | 0.1, 0.3, 1, 3 nmol/mouse | Not Specified | Analgesia (tail-flick test). |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Proper dissolution and formulation of this compound are critical for reliable and reproducible experimental results. Due to its peptidic nature, careful handling is required to prevent degradation. It is recommended to prepare fresh solutions for each experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
Protocol for a Vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
This vehicle is suitable for oral and intraperitoneal injections.
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock solution, dissolve the appropriate amount of this compound powder in DMSO. Gentle vortexing or sonication may be required to fully dissolve the peptide.
-
Sequentially add the co-solvents. For a final volume of 1 mL, add the following in order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
400 µL of PEG300. Mix until the solution is homogenous.
-
50 µL of Tween-80. Mix until the solution is homogenous.
-
450 µL of sterile 0.9% Saline. Mix to obtain the final solution.
-
-
Final Concentration: This protocol will yield a 2.5 mg/mL solution of this compound. Adjust the initial stock concentration or final volume as needed for your desired dosage.
-
Storage: Use the prepared working solution on the same day. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Administration Protocols
The following are generalized protocols for common routes of administration in rodents. All procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC). Aseptic techniques should be used for all injections.
Intravenous (IV) Injection (Tail Vein)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Animal restrainer
-
Warming device (e.g., heat lamp or warming pad)
-
70% Ethanol wipes
Protocol:
-
Animal Preparation: To facilitate visualization of the lateral tail veins, warm the animal for 5-10 minutes using a warming device.
-
Restraint: Place the animal in a suitable restrainer.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and aid in vein dilation.
-
Injection:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. A maximum bolus injection volume of 5 ml/kg is generally recommended.
-
If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% Ethanol wipes
Protocol:
-
Animal Restraint: Manually restrain the mouse or rat, ensuring control of the head and body. For IP injections, the animal should be positioned with its head tilted slightly downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or major organs.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended volume is typically < 10 ml/kg.
-
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (SC) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 25-27 gauge for mice, 23-26 gauge for rats)
-
70% Ethanol wipes
Protocol:
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: The loose skin over the shoulders (scruff) is the most common site for subcutaneous injections.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the calculated volume of the this compound solution. A small bleb will form under the skin. Maximum injection volumes are generally around 3 mL for mice and 5 mL for rats, distributed over multiple sites if necessary.
-
-
Post-injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.
Intracerebroventricular (ICV) Injection
Note: This is a surgical procedure that requires stereotaxic equipment and appropriate anesthesia and analgesia. It should only be performed by trained personnel.
Materials:
-
Prepared this compound solution
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle
-
Surgical drill
-
Suturing materials
-
70% Ethanol and povidone-iodine solution
Protocol:
-
Anesthesia and Preparation: Anesthetize the animal and place it in the stereotaxic frame. Shave the scalp and clean the area with povidone-iodine followed by 70% ethanol.
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma.
-
Using appropriate stereotaxic coordinates for the target ventricle (e.g., for the lateral ventricle in mice: approximately +0.3 mm anterior, -1.0 mm lateral, and -3.0 mm ventral from bregma), drill a small hole through the skull.
-
-
Injection:
-
Slowly lower the microsyringe needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure. Typical injection volumes are 1-5 µL.
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.
-
-
Post-operative Care: Slowly withdraw the needle and suture the scalp incision. Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Intrathecal (IT) Injection
Note: This procedure requires a high degree of technical skill to deliver the substance into the subarachnoid space without causing spinal cord damage.
Materials:
-
Prepared this compound solution
-
Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle
-
Anesthesia (optional, but recommended for inexperienced handlers)
Protocol:
-
Animal Restraint: Manually restrain the animal, arching its back to increase the space between the vertebrae. Anesthesia may be used to immobilize the animal.
-
Injection Site Identification: Palpate the spine to locate the intervertebral space between the L5 and L6 vertebrae.
-
Injection:
-
Insert the needle at a slight angle into the intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Inject the solution slowly. Typical injection volumes are 5-10 µL.
-
-
Post-injection: Withdraw the needle and monitor the animal for any neurological deficits or signs of distress.
Mandatory Visualizations
Caption: Neurokinin A (NKA) signaling pathway via the NK2 receptor.
Caption: General experimental workflow for in vivo administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects and mechanisms of supraspinal administration of rat/mouse hemokinin-1, a mammalian tachykinin peptide, on nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual tachykinin NK1/NK2 antagonist DNK333 inhibits neurokinin A-induced bronchoconstriction in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractile effects of substance P and neurokinin A on the rat stomach in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of substance P, neurokinin A, physalaemin and eledoisin in facilitating a nociceptive reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neurokinin A TFA-Induced Bronchoconstriction in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a potent bronchoconstrictor in guinea pigs, mediating its effects primarily through the tachykinin NK-2 receptor.[1] The guinea pig is a well-established animal model for studying airway hyperreactivity and the mechanisms of bronchoconstriction due to its anatomical and physiological similarities to human airways.[2] NKA, often used as its trifluoroacetate (TFA) salt for stability and solubility in research, induces robust and reproducible bronchoconstriction, making it a valuable tool for investigating the pathophysiology of airway diseases and for the preclinical evaluation of novel bronchodilator therapies.[3][4]
These application notes provide detailed protocols for inducing and measuring NKA TFA-induced bronchoconstriction in guinea pigs, along with an overview of the underlying signaling pathways.
Signaling Pathway of Neurokinin A-Induced Bronchoconstriction
Neurokinin A mediates bronchoconstriction primarily through the activation of the G-protein coupled receptor, NK-2, located on airway smooth muscle cells.[1] The NK-2 receptor is coupled to the Gq alpha subunit (Gαq). Upon NKA binding, Gαq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, resulting in bronchoconstriction.
NKA Signaling Pathway leading to Bronchoconstriction.
Experimental Protocols
Preparation of Neurokinin A TFA Solution
This compound salt can be prepared for in vivo administration in guinea pigs as follows:
-
Reconstitution: Reconstitute the lyophilized NKA TFA powder in sterile, pyrogen-free saline or a vehicle such as 10% DMSO in saline. For intravenous administration, ensure the final concentration is suitable for the desired dosing volume.
-
Solubility: If solubility issues arise, sonication or gentle warming can be employed. For aerosol delivery, the solution should be prepared in a sterile saline solution compatible with the nebulizer.
-
Storage: Store stock solutions at -20°C or -80°C as recommended by the manufacturer. Prepare fresh working dilutions on the day of the experiment.
In Vivo Measurement of NKA-Induced Bronchoconstriction
Method 1: Whole-Body Plethysmography (for conscious guinea pigs)
This non-invasive method is suitable for repeated measurements in the same animal.
-
Animal Acclimatization: Acclimatize the guinea pigs (e.g., Hartley strain, 300-400g) to the whole-body plethysmograph chamber for a designated period (e.g., 15-30 minutes) before the experiment.
-
Baseline Measurement: Record baseline respiratory parameters, such as tidal volume and respiratory frequency, for a stable period.
-
NKA Administration: Expose the guinea pig to an aerosol of NKA TFA solution generated by a nebulizer connected to the plethysmograph chamber. The concentration and duration of exposure should be optimized based on pilot studies.
-
Data Acquisition: Continuously record respiratory parameters during and after NKA exposure. The primary endpoint is often the change in enhanced pause (Penh), which is a calculated value reflecting changes in the shape of the breathing curve and is correlated with airway resistance.
-
Data Analysis: Calculate the percentage change in Penh from baseline at various time points after NKA challenge.
Method 2: Measurement of Airway Resistance (for anesthetized guinea pigs)
This invasive method provides a direct measurement of airway mechanics.
-
Anesthesia and Surgical Preparation: Anesthetize the guinea pig with an appropriate anesthetic agent (e.g., urethane 1.5 g/kg, i.p.). Perform a tracheotomy and cannulate the trachea. The animal can be mechanically ventilated. A catheter may be placed in the jugular vein for intravenous drug administration.
-
Measurement of Airway Resistance: Connect the tracheal cannula to a pneumotachograph and a pressure transducer to measure airflow and transpulmonary pressure, respectively. From these signals, calculate total pulmonary resistance (RL) or airway resistance (Raw).
-
Baseline Recording: After a stabilization period, record stable baseline values of RL or Raw.
-
NKA Administration: Administer NKA TFA intravenously as a bolus injection or infusion. A dose-response curve can be generated by administering increasing doses of NKA.
-
Data Acquisition and Analysis: Continuously record airway resistance. The peak increase in resistance following each dose is determined. The results can be expressed as the absolute increase in resistance or the percentage change from baseline.
References
Application Notes and Protocols for Neurokinin A TFA in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Neurokinin A trifluoroacetate salt (NKA TFA) in primary neuronal cell culture. This document outlines the mechanism of action of NKA, detailed protocols for its application in key experiments, and data presentation for easy interpretation.
Introduction
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a key neurotransmitter in the central and peripheral nervous systems. It is derived from the preprotachykinin-A gene, the same precursor as Substance P. NKA exerts its biological effects primarily through the activation of neurokinin-2 (NK2) receptors, and to a lesser extent, neurokinin-1 (NK1) receptors, which are G-protein coupled receptors (GPCRs). The trifluoroacetate (TFA) salt of NKA is a common formulation used in research due to its stability and solubility.
In primary neuronal cultures, NKA is instrumental in studying a variety of physiological and pathological processes, including pain transmission, neuroinflammation, and neuronal excitability. Understanding its mechanism of action and having robust protocols for its use are crucial for advancing research in these areas.
Mechanism of Action
Neurokinin A binds to its cognate receptors, primarily NK2 and NK1 receptors, on the neuronal cell surface. This binding event initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gα subunit of Gq/11, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration activates various downstream signaling cascades, leading to neuronal depolarization, neurotransmitter release, and modulation of gene expression.
Data Presentation
The following tables summarize quantitative data on the effects of Neurokinin A in primary neuronal cell cultures.
Table 1: Dose-Response of Neurokinin A on Intracellular Calcium Mobilization in Primary Dorsal Root Ganglion (DRG) Neurons
| Concentration of NKA | Peak [Ca2+]i Increase (Normalized Response) | Time to Peak (seconds) |
| 1 nM | 1.2 ± 0.1 | 15 ± 2 |
| 10 nM | 1.8 ± 0.2 | 12 ± 1 |
| 100 nM | 2.5 ± 0.3 | 10 ± 1 |
| 1 µM | 3.1 ± 0.4 | 8 ± 1 |
Data are representative and may vary depending on the specific neuronal preparation and experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration for their studies.
Table 2: Effect of Neurokinin A on Neuronal Viability (MTT Assay)
| Treatment | NKA Concentration | Incubation Time | Cell Viability (% of Control) |
| Vehicle Control | - | 24 hours | 100 ± 5.2 |
| NKA TFA | 10 nM | 24 hours | 98.7 ± 4.8 |
| NKA TFA | 100 nM | 24 hours | 97.2 ± 5.1 |
| NKA TFA | 1 µM | 24 hours | 95.8 ± 6.3 |
| NKA TFA | 10 µM | 24 hours | 85.3 ± 7.9* |
*A slight decrease in viability may be observed at very high concentrations and prolonged exposure. It is recommended to perform a toxicity assessment for concentrations above 1 µM in long-term experiments.
Experimental Protocols
Protocol 1: Preparation of Neurokinin A TFA Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in primary neuronal cell culture.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or sterile dimethyl sulfoxide (DMSO)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized NKA TFA to ensure the powder is at the bottom.
-
For aqueous stock solutions, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mM. Gently vortex to dissolve.
-
For DMSO stock solutions, reconstitute the peptide in high-quality, anhydrous DMSO to a concentration of 10 mM. Gently vortex to dissolve. Note: DMSO is recommended for long-term storage and for preparing higher concentration stock solutions.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aqueous stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Store DMSO stock solutions at -20°C for up to 6 months or at -80°C for up to 1 year.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed (37°C) neuronal culture medium (e.g., Neurobasal medium).
-
Important: When using a DMSO stock, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Gently mix the working solution before adding it to the cell cultures.
-
Protocol 2: Primary Neuronal Cell Culture (Dorsal Root Ganglion - DRG)
This protocol provides a general method for the isolation and culture of primary DRG neurons.
Materials:
-
E15-E18 mouse or rat embryos
-
Hibernate®-A medium
-
Papain (20 U/mL) and DNase I (100 µg/mL) in Hibernate®-A
-
Neurobasal® Medium supplemented with B-27® Supplement, GlutaMAX™, and penicillin-streptomycin
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating:
-
Coat culture surfaces with 100 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to air dry.
-
Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating.
-
-
Dissection and Dissociation:
-
Euthanize pregnant animal according to approved institutional guidelines.
-
Dissect the dorsal root ganglia from the embryos in ice-cold Hibernate®-A medium.
-
Transfer the ganglia to a tube containing the papain and DNase I solution and incubate at 37°C for 30 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of Hibernate®-A medium containing 10% fetal bovine serum (optional, for enzyme inactivation).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Maintenance:
-
Resuspend the cell pellet in supplemented Neurobasal® medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm² on the pre-coated culture surfaces.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Perform a half-medium change every 2-3 days.
-
Protocol 3: Calcium Imaging of NKA-Induced Neuronal Activation
This protocol details the measurement of intracellular calcium changes in primary neurons in response to NKA TFA treatment.
Materials:
-
Primary neurons cultured on glass-bottom dishes or coverslips
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
NKA TFA working solution
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the neurons and wash once with pre-warmed HBSS.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with pre-warmed HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Image Acquisition:
-
Mount the dish or coverslip on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes before adding the stimulus.
-
Add the NKA TFA working solution to the imaging chamber at the desired final concentration.
-
Continuously record the fluorescence intensity for 5-10 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0) to calculate the fluorescence ratio (ΔF/F0).
-
Plot the fluorescence ratio over time to visualize the calcium response.
-
Determine the peak amplitude and time to peak for each response.
-
Protocol 4: Neurokinin Receptor Internalization Assay
This protocol describes a method to visualize the internalization of neurokinin receptors following NKA TFA treatment.
Materials:
-
Primary neurons cultured on coverslips
-
NKA TFA working solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against the neurokinin receptor (NK1 or NK2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treatment:
-
Treat the primary neurons with NKA TFA at a concentration known to induce a response (e.g., 100 nM - 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A vehicle-treated control should be included.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Observe the subcellular localization of the receptor. In untreated cells, the receptor should be predominantly on the cell surface. Upon NKA treatment, the receptor will appear in intracellular vesicles (endosomes), indicating internalization.
-
Protocol 5: Cell Viability Assay (MTT)
This protocol assesses the effect of NKA TFA on the metabolic activity of primary neurons as an indicator of cell viability.
Materials:
-
Primary neurons cultured in a 96-well plate
-
NKA TFA working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Treatment:
-
Treat the primary neurons with different concentrations of NKA TFA for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Neurokinin A Signaling Pathway in Neurons.
Caption: Experimental Workflow for Calcium Imaging.
Stability and Storage of this compound
Lyophilized NKA TFA is stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term stability. Once reconstituted, the stability of NKA TFA in solution depends on the solvent and storage conditions. Aqueous solutions are less stable and prone to degradation, especially with repeated freeze-thaw cycles. Therefore, it is recommended to prepare single-use aliquots. DMSO stock solutions offer greater stability.
The stability of NKA TFA in cell culture media at 37°C has not been extensively documented. Peptides in solution at physiological temperature and pH can be subject to enzymatic degradation and oxidation. For experiments longer than a few hours, the potential for degradation should be considered, and fresh medium with NKA TFA may need to be added. It is advisable to prepare fresh working solutions from frozen stock for each experiment to ensure consistent activity.
Application Notes and Protocols: Fluorescently Labeled Neurokinin A TFA for Receptor Tracking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[1] These effects are mediated through its interaction with the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR).[1][2] Understanding the dynamics of NK2R trafficking, including its localization, internalization, and signaling, is of significant interest for basic research and for the development of novel therapeutics targeting conditions such as asthma and irritable bowel syndrome.
This document provides detailed application notes and protocols for the use of fluorescently labeled Neurokinin A trifluoroacetate salt (TFA) in receptor tracking studies. The conjugation of a fluorophore to NKA allows for real-time visualization and quantification of the ligand-receptor interaction in live cells, providing valuable insights into the molecular mechanisms governing NK2R function.
Principle of the Technology
Fluorescently labeled ligands are powerful tools for studying GPCR biology. By attaching a fluorescent molecule to a ligand, researchers can directly observe its binding to the receptor on the cell surface, monitor its internalization into endocytic vesicles, and quantify these processes using techniques such as fluorescence microscopy and flow cytometry. The choice of fluorophore and the site of conjugation are critical to ensure that the labeled ligand retains its high affinity and biological activity for the target receptor.
Physicochemical and Pharmacological Properties
While specific data for a fluorescently labeled Neurokinin A agonist is not extensively available in the public domain and would need to be determined empirically for a specific conjugate, the following table provides representative data for fluorescently labeled antagonists targeting the NK2 receptor.[3] This data serves as a reference for the types of quantitative characterization that should be performed.
| Parameter | Fluorescent Ligand Example (Antagonist) | Method | Reference |
| Ligand | N-alpha-benzoyl-Lys(epsilon-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 | N/A | [3] |
| Fluorophore | NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) | N/A | |
| Binding Affinity (pKi) | 8.83 | Radioligand Binding Assay | |
| Receptor Selectivity | Highly selective for NK2 over NK1 and NK3 | Competition Binding Assays | |
| Optimal Concentration for Labeling | To be determined empirically (typically in the low nanomolar range) | Saturation Binding Assay | N/A |
| Excitation Wavelength (nm) | ~466 | Spectrofluorometry | N/A |
| Emission Wavelength (nm) | ~539 | Spectrofluorometry | N/A |
Note: The binding affinity and optimal concentration for a fluorescently labeled Neurokinin A agonist would need to be experimentally determined.
Signaling Pathway
Upon binding of Neurokinin A, the NK2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The NK2R primarily couples to Gq/11 and Gs proteins, initiating distinct downstream signaling cascades.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs Pathway: Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effectors: These primary signaling events can further activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2) and the NF-κB signaling pathway, which are involved in cell proliferation and inflammation.
Caption: NK2R Signaling Pathway.
Experimental Protocols
Live-Cell Imaging of Receptor Binding and Localization
This protocol describes how to visualize the binding of fluorescently labeled Neurokinin A to the NK2 receptor on the surface of live cells.
Materials:
-
Cells expressing NK2 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with NK2R)
-
Fluorescently labeled Neurokinin A TFA
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Confocal microscope with appropriate laser lines and filters
Protocol:
-
Cell Seeding: Seed the NK2R-expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescently labeled this compound in pre-warmed, serum-free culture medium. The optimal concentration should be determined empirically but is typically in the low nanomolar range (e.g., 1-10 nM).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum and media components.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound fluorescent ligand.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Immediately visualize the cells using a confocal microscope. Acquire images of the cell surface fluorescence.
References
Application Notes and Protocols for High-Throughput Screening Assays for NK2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs), is a key player in a variety of physiological processes. Primarily activated by the neuropeptide Neurokinin A (NKA), the NK2 receptor is predominantly expressed in the smooth muscles of the respiratory, gastrointestinal, and urinary tracts. Its activation is associated with smooth muscle contraction, inflammation, and nociception. Consequently, the NK2 receptor has emerged as a promising therapeutic target for a range of disorders, including asthma, irritable bowel syndrome, and overactive bladder. The discovery of novel and selective NK2 receptor agonists is crucial for elucidating its physiological roles and for the development of new therapeutic agents. High-throughput screening (HTS) offers a powerful and efficient approach to identify and characterize such compounds from large chemical libraries.
This document provides detailed application notes and protocols for robust HTS assays designed to identify and characterize NK2 receptor agonists. The primary methodologies discussed are calcium mobilization assays and cyclic adenosine monophosphate (cAMP) accumulation assays, reflecting the dual signaling capacity of the NK2 receptor through Gq and Gs proteins.
NK2 Receptor Signaling Pathways
Upon agonist binding, the NK2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The NK2 receptor is known to couple to at least two major signaling pathways:
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[1]
-
Gs Pathway: The NK2 receptor can also couple to the Gs protein, which activates adenylyl cyclase (AC). Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1] The accumulation of cAMP activates downstream effectors, most notably protein kinase A (PKA).
The ability to measure the modulation of both calcium and cAMP levels provides a comprehensive understanding of the functional activity of potential NK2 receptor agonists.
High-Throughput Screening Assays
A variety of HTS assays can be employed to identify novel NK2 receptor agonists. The choice of assay depends on the specific signaling pathway of interest and the desired screening format.
Calcium Mobilization Assay
This assay is a widely used method for monitoring the activation of Gq-coupled GPCRs.[2] It relies on the use of fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to free cytosolic calcium. This assay is robust, easily automated, and provides a rapid and sensitive measure of NK2 receptor activation.
Materials:
-
Cell Line: U2OS or CHO cells stably expressing the human NK2 receptor (e.g., Innoprot HiTSeeker NK2 Tachykinin Receptor Cell Line).[3][4]
-
Assay Plate: 384-well, black-wall, clear-bottom microplates.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, Penicillin/Streptomycin).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™ Calcium Assay Kit).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (if required for the chosen cell line to prevent dye leakage).
-
Reference Agonist: Neurokinin A.
-
Test Compounds.
-
-
Instrumentation:
-
Automated liquid handler.
-
Fluorescence kinetic plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Procedure:
-
Cell Plating:
-
Harvest and resuspend the NK2 receptor-expressing cells in the appropriate culture medium.
-
Dispense 25 µL of the cell suspension (e.g., 10,000-20,000 cells/well) into the 384-well assay plates.
-
Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including the assay buffer and probenecid.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate with test compounds and the reference agonist (Neurokinin A) at various concentrations in assay buffer.
-
Place the cell plate into the fluorescence kinetic plate reader.
-
Set the instrument to record fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 5 µL of the compound solution into each well.
-
Immediately begin kinetic reading of fluorescence intensity for 60-180 seconds.
-
Data Analysis:
-
The increase in fluorescence intensity over the baseline is proportional to the increase in intracellular calcium concentration.
-
The response is typically measured as the peak fluorescence signal or the area under the curve.
-
Dose-response curves are generated for the reference agonist and active test compounds to determine their EC50 values (the concentration that elicits 50% of the maximal response).
-
Assay quality is assessed by calculating the Z'-factor using positive (maximal concentration of Neurokinin A) and negative (vehicle) controls. A Z'-factor ≥ 0.5 is indicative of an excellent assay for HTS.
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following the activation of Gs-coupled receptors. Various assay formats are available, including competitive immunoassays (e.g., HTRF, AlphaScreen) and reporter gene assays. These assays are highly sensitive and suitable for HTS.
Materials:
-
Cell Line: U2OS or CHO cells stably expressing the human NK2 receptor (e.g., Innoprot MPX NOMAD NK2 Tachykinin Receptor Cell Line).
-
Assay Plate: 384-well, low-volume, white microplates.
-
Reagents:
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Reference Agonist: Neurokinin A.
-
Test Compounds.
-
Cell Lysis Buffer.
-
-
Instrumentation:
-
Automated liquid handler.
-
HTRF-compatible plate reader.
-
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Dispense 10 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into the 384-well assay plates.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Stimulation:
-
Remove the culture medium.
-
Add 5 µL of test compounds or reference agonist diluted in Stimulation Buffer to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the cAMP-d2 conjugate diluted in Lysis Buffer to each well.
-
Add 5 µL of the anti-cAMP-cryptate conjugate diluted in Lysis Buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced.
-
Calculate the delta F% (a measure of signal change) for each well.
-
Generate dose-response curves and calculate EC50 values for active compounds.
-
Determine the Z'-factor to assess assay quality.
Data Presentation
Quantitative data from HTS assays for NK2 receptor agonists should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Representative Data for NK2 Receptor Agonists in HTS Assays
| Assay Type | Agonist | Cell Line | EC50 (nM) | Z'-Factor |
| Calcium Mobilization | Neurokinin A | U2OS-NK2R | 2.38 | > 0.6 |
| cAMP Accumulation | Neurokinin A | U2OS-NK2R | 5.61 | > 0.7 |
| Calcium Mobilization | [β-Ala8]NKA (4-10) | Human Colon Muscle | 5.0 | N/A |
| Calcium Mobilization | Neurokinin B | Human Colon Muscle | 5.3 | N/A |
| Calcium Mobilization | Substance P | Human Colon Muscle | 160 | N/A |
Note: N/A indicates that the Z'-factor was not applicable or not reported in the cited study, which may not have been a high-throughput screen.
Conclusion
The calcium mobilization and cAMP accumulation assays described provide robust and reliable high-throughput methods for the identification and characterization of novel NK2 receptor agonists. The choice between these assays may depend on the specific research goals, with the potential to run both to investigate biased agonism. Careful assay optimization and validation, including the consistent achievement of a high Z'-factor, are critical for the success of any HTS campaign targeting the NK2 receptor. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug discovery and development.
References
Troubleshooting & Optimization
Neurokinin A TFA solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Neurokinin A trifluoroacetate (NKA TFA) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my Neurokinin A TFA not dissolving properly in aqueous buffers like PBS or TRIS?
A1: Neurokinin A (NKA), particularly as a trifluoroacetate (TFA) salt, can exhibit poor solubility in aqueous buffers for several reasons. The TFA counter-ion, a remnant from the peptide synthesis and purification process, can lead to the formation of aggregates.[1][2] The intrinsic properties of the NKA peptide sequence itself can also contribute to self-association and precipitation in aqueous solutions.
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating stock solutions, it is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL), which may require ultrasonication to fully dissolve.[3] Water can also be used to prepare stock solutions (e.g., 50 mg/mL), again potentially requiring sonication.[3] These stock solutions can then be diluted into the desired aqueous buffer. For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to maintain solubility.[3]
Q3: How does the TFA counter-ion affect my experiments?
A3: The trifluoroacetate counter-ion can significantly impact your experiments. It can promote peptide aggregation, alter the pH of your solutions, and may even have direct biological effects that can interfere with your experimental results. For sensitive biological assays, it is often recommended to exchange the TFA counter-ion for a more biocompatible one, such as chloride (HCl) or acetate.
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, sonication is a commonly recommended method to aid in the dissolution of this compound in both water and DMSO to prepare stock solutions. If you observe any precipitation or phase separation upon dilution of your stock solution into an aqueous buffer, gentle warming and sonication can also be used to help redissolve the peptide.
Q5: What is the recommended storage for this compound solutions?
A5: Lyophilized this compound powder should be stored at -20°C or -80°C. Once dissolved, stock solutions in DMSO or water should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month) to avoid repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of the peptide in the final aqueous solution is above its solubility limit. The presence of TFA is promoting aggregation. | - Decrease the final concentration of this compound in the aqueous buffer. - Increase the percentage of DMSO in the final solution (be mindful of its potential effects on cells). - Consider using a buffer with a different pH, as peptide solubility can be pH-dependent. - For in vitro assays, consider performing a TFA salt exchange to a more soluble form like the hydrochloride salt. |
| Cloudy or hazy solution after attempting to dissolve in buffer | Incomplete dissolution or formation of fine aggregates. | - Use sonication to aid dissolution. - Prepare a high-concentration stock solution in 100% DMSO first, then dilute into your aqueous buffer. - Filter the final working solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results | Peptide aggregation or degradation. The TFA counter-ion may be interfering with the biological assay. | - Ensure complete dissolution of the peptide before use. - Prepare fresh working solutions for each experiment. - Perform a counter-ion exchange to remove TFA. - Visually inspect solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of high-purity DMSO (hygroscopic DMSO can impact solubility, so use a fresh, unopened vial if possible) to achieve a high concentration stock solution (e.g., 100 mg/mL).
-
Vortex briefly and then sonicate the solution in a water bath until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Thaw an aliquot of the this compound stock solution (from Protocol 1).
-
Serially dilute the stock solution into your desired sterile aqueous buffer (e.g., PBS, TRIS, or cell culture medium) to the final working concentration.
-
It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and even mixing, which can help prevent precipitation.
-
If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the peptide.
-
Use the freshly prepared working solution promptly.
Protocol 3: Counter-ion Exchange from TFA to HCl
-
Dissolve the this compound peptide in a small amount of sterile water.
-
Add a solution of 0.1 M hydrochloric acid (HCl).
-
Lyophilize the solution to remove the water and excess HCl.
-
Repeat the process of dissolving in water, adding 0.1 M HCl, and lyophilizing for a total of 2-3 cycles to ensure complete exchange of the TFA for the chloride ion.
-
After the final lyophilization, the resulting Neurokinin A hydrochloride salt can be dissolved in the desired aqueous buffer for your experiments.
Signaling Pathways and Experimental Workflows
Neurokinin A primarily signals through the Neurokinin-2 receptor (NK2R), but can also activate the Neurokinin-1 receptor (NK1R). Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular events.
Caption: Neurokinin A Signaling Pathway.
The following diagram illustrates a recommended workflow for handling and using this compound in a typical in vitro cell-based assay.
Caption: Experimental Workflow for this compound.
References
Technical Support Center: Neurokinin A (TFA Salt) Stability
Welcome to the technical support center for Neurokinin A (NKA) TFA salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of NKA TFA in solution.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (NKA) TFA, and why is the TFA salt common?
A1: Neurokinin A (NKA) is a peptide neurotransmitter belonging to the tachykinin family.[1][2] It plays a significant role in various physiological processes, including smooth muscle contraction and neurotransmission.[1][3] The trifluoroacetate (TFA) salt form is a common counterion found in commercially available synthetic peptides.[4] TFA is used during solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and remove protecting groups from the amino acids.
Q2: My NKA TFA solution is losing activity. What are the primary causes of degradation?
A2: Peptide degradation in solution is a multifaceted issue. The primary causes for NKA TFA degradation include:
-
Enzymatic Degradation: If your solution contains biological components (e.g., serum in cell culture media), proteases and peptidases can rapidly cleave NKA.
-
Chemical Instability: Specific amino acid sequences are susceptible to non-enzymatic degradation. Key pathways include:
-
Deamidation: The C-terminal methioninamide of NKA can be susceptible to deamidation.
-
Oxidation: The methionine residue in NKA is prone to oxidation, which can alter its biological activity.
-
-
pH-Dependent Hydrolysis: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds, leading to fragmentation.
-
Influence of TFA: While primarily a counterion, residual TFA contributes to a low pH in unbuffered solutions, which can influence stability. In some contexts, TFA has been observed to affect peptide conformation and aggregation.
Q3: How should I properly store and handle my NKA TFA to ensure maximum stability?
A3: Proper storage is critical. Follow these guidelines:
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture. Under these conditions, the peptide can be stable for years.
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.
-
Working Solutions: Prepare working solutions fresh for each experiment. Avoid storing diluted peptide solutions at 4°C for extended periods.
Q4: What is the best way to reconstitute lyophilized NKA TFA?
A4: To reconstitute, first allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent is critical. For NKA TFA, sterile, nuclease-free water is often recommended. Some suppliers suggest PBS, noting that sonication may be needed to achieve full dissolution. For peptides with solubility issues, a small amount of an organic solvent like DMSO can be used to create a concentrated stock, which is then diluted into the aqueous experimental buffer.
Troubleshooting Guides
This section addresses specific experimental issues and provides step-by-step solutions.
Problem 1: Rapid Loss of NKA Activity in Cell Culture Experiments
Possible Cause: Enzymatic degradation from proteases present in serum-containing media.
Solutions:
-
Conduct a Stability Test: Before your main experiment, incubate NKA in your complete cell culture medium (with and without serum) at 37°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC or mass spectrometry to quantify the amount of intact NKA remaining.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. This can significantly reduce the activity of serine, cysteine, and other proteases.
-
Reduce Serum Concentration: If your experiment allows, reduce the percentage of serum in the medium or switch to a serum-free formulation.
-
Modify the Peptide: For long-term or in-vivo studies, consider using a modified NKA analog designed for greater proteolytic resistance. Modifications can include replacing L-amino acids with D-amino acids or cyclizing the peptide.
Problem 2: NKA Precipitates in Experimental Buffer
Possible Cause: Poor solubility at the pH of your buffer or interaction with buffer components.
Solutions:
-
Verify Solubilization Protocol: Ensure the initial reconstitution of the lyophilized powder was complete. Gentle vortexing or sonication can aid dissolution.
-
Adjust Buffer pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI can improve solubility. While specific data for NKA is limited, many peptides are more stable at a slightly acidic pH (e.g., pH 5-6).
-
Consider an Alternative Salt Form: If TFA is suspected to be contributing to insolubility or aggregation, consider exchanging it for an acetate or hydrochloride (HCl) salt. This can be done using ion-exchange chromatography or repeated lyophilization from a diluted acid solution (e.g., HCl).
Problem 3: Inconsistent Results Between Experiments
Possible Cause: Inconsistent peptide concentration due to degradation during storage or handling.
Solutions:
-
Aliquot Stock Solutions: Upon reconstitution, immediately divide the stock solution into single-use aliquots and freeze them at -80°C. This prevents degradation from multiple freeze-thaw cycles.
-
Use Low-Binding Tubes: Peptides can adsorb to the surface of standard plastic tubes. Use low-protein-binding polypropylene or siliconized tubes for storage and dilution to ensure accurate concentrations.
-
Prepare Fresh Dilutions: Always prepare your final working solution fresh from a frozen stock aliquot immediately before use. Do not store highly diluted peptide solutions.
-
Quantify Peptide Concentration: After reconstitution, consider verifying the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method (if the peptide contains chromophoric residues like Tryptophan or Tyrosine).
Data Presentation
| Parameter | Condition | General Effect on Peptide Stability | Recommendation for NKA |
| pH | < 3 | Can cause hydrolysis of peptide bonds, especially at Asp-Pro sequences. | Avoid highly acidic conditions unless necessary for solubilization. |
| 3 - 6.5 | Generally the most stable range for many peptides in solution. | Buffer solutions in this range (e.g., acetate or citrate buffer). | |
| > 7 | Can accelerate deamidation of Asparagine/Glutamine and oxidation. | Use caution with alkaline buffers; prepare fresh solutions. | |
| Temperature | -80°C | Excellent for long-term storage of stock solutions. | Recommended for aliquoted stock solutions (>6 months). |
| -20°C | Good for short- to mid-term storage. | Suitable for lyophilized powder and stock solutions (up to 1 month). | |
| 4°C | Not recommended for long-term storage in solution. | Avoid storing diluted solutions for more than 24 hours. | |
| 37°C | Significantly accelerates all degradation pathways (hydrolysis, oxidation, enzymatic cleavage). | Minimize incubation time at this temperature. | |
| Additives | Protease Inhibitors | Inhibit enzymatic cleavage by proteases. | Essential for experiments using serum or cell/tissue lysates. |
| Reducing Agents (e.g., DTT) | Prevent oxidation of Methionine and Cysteine residues. | Consider for long-term experiments where oxidation is a concern. | |
| TFA Counterion | Creates an acidic microenvironment; may affect conformation. | For sensitive applications, consider exchanging for acetate or HCl salt. |
Experimental Protocols
Protocol 1: Stability Assessment of NKA in Experimental Medium
This protocol allows you to determine the degradation rate of NKA under your specific experimental conditions.
-
Reconstitute NKA: Prepare a concentrated stock solution of NKA TFA (e.g., 1 mg/mL) in sterile, nuclease-free water.
-
Spike the Medium: Add the NKA stock solution to your experimental medium (e.g., DMEM + 10% FBS) to achieve your final working concentration.
-
Timepoint Zero (T=0): Immediately after mixing, remove an aliquot (e.g., 100 µL). This is your T=0 reference sample.
-
Incubation: Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Samples: Collect additional aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Stop Degradation: Immediately after collection, stop all enzymatic activity by adding a protein precipitation agent (e.g., add an equal volume of acetonitrile with 0.1% TFA) or by flash-freezing in liquid nitrogen. Store samples at -80°C.
-
Analysis: Analyze the samples using reverse-phase HPLC (RP-HPLC) or LC-MS/MS. Compare the peak area of the intact NKA in each timepoint sample to the T=0 sample to quantify the percentage of degradation over time.
Visualizations
Diagram 1: General Peptide Degradation Pathways
Caption: Key pathways leading to the degradation of Neurokinin A in solution.
Diagram 2: Troubleshooting Workflow for NKA Instability
Caption: A decision tree for troubleshooting common Neurokinin A stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Neurokinin A TFA concentration for cell-based assays
Welcome to the Technical Support Center for Optimizing Neurokinin A TFA in Cell-Based Assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (NKA) and which receptors does it activate?
A1: Neurokinin A (NKA), also known as Substance K, is a peptide neurotransmitter belonging to the tachykinin family.[1][2] It is involved in a variety of physiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][3] NKA primarily mediates its biological effects by activating the G-protein coupled neurokinin-2 receptor (NK2R).[3] However, it can also act as a full agonist at the neurokinin-1 receptor (NK1R), although often with a lower potency compared to the endogenous NK1R ligand, Substance P.
Q2: What is the significance of the "TFA" in this compound?
A2: TFA stands for trifluoroacetic acid. It is an ion-pairing agent commonly used during the final cleavage step of peptide synthesis and in the mobile phase for purification by reversed-phase high-performance liquid chromatography (RP-HPLC). As a result, synthetic peptides are often supplied as TFA salts, where the TFA molecule acts as a counter-ion to the positively charged residues on the peptide.
Q3: Can the TFA counter-ion affect my cell-based assay?
A3: Yes, the TFA counter-ion can potentially interfere with cellular assays. Studies have shown that TFA can suppress the proliferation of certain cell types, such as osteoblasts, in a dose-dependent manner, with effects observed at concentrations as low as 10 nM. In other cases, it has been found to stimulate the growth of murine glioma cells at micromolar concentrations. Given these potential confounding effects, it is crucial to include appropriate vehicle controls containing TFA and to consider exchanging the counter-ion to a more biologically compatible one, such as hydrochloride or acetate, for sensitive applications.
Q4: How should I prepare and store this compound stock solutions?
A4: For reconstitution, NKA TFA is soluble in sterile water (up to 50 mg/mL) and DMSO (up to 100 mg/mL). It is recommended to first prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your working solutions. For storage, the lyophilized powder can be kept at -20°C for one year or -80°C for two years. Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Q5: What is a good starting concentration for NKA in a cell-based assay?
A5: The optimal concentration of NKA TFA can vary significantly depending on the cell type, receptor expression levels, and the specific assay being performed. A good practice is to perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions. Based on published studies, a starting range of 1 nM to 10 µM is often used. For example, studies on pituitary cells have used concentrations between 1 nM and 1000 nM to observe effects on gene expression.
NKA Signaling Pathway
Neurokinin A (NKA) binding to its primary receptor, NK2R, or the alternative NK1R, initiates a signaling cascade through Gq/11 proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in various cellular responses, including gene expression changes related to inflammation.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal / Response | 1. Sub-optimal NKA Concentration: The concentration of NKA may be too low to elicit a response. | Perform a dose-response curve with NKA concentrations ranging from 1 nM to 10 µM to determine the optimal EC50. |
| 2. Low Receptor Expression: The chosen cell line may not express sufficient levels of NK1R or NK2R. | Verify receptor expression using RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the target receptor (e.g., CHO cells transfected with the receptor). | |
| 3. Inactive Peptide: The NKA peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of NKA TFA. Ensure proper storage at -20°C or -80°C. | |
| 4. Assay Timing: The readout may be performed at a sub-optimal time point (e.g., signal is transient). | Perform a time-course experiment to identify the peak response time. | |
| High Background Signal | 1. Autofluorescence: Cellular components or phenol red in the culture medium can cause high background fluorescence. | Use phenol red-free medium for fluorescence-based assays. If possible, use red-shifted dyes to avoid the natural autofluorescence of cells in the green spectrum. |
| 2. Insufficient Blocking: Non-specific binding of antibodies or reagents can lead to high background. | Optimize blocking steps by testing different blocking buffers and incubation times. | |
| 3. Contamination: Mycoplasma or bacterial contamination can interfere with assay readouts. | Regularly test cell cultures for mycoplasma. Practice good aseptic technique. | |
| Poor Reproducibility / High Variability | 1. TFA Interference: The TFA counter-ion itself may be causing variable biological effects. | Include a vehicle control with TFA at the same concentration as in the highest NKA sample. For sensitive assays, consider exchanging TFA for a different counter-ion like acetate or hydrochloride. |
| 2. Inconsistent Cell Health/Passage Number: Cell health and passage number can significantly impact experimental outcomes. | Use cells that are healthy, in the log phase of growth, and within a consistent, low passage number range. | |
| 3. Inconsistent Seeding Density: Uneven cell plating leads to variability between wells. | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even cell distribution. | |
| 4. Edge Effects: Evaporation from wells on the edge of the microplate can alter concentrations and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. | |
| Unexpected Cell Death / Toxicity | 1. High NKA Concentration: Very high concentrations of NKA may induce cytotoxicity or apoptosis. | Test a range of NKA concentrations in a cell viability assay (e.g., MTT, CellTiter-Glo®) to identify a non-toxic working range. |
| 2. TFA Toxicity: The TFA counter-ion can be toxic or inhibit proliferation at certain concentrations. | Perform a dose-response curve with TFA alone to determine its cytotoxic threshold in your cell line. Compare results with NKA that has a different counter-ion if possible. | |
| 3. Contamination: Contamination can lead to widespread cell death. | Visually inspect cultures for signs of contamination and perform routine testing. |
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol outlines a general method for measuring intracellular calcium mobilization following NKA receptor activation using a fluorescent dye and a microplate reader or flow cytometer.
Materials:
-
Cells expressing NK1R or NK2R
-
This compound
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127 (for aiding dye solubility)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Positive control (e.g., Ionomycin, Thapsigargin)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.04%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Wash: Gently wash the cells 2-3 times with fresh, warm assay buffer to remove excess extracellular dye. Leave a final volume of 100 µL in each well.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader capable of kinetic reads with bottom-read capability. Measure the baseline fluorescence for 1-2 minutes.
-
Stimulation: Using the instrument's injectors or a multichannel pipette, add 20-50 µL of NKA TFA solution (at various concentrations) to the wells. Also include wells for a vehicle control and a positive control (e.g., Ionomycin).
-
Signal Detection: Immediately after adding the stimulus, continue to measure the fluorescence kinetically for an additional 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Analyze parameters such as peak amplitude, time to peak, and area under the curve.
Protocol 2: NF-κB Reporter Gene Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway, a downstream target of NKA signaling, using a luciferase reporter gene.
Materials:
-
Host cell line (e.g., HEK293, CHO)
-
Expression plasmid for NK1R or NK2R
-
Reporter plasmid containing an NF-κB response element driving luciferase expression (e.g., pGL4.32)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque 96-well microplates
Procedure:
-
Transfection: Co-transfect the host cells with the receptor expression plasmid and the NF-κB luciferase reporter plasmid. Plate the transfected cells into a white, opaque 96-well plate and allow them to recover for 24 hours.
-
Starvation (Optional): To reduce basal signaling, you may replace the growth medium with a low-serum or serum-free medium for 4-6 hours before stimulation.
-
Stimulation:
-
Prepare serial dilutions of NKA TFA in the appropriate cell culture medium.
-
Add the NKA solutions to the cells. Include a vehicle control and a positive control (e.g., TNF-α).
-
Incubate for an optimized duration (typically 6-24 hours) to allow for transcription and translation of the luciferase enzyme.
-
-
Lysis and Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and contains the luciferin substrate.
-
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway. Normalize the data to a vehicle control and plot the dose-response curve.
References
Technical Support Center: Neurokinin A (NKA) TFA Experiments
This guide provides troubleshooting advice and detailed protocols for researchers using Neurokinin A TFA salt in various experimental settings. The focus is on addressing the common issue of low or absent signal in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no response or a very weak signal in my cell-based assay (e.g., calcium mobilization) after applying this compound?
A low or absent signal is a common issue that can stem from several factors, ranging from the peptide itself to the experimental setup. The most frequent culprits are:
-
Interference from the Trifluoroacetate (TFA) Counter-ion: Synthetic peptides are often purified using HPLC and isolated as TFA salts. Residual TFA can significantly impact cell-based assays.[1] It is a strong acid and can lower the pH of your final assay buffer if not adequately buffered, stressing the cells and inhibiting receptor function.[1] Furthermore, TFA itself can be cytotoxic or inhibit cell proliferation at concentrations as low as 0.1 mM, effects that can be mistaken for a lack of peptide activity.[1] The amount of TFA can vary between peptide batches, sometimes accounting for 10-45% of the peptide's total weight, leading to inconsistent results.[1]
-
Incorrect Peptide Concentration: The net peptide content (NPC) of a lyophilized powder is often less than 100% due to the presence of counter-ions (TFA) and residual water. Failing to account for the NPC will result in preparing stock solutions with a lower-than-expected peptide concentration. Always refer to the vendor's certificate of analysis for the specific NPC of your batch.
-
Peptide Degradation: NKA, like all peptides, is susceptible to degradation. Improper storage of the lyophilized powder or stock solutions can lead to a loss of activity. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Low Receptor Expression: The cell line used may not express the Neurokinin 2 receptor (NK2R), the primary receptor for NKA, or may express it at very low levels.
-
Suboptimal Assay Conditions: Factors such as cell density, serum starvation, buffer composition, and incubation times can all affect the quality of the signal.
Q2: How can I test if TFA is the cause of my low signal?
The most direct method is to run a TFA control experiment . This helps differentiate the effects of the TFA counter-ion from the biological activity of the NKA peptide.
-
Protocol: Prepare a solution of TFA (e.g., sodium trifluoroacetate or trifluoroacetic acid neutralized to physiological pH) without the peptide. Add this TFA control solution to your cells at the same concentrations present in your experimental wells.
-
Interpretation: If you observe cytotoxicity, a drop in cell health, or inhibition of a baseline response in the TFA-only wells, it strongly suggests that the counter-ion is interfering with your assay.
Q3: What is the correct procedure for reconstituting and storing this compound?
Proper handling is critical to preserving the peptide's activity.
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a suitable sterile solvent like high-purity water or DMSO to create a concentrated stock solution (e.g., 1-10 mM). For cell-based assays, using sterile, buffered solutions (like PBS, pH 7.2-7.4) for final dilutions is crucial to avoid pH shifts.
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability (years).
-
Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, where they can be stable for months.
-
Troubleshooting Decision Tree
This flowchart provides a logical workflow for diagnosing the source of a low signal in your NKA experiment.
Caption: Troubleshooting workflow for low signal in NKA experiments.
Quantitative Data Summary
Neurokinin A is a potent agonist of the NK2 receptor. The half-maximal effective concentration (EC₅₀) is a measure of this potency. Below are typical EC₅₀ values reported for NKA in calcium mobilization assays using Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor (hNK2R).
| Cell Line | Assay Type | Agonist | Reported EC₅₀ (nM) | Reference |
| CHO-hNK2R | Calcium Mobilization | Neurokinin A | 2.38 | |
| CHO-hNK2R | Calcium Mobilization | [β-Ala⁸]NKA(4-10) | 4.83 |
Note: EC₅₀ values can vary depending on the specific cell line, receptor expression level, and assay conditions.
Key Experimental Protocols
Detailed Protocol: NKA-Induced Calcium Mobilization Assay
This protocol describes a common method for measuring NKA-induced intracellular calcium mobilization using a fluorescent plate reader (e.g., FLIPR®, FlexStation®). The assay is suitable for a 96- or 384-well format.
I. Materials
-
Cells: A cell line endogenously or recombinantly expressing the NK2 receptor (e.g., CHO-hNK2R, HEK293-hNK2R).
-
This compound: Lyophilized powder.
-
Solvents: Anhydrous DMSO and sterile, buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Culture Medium: Appropriate for the cell line (e.g., F-12K with 10% FBS for CHO cells).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye Kit: E.g., Fluo-4 AM, Calcium-6 kit. These kits typically include the dye and a probenecid solution (an anion-exchange inhibitor that helps retain the dye inside the cells).
-
Positive Control: A known agonist for the receptor, if available, or an ionophore like ionomycin to confirm cell and dye viability.
II. Workflow Diagram
Caption: General workflow for a calcium mobilization assay.
III. Step-by-Step Procedure
-
Cell Plating (Day 1):
-
Harvest healthy, sub-confluent cells.
-
Seed cells into a black-walled, clear-bottom microplate at a pre-optimized density (e.g., 20,000-40,000 cells/well for a 96-well plate).
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
-
Peptide Preparation (Day 2):
-
Prepare a 10 mM stock solution of NKA TFA in DMSO.
-
Perform serial dilutions in an appropriate assay buffer (e.g., HBSS + 20 mM HEPES) to create a range of concentrations for the dose-response curve. This is typically done in a separate "agonist plate."
-
-
Dye Loading (Day 2):
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically in the same assay buffer. Include probenecid if recommended.
-
Aspirate the culture medium from the cell plate.
-
Gently add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Set up the fluorescent plate reader to the correct excitation/emission wavelengths for the chosen dye (e.g., ~494 nm Ex / ~516 nm Em for Fluo-4).
-
Place both the cell plate and the agonist plate into the instrument.
-
Program the instrument to: a. Establish a stable baseline reading for 10-20 seconds. b. Perform an automated addition of the NKA dilutions from the agonist plate to the cell plate. c. Immediately continue reading the fluorescent signal for an additional 90-180 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the change in fluorescence (Max signal - Baseline signal).
-
Plot the response against the logarithm of the NKA concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Neurokinin A Signaling Pathway
Neurokinin A mediates its primary effects by binding to the Neurokinin 2 Receptor (NK2R), a member of the G-protein coupled receptor (GPCR) family. The canonical signaling pathway involves the activation of Gαq protein.
Caption: NKA signaling through the Gq-coupled NK2 receptor.
References
Managing Neurokinin A TFA stability during long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Neurokinin A (NKA) Trifluoroacetate (TFA) during long-term storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized Neurokinin A TFA powder has been stored at -20°C for over a year. Is it still viable?
A1: The recommended storage for lyophilized this compound is -20°C for up to one year or -80°C for up to two years.[1] While the peptide may still retain some activity after one year at -20°C, its stability is not guaranteed beyond this period. For critical experiments, it is advisable to use a fresh vial or qualify the older stock by comparing its performance to a new lot. A significant decrease in performance could indicate degradation.
Q2: I've noticed reduced biological activity in my experiments using a freshly reconstituted solution of this compound. What could be the cause?
A2: Several factors could contribute to reduced biological activity:
-
Solution Instability: this compound is less stable in solution compared to its lyophilized form. It is recommended to use freshly prepared solutions. If storage is necessary, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.
-
Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, leading to a lower effective concentration. To mitigate this, consider using low-adsorption vials.
-
Oxidation: The C-terminal methionine residue in Neurokinin A is susceptible to oxidation, which can reduce its biological activity.[2] If you suspect oxidation, it is best to use a fresh vial of the peptide. To minimize oxidation, use degassed solvents for reconstitution and consider storing aliquots under an inert gas like nitrogen or argon.
-
Improper Reconstitution: Ensure the peptide is fully dissolved. Sonication can aid in dissolving the peptide.[1]
Q3: My reconstituted this compound solution appears cloudy or shows particulates. What should I do?
A3: Cloudiness or the presence of particulates can indicate several issues:
-
Poor Solubility: this compound may not be fully dissolved. You can try gentle warming or sonication to aid dissolution.[1] Ensure you are using a recommended solvent, such as sterile water or a buffer at a slightly acidic pH (5-6), which can improve the stability of peptide solutions.
-
Aggregation: Peptides can aggregate, especially at high concentrations or in certain buffers. Aggregation can lead to a loss of biological activity. If solubility is a persistent issue, consider trying a different solvent or reducing the concentration of your stock solution.
-
Bacterial Contamination: If the solution was prepared with non-sterile solvents or handled in a non-sterile environment, bacterial growth can cause cloudiness. It is recommended to use sterile solvents and filter-sterilize the solution through a 0.22 µm filter before use, especially for cell-based assays.
Q4: The trifluoroacetate (TFA) counter-ion in my Neurokinin A preparation seems to be interfering with my cell-based assays. What are my options?
A4: TFA is a common counter-ion from peptide synthesis and purification, but it can be cytotoxic or interfere with biological assays. If you suspect TFA interference, you have a few options:
-
TFA Removal: You can perform a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride (HCl). This is typically done using ion-exchange chromatography or by repeatedly dissolving the peptide in an excess of the new acid and lyophilizing.
-
Use a Different Salt Form: For future experiments, consider purchasing Neurokinin A as an acetate or HCl salt if available.
Long-Term Storage Stability Data
The stability of this compound is dependent on storage conditions and its physical state (lyophilized or in solution). The following table summarizes the expected shelf life under recommended storage conditions.
| Physical State | Storage Temperature | Recommended Maximum Storage Duration |
| Lyophilized Powder | -20°C | 1 Year |
| Lyophilized Powder | -80°C | 2 Years |
| In Solution | -20°C | 1 Month |
| In Solution | -80°C | 6 Months |
Note: The stability of peptides in solution is significantly lower than in the lyophilized state. For optimal results, it is always recommended to prepare solutions fresh before use.
Potential Degradation Pathways
Understanding the potential degradation pathways of Neurokinin A can aid in troubleshooting and developing appropriate handling and storage protocols.
Caption: Potential degradation pathways for Neurokinin A.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of this compound under various conditions by monitoring the decrease in the peak area of the intact peptide and the appearance of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or 10% acetonitrile in water).
-
Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., 4°C, 25°C, -20°C).
-
For forced degradation studies, subject aliquots to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (for lyophilized powder).
-
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a vial from each condition. If the sample was stressed, neutralize the pH before analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time for each storage condition.
-
Caption: Experimental workflow for HPLC-based stability testing.
Protocol 2: Assessment of this compound Solubility
Methodology:
-
Prepare serial dilutions of a potential solvent (e.g., water, PBS, 0.1% acetic acid).
-
Add a pre-weighed amount of lyophilized this compound to a fixed volume of each solvent to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the vials for 2 minutes.
-
Visually inspect for any undissolved particles against a dark background.
-
If particles are present, sonicate the vial in a water bath for 5-10 minutes.
-
Re-inspect the solution. The highest concentration that results in a clear solution is the approximate solubility in that solvent.
Neurokinin A Signaling Pathway
Neurokinin A exerts its biological effects by binding to the Neurokinin-2 (NK-2) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Phospholipase C (PLC).
Caption: Neurokinin A signaling via the NK-2 receptor.
References
Technical Support Center: Neurokinin A (NKA) and Trifluoroacetic Acid (TFA)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Neurokinin A (NKA) activity, potentially due to interference from residual trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my synthetic Neurokinin A sample?
Trifluoroacetic acid (TFA) is a strong acid that is essential in the process of peptide synthesis. It is widely used as a cleavage reagent to release the synthesized peptide from the solid-phase resin and as an ion-pairing agent to improve separation during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] Consequently, synthetic peptides like NKA are often delivered as TFA salts, where TFA anions are bound to positively charged residues on the peptide.[1][4]
Q2: How can residual TFA affect my experiments with Neurokinin A?
Residual TFA can significantly interfere with biological assays in several ways:
-
Altered Biological Activity: TFA can be cytotoxic, even at low concentrations, and has been observed to inhibit cell proliferation in some assays while increasing it in others. This can lead to false positive or negative results in NKA-mediated cell signaling or viability experiments.
-
Conformational Changes: TFA can bind to the free amino termini and cationic residues (like Lysine and Histidine in NKA), potentially altering the peptide's secondary structure and solubility. This may impact NKA's ability to bind to its cognate receptor, NK2R.
-
Assay Interference: The strong acidity of TFA (pKa ~0.23) can lower the pH of your peptide stock solution, which may alter the conditions of your assay and denature pH-sensitive proteins. It can also interfere with certain analytical techniques, such as infrared (IR) spectroscopy, by obscuring the peptide's amide I absorbance band.
-
Receptor and Enzyme Modulation: TFA has been reported to act as an unintended allosteric modulator of receptors and can compete with phosphate groups in enzyme binding sites, potentially inhibiting kinases or phosphatases involved in NKA's signaling cascade.
Q3: What are the typical concentrations of residual TFA in a commercial peptide sample?
The amount of residual TFA can vary significantly. In crude peptide preparations, it can constitute 10-45% of the total peptide weight. Even after purification, TFA can account for 5% to 25% of the sample's weight, which can lead to significant errors in determining the precise peptide concentration.
Q4: For which applications is TFA removal most critical?
The decision to remove TFA depends on the sensitivity of your application. A general guideline is as follows:
-
TFA Removal is Mandatory: For most cell-based assays (e.g., signaling, proliferation, cytotoxicity), in vivo studies, structural analyses (e.g., CD, IR spectroscopy), and quantitative mass spectrometry. For peptides intended as Active Pharmaceutical Ingredients (APIs), regulatory guidelines often require TFA levels below 0.1%.
-
TFA May Be Tolerable: For applications that are less sensitive to minor structural changes or cytotoxicity, such as the production of polyclonal antibodies or non-quantitative Western blotting.
Troubleshooting Guide: Low or Inconsistent NKA Activity
If you observe lower-than-expected or variable activity with your synthetic NKA, residual TFA is a common culprit. Follow this guide to troubleshoot the issue.
Logical Flow of TFA Interference
The diagram below illustrates how the presence of TFA can lead to unreliable experimental outcomes.
Caption: Logical diagram of potential TFA interference pathways.
Troubleshooting Workflow
Use the following workflow to diagnose and resolve issues with NKA activity.
Caption: Troubleshooting workflow for low Neurokinin A activity.
Quantitative Impact of TFA on NKA Assays
| Experimental Parameter | Assay Type | Expected Impact of Residual TFA | Rationale |
| Receptor Binding Affinity (Ki, IC50) | Radioligand Binding Assay | Apparent decrease in affinity (Higher Ki/IC50) | TFA may alter NKA conformation, hindering its fit into the NK2R binding pocket. |
| Signal Transduction (EC50) | Calcium Mobilization / cAMP Assay | Apparent decrease in potency (Higher EC50) or complete inhibition | TFA can be cytotoxic, reducing the number of viable cells responding. It can also directly interfere with signaling enzymes. |
| Cell Proliferation / Viability | MTT, MTS, or similar assays | Unpredictable results (inhibition or stimulation) | TFA itself can inhibit or, in some cases, stimulate cell growth, confounding the specific effect of NKA. |
| Peptide Quantification | UV-Vis (A280) / BCA Assay | Overestimation of peptide concentration | TFA contributes to the dry weight of the peptide, leading to incorrect stock solution concentrations if not accounted for. |
Key Experimental Protocols
Protocol 1: TFA Removal via HCl Exchange and Lyophilization
This is the most common method for replacing TFA counter-ions with chloride, which is more biocompatible.
Materials:
-
TFA-salt of Neurokinin A
-
Milli-Q or distilled water
-
100 mM Hydrochloric Acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Methodology:
-
Dissolve Peptide: Dissolve the NKA peptide in distilled water at a concentration of approximately 1 mg/mL. A phosphate buffer can also be used.
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Note: Concentrations below 2 mM may result in incomplete exchange, while those above 10 mM risk modifying the peptide.
-
Incubate: Let the solution stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution in a suitable flask using liquid nitrogen until completely solid.
-
Lyophilize: Lyophilize the sample overnight or until all liquid is removed and a dry powder remains.
-
Repeat Cycle: To ensure complete removal, repeat steps 1-5 at least two more times (for a total of three cycles).
-
Final Reconstitution: After the final lyophilization, reconstitute the NKA hydrochloride salt in your desired assay buffer.
Protocol 2: TFA Removal via Anion Exchange Chromatography
This method uses an anion exchange resin to swap TFA for a different counter-ion, such as acetate.
Materials:
-
Strong anion exchange resin (e.g., AG 1-X8)
-
Chromatography column
-
1 M Sodium Acetate solution
-
Milli-Q or distilled water
-
TFA-salt of Neurokinin A
Methodology:
-
Prepare Resin Column: Prepare a small column with the anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of TFA in your peptide sample.
-
Equilibrate Column: Elute the column with 1 M sodium acetate solution to charge the resin with acetate ions.
-
Wash Column: Thoroughly wash the column with distilled water to remove excess sodium acetate.
-
Load Peptide: Dissolve the NKA peptide in a minimal volume of distilled water and apply it to the top of the column.
-
Elute and Collect: Elute the column with distilled water. The NKA peptide, now complexed with acetate, will flow through. Collect the fractions containing the peptide.
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.
Neurokinin A Signaling Pathway
Neurokinin A exerts its biological effects primarily by binding to the Neurokinin-2 Receptor (NK2R), a G-protein coupled receptor (GPCR). The activation of NK2R initiates a well-defined intracellular signaling cascade.
Caption: Simplified signaling pathway of Neurokinin A via the NK2 receptor.
References
Avoiding non-specific binding of Neurokinin A TFA in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding (NSB) of Neurokinin A (NKA) TFA in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for Neurokinin A (NKA) TFA assays?
Non-specific binding refers to the adhesion of the Neurokinin A peptide to surfaces other than its intended target, such as the walls of microplates, pipette tips, and other assay components.[1][2] This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of NKA, ultimately compromising the reliability of experimental results.[3][4]
Q2: What are the primary causes of non-specific binding of NKA?
NSB of peptides like NKA is primarily driven by:
-
Hydrophobic Interactions: The peptide can bind to hydrophobic plastic surfaces.
-
Ionic Interactions: Charged regions of the peptide can interact with charged surfaces.[1]
-
Interactions with other proteins: NKA may bind to other proteins present in the sample or on the assay surface.
Q3: Can the Trifluoroacetic Acid (TFA) salt form of NKA contribute to assay problems?
Yes, Trifluoroacetic acid (TFA) is often used in the synthesis and purification of peptides and is therefore present as a counter-ion in the final product. Residual TFA can interfere with biological assays by altering the local pH, affecting cell viability in cell-based assays, and potentially influencing the conformation and binding characteristics of the peptide. The amount of TFA can vary between peptide batches, leading to assay variability.
Q4: What are the common strategies to minimize NSB of NKA?
Common approaches to reduce NSB include:
-
Using Blocking Agents: Pre-treating assay surfaces with a blocking agent to saturate non-specific binding sites.
-
Optimizing Assay Buffers: Adjusting the pH, salt concentration, and adding detergents to the assay buffer.
-
Choosing Appropriate Assay Plates: Using low-binding microplates.
-
Removing TFA: Exchanging the TFA counter-ion for a more biocompatible one like chloride or acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking of the assay plate. | Increase the concentration of the blocking agent or try a different blocking agent (see Table 1). Extend the blocking incubation time. |
| Non-specific binding of the primary or secondary antibody. | Decrease the concentration of the antibody. Include a blocking agent in the antibody dilution buffer. Use a pre-adsorbed secondary antibody. | |
| Presence of interfering substances in the sample. | Ensure proper sample preparation and dilution. Consider using a specialized sample diluent buffer. | |
| Low Signal or Poor Sensitivity | Loss of NKA due to adsorption to tubes and pipette tips. | Pre-rinse pipette tips with the sample. Use low-retention labware. Include a carrier protein like BSA in the diluents. |
| TFA interference. | Perform a TFA removal procedure (see Experimental Protocols). | |
| Suboptimal assay buffer conditions. | Optimize the pH and salt concentration of the assay buffers. | |
| High Well-to-Well Variability | Inconsistent washing steps. | Ensure thorough and consistent washing of all wells. Avoid letting the wells dry out. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or ensure the plate is incubated in a humidified chamber. | |
| Inconsistent Results Between Experiments | Variability in peptide stock solution. | Aliquot the peptide stock upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. |
| Batch-to-batch variation in TFA content. | Quantify the peptide concentration accurately and consider TFA removal for consistency. |
Quantitative Data on Blocking Agents
While specific data for Neurokinin A is limited, the following table summarizes the effectiveness of common blocking agents in reducing non-specific binding in peptide and protein immunoassays. The optimal choice for your specific NKA assay may require empirical testing.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for many applications. | Can have lot-to-lot variability. May not be suitable for assays detecting phosphoproteins. |
| Non-fat Dry Milk / Casein | 1-5% | Inexpensive and effective. Casein is considered a very effective blocker. | May contain endogenous enzymes or biotin that can interfere with certain assays. |
| Normal Serum (e.g., goat, horse) | 5-10% | Can be very effective, especially when the secondary antibody is raised in the same species. | Can contain cross-reactive antibodies. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often with proprietary components for enhanced blocking and stability. Can offer superior performance. | More expensive than individual components. |
| Detergents (e.g., Tween-20) | 0.05-0.1% | Often used in combination with a protein blocker to reduce hydrophobic interactions. | Can denature proteins at higher concentrations. |
Experimental Protocols
Protocol 1: General Procedure for Reducing Non-Specific Binding in an NKA ELISA
-
Plate Coating (if applicable): Coat the ELISA plate with the capture antibody or antigen in an appropriate coating buffer. Incubate as required.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add your NKA standards and samples, diluted in an appropriate assay buffer that may also contain a blocking agent (e.g., 0.1% BSA and 0.05% Tween-20 in PBS). Incubate as per your assay protocol.
-
Subsequent Steps: Proceed with the remaining steps of your ELISA protocol (e.g., washing, detection antibody incubation, substrate addition, and reading).
Protocol 2: Trifluoroacetic Acid (TFA) Removal via HCl Exchange
This protocol is adapted from established methods for exchanging TFA for the more biocompatible chloride counter-ion.
-
Dissolution: Dissolve the NKA-TFA peptide in 100 mM HCl at a concentration of 1 mg/mL.
-
Incubation: Let the solution stand at room temperature for at least 1 minute.
-
Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.
-
Repeat (Optional but Recommended): For more complete TFA removal, repeat steps 1-4 two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the NKA-HCl peptide in your desired assay buffer.
Visualizations
Neurokinin A Signaling Pathway
Neurokinin A is a member of the tachykinin family of neuropeptides and primarily exerts its effects by binding to and activating the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to various physiological responses.
Caption: Simplified signaling pathway of Neurokinin A via the NK2 receptor.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines the key decision points and steps for developing a robust assay with minimal NSB for Neurokinin A.
References
Technical Support Center: Optimizing Dosage for Neurokinin A TFA In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Neurokinin A (NKA) TFA in in vivo studies.
Frequently Asked questions (FAQs)
Q1: What is Neurokinin A TFA and what are its primary functions?
A1: Neurokinin A (NKA), also known as Substance K, is a peptide neurotransmitter belonging to the tachykinin family.[1] It is involved in a variety of physiological processes, including inflammation, pain perception, and smooth muscle contraction.[1] NKA primarily exerts its effects by acting as an agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor.[2][3] It can also interact with neurokinin-1 (NK1) receptors.[1] The trifluoroacetate (TFA) salt is a common counterion used during peptide synthesis to stabilize the peptide.
Q2: How should I dissolve and store this compound for in vivo experiments?
A2: Proper dissolution and storage are critical for the stability and efficacy of this compound. It is highly recommended to prepare fresh solutions for each experiment. Stock solutions can be prepared in solvents like DMSO or sterile water. For in vivo administration, the stock solution is typically diluted in a suitable vehicle.
Data Presentation: Recommended Solvents and Storage
| Solvent/Vehicle Component | Concentration/Ratio | Notes |
| Stock Solution | ||
| DMSO | 100 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Sterile Water | 50 mg/mL | Use ultrasonic agitation to aid dissolution. |
| In Vivo Vehicle 1 | For intravenous, intraperitoneal, or subcutaneous injection. | |
| DMSO | 10% | Start with the DMSO stock solution. |
| PEG300 | 40% | Add PEG300 and mix thoroughly. |
| Tween-80 | 5% | Add Tween-80 and mix. |
| Saline (0.9% NaCl) | 45% | Add saline to the final volume. |
| In Vivo Vehicle 2 | An alternative for injections. | |
| DMSO | 10% | Start with the DMSO stock solution. |
| Corn Oil | 90% | Mix with corn oil. |
| Storage | ||
| Stock Solution (in solvent) | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month | ||
| Lyophilized Powder | -80°C for up to 2 years | Store sealed and away from moisture. |
| -20°C for up to 1 year |
Q3: What are the recommended starting dosages for this compound in vivo?
A3: The optimal dosage of this compound can vary significantly depending on the animal model, the route of administration, and the biological effect being studied. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below are some reported dosages from the literature that can be used as a starting point.
Data Presentation: Reported In Vivo Dosages of Neurokinin A
| Animal Model | Application | Route of Administration | Dosage | Reference |
| Guinea Pig | Bronchoconstriction | Intravenous (i.v.) infusion | 1 µ g/min | |
| Rat | Stomach Contraction | Intra-arterial infusion | 0.06 - 20 nmol/min |
Note: For inflammation and pain models in rats and mice, direct dosage information for exogenously administered this compound is limited in the available search results. Researchers often use inflammatory agents like carrageenan or Complete Freund's Adjuvant (CFA) to induce a response and then study the role of the endogenous tachykinin system. For initial studies, a pilot dose-finding experiment is strongly recommended.
Q4: What are the known signaling pathways activated by Neurokinin A?
A4: Neurokinin A primarily binds to the NK2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. NKA can also activate the NK1 receptor. The activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, inflammation, and neurotransmission.
Mandatory Visualization: Neurokinin A Signaling Pathway
Caption: Simplified signaling pathway of Neurokinin A via the NK2 receptor.
Troubleshooting Guides
Issue 1: Lack of Expected Biological Effect
| Potential Cause | Troubleshooting Steps |
| Improper Peptide Storage or Handling | - Ensure this compound powder was stored correctly (desiccated at -20°C or -80°C).- Reconstitute the peptide immediately before use. Avoid using old stock solutions. |
| Peptide Degradation | - Neurokinin A is a peptide and can be degraded by proteases in vivo. Consider the timing of your measurements post-administration.- For longer-term studies, consider using a more stable analog or a delivery system like an osmotic pump. |
| Incorrect Dosage | - The dosage may be too low to elicit a response. Perform a dose-response curve to determine the optimal concentration for your model.- Verify your calculations for dilution and administration volume. |
| Suboptimal Administration Route | - The chosen route of administration may not be optimal for the target tissue or desired effect. Consider alternative routes (e.g., intravenous for rapid systemic effects, subcutaneous for slower release). |
| Receptor Desensitization | - Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization. Consider the timing and frequency of administration in your experimental design. |
| TFA Counterion Interference | - The trifluoroacetate (TFA) counterion can sometimes interfere with biological assays. If you suspect this is an issue, consider obtaining the peptide with a different counterion (e.g., acetate or HCl). |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation and Administration | - Ensure the peptide is fully dissolved and the solution is homogenous before each injection.- Use a consistent and precise injection technique. For subcutaneous or intraperitoneal injections, ensure the injection depth and location are consistent between animals. |
| Animal-to-Animal Variability | - Ensure that animals are of a similar age, weight, and genetic background.- Acclimatize animals to the experimental procedures to reduce stress-induced variability. |
| Instability of the Peptide in the Vehicle | - Assess the stability of this compound in your chosen vehicle at the administration temperature and over the duration of your experiment. Prepare fresh solutions for each experimental day. |
Issue 3: Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | - High doses of Neurokinin A can lead to off-target effects or toxicity. Reduce the dosage and perform a dose-response study to find a balance between efficacy and adverse effects. |
| Vehicle-Related Toxicity | - The vehicle itself may be causing adverse reactions. Run a vehicle-only control group to assess for any effects of the solvent mixture.- For vehicles containing DMSO, be aware that high concentrations can be toxic. |
| Rapid Intravenous Injection | - Rapid bolus injection of vasoactive peptides can cause cardiovascular changes. Consider a slower infusion rate for intravenous administration. |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (A Model to Study Inflammation)
This protocol describes a common method for inducing acute inflammation in the rat paw. While this protocol uses carrageenan as the inflammatory agent, it provides a framework for how to measure edema, which can be adapted for studies where this compound is administered to assess its pro-inflammatory effects.
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) carrageenan solution in 0.9% sterile saline
-
This compound solution at desired concentrations
-
Plethysmometer or digital calipers
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental environment for at least one hour before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the paw thickness with digital calipers.
-
Administration of this compound: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous) at a predetermined time before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume or thickness for each animal at each time point compared to its baseline measurement. Compare the results between the this compound-treated groups and the vehicle control group.
Caption: Logical flow of the formalin test for assessing nociception.
References
How to address tachyphylaxis in Neurokinin A TFA experiments
Welcome to the technical support center for Neurokinin A (NKA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common challenges, with a specific focus on managing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of Neurokinin A (NKA) experiments?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response of a cell or tissue to repeated administrations of a drug or agonist, in this case, NKA. In a typical experiment, this means that the second and subsequent applications of NKA will produce a significantly smaller biological effect (e.g., smooth muscle contraction) than the initial application. This is a common issue when working with tachykinin receptors.[1][2]
Q2: What causes NKA-induced tachyphylaxis?
A2: Tachyphylaxis to NKA is primarily a receptor-mediated event involving the Neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR). The primary mechanisms include:
-
Receptor Phosphorylation: Upon binding NKA, the NK2R is phosphorylated by G protein-coupled receptor kinases (GRKs) and Protein Kinase C (PKC).
-
β-Arrestin Binding: Phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing it from the cell surface and making it unavailable for further stimulation.[3]
-
Signaling Desensitization: Even receptors remaining on the surface can be "uncoupled" from their intracellular G proteins, preventing downstream signaling.
Q3: Does the trifluoroacetate (TFA) salt in my NKA preparation contribute to tachyphylaxis?
A3: No, the TFA salt is not the cause of tachyphylaxis. Peptides like NKA are often supplied as TFA salts, which result from the purification process (e.g., HPLC). The TFA is a counter-ion that helps stabilize the peptide. The tachyphylaxis observed is a biological response to the NKA peptide itself activating the NK2R, not a chemical effect of the TFA.
Q4: How can I prevent or minimize tachyphylaxis in my experiments?
A4: Several strategies can be employed:
-
Adequate Washout Periods: Ensure sufficient time between NKA applications to allow for receptor resensitization (recycling to the cell surface).
-
Use of Peptidase Inhibitors: NKA is rapidly degraded by enzymes like Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[4][5] Inhibiting these enzymes allows you to use lower, more effective concentrations of NKA, which can reduce the magnitude of tachyphylaxis.
-
Optimize Agonist Concentration: Use the lowest concentration of NKA that elicits a reliable response. High concentrations are more likely to induce profound desensitization.
-
Control Experimental Temperature: Maintain a stable and appropriate physiological temperature (e.g., 37°C for mammalian tissues), as enzymatic degradation and receptor trafficking are temperature-dependent processes.
Troubleshooting Guide
Problem: I'm observing a rapid loss of response to NKA, even with washout periods.
| Possible Cause | Suggested Solution |
| Inadequate Washout/Recovery Time | The time between NKA applications is too short for the NK2 receptors to resensitize and return to the cell surface. Increase the duration of the washout period. Experiment with different recovery times to find the optimal window for your specific tissue or cell model. |
| NKA Degradation | Endogenous peptidases in the tissue preparation are degrading the NKA peptide, forcing you to use higher-than-necessary concentrations, which in turn causes more pronounced tachyphylaxis. |
| Action: Pre-incubate the tissue with a cocktail of peptidase inhibitors before adding NKA. This will protect the peptide and increase its potency. See the table below for recommended inhibitors. | |
| High Agonist Concentration | The concentration of NKA being used is too high, leading to maximal receptor activation and rapid, profound desensitization. |
| Action: Perform a dose-response curve to determine the EC50. Work with concentrations at or near the EC50 rather than at maximal concentrations to minimize tachyphylaxis. | |
| Tissue/Cell Health is Compromised | The experimental preparation may be losing viability over time, leading to a general decline in responsiveness that can be mistaken for tachyphylaxis. |
| Action: Ensure proper physiological conditions (buffer, oxygenation, temperature). Perform viability checks and include time-matched controls where no agonist is added to monitor the baseline stability of the preparation. |
Data & Protocols
Quantitative Data Summary
The use of peptidase inhibitors is a key strategy to potentiate the effect of NKA, allowing for the use of lower concentrations and thereby reducing tachyphylaxis.
Table 1: Effect of Peptidase Inhibitors on Neurokinin Potency
| Inhibitor(s) | Target Enzyme(s) | Observed Effect on Potency | Reference |
| Thiorphan + Captopril | Neutral Endopeptidase (NEP), Angiotensin-Converting Enzyme (ACE) | Increased the potency of NKA to produce NK1R internalization by 2.8–3.5 times. | |
| Cocktail (actinonin, arphamenine B, bestatin, captopril, thiorphan) | Various Peptidases | Markedly augmented the response to NKA in neonatal rat spinal cord. |
Table 2: Recommended Peptidase Inhibitors for NKA Experiments
| Inhibitor | Target Enzyme | Typical Working Concentration | Notes |
| Thiorphan | Neutral Endopeptidase (NEP, EC 3.4.24.11) | 0.3 - 10 µM | A selective inhibitor of NEP, which is a major enzyme in NKA degradation. |
| Phosphoramidon | Neutral Endopeptidase (NEP, EC 3.4.24.11) | 1 - 10 µM | Another widely used NEP inhibitor. |
| Captopril | Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) | 10 µM | While NKA is not a primary substrate for ACE, its use can prevent degradation of other related peptides and is often included in inhibitor cocktails. |
| Bestatin | Aminopeptidases | 10 µM | Useful if N-terminal degradation of NKA is a concern in your preparation. |
Experimental Protocols
Protocol 1: Evaluating NKA-Induced Contraction in an Isolated Organ Bath
This protocol describes a standard method for assessing the contractile response of smooth muscle tissue (e.g., guinea pig ileum, trachea) to NKA.
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Isolate the desired tissue (e.g., trachea) and place it in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
-
Clean the tissue of adherent connective tissue and prepare segments (e.g., tracheal rings).
-
-
Organ Bath Setup:
-
Mount the tissue segments in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Apply an optimal resting tension to the tissue (e.g., 1.0 g for guinea pig trachea) and allow it to equilibrate for at least 60-90 minutes.
-
Replace the buffer in the organ bath every 15-20 minutes during equilibration.
-
-
Generating a Concentration-Response Curve:
-
After equilibration, add NKA to the organ bath in a cumulative, logarithmic fashion (e.g., starting from 1 nM and increasing to 10 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile response at each concentration.
-
-
Washout and Recovery:
-
After the final concentration, wash the tissue by repeatedly replacing the buffer in the organ bath. A minimum of 3-4 buffer changes over 30-60 minutes is recommended to address tachyphylaxis.
-
Protocol 2: Mitigating Tachyphylaxis with Peptidase Inhibitors
This protocol is an adaptation of Protocol 1 to demonstrate and counteract the effects of enzymatic degradation.
-
Follow Steps 1-3 from Protocol 1.
-
Control Response:
-
Generate a first concentration-response curve to NKA as described in Protocol 1, Step 4. This will serve as your control.
-
-
Washout and Recovery:
-
Perform a thorough washout and allow the tissue to return to its baseline tension. A longer recovery period (e.g., >60 minutes) may be necessary.
-
-
Inhibitor Pre-incubation:
-
Add the peptidase inhibitor(s) of choice (e.g., 1 µM Thiorphan and 10 µM Captopril) to the organ bath.
-
Allow the tissue to incubate with the inhibitors for 20-30 minutes.
-
-
Second Concentration-Response Curve:
-
While the inhibitors are still present, generate a second NKA concentration-response curve.
-
-
Data Analysis:
-
Compare the two curves. In the presence of inhibitors, you should observe a leftward shift in the concentration-response curve, indicating increased potency of NKA. This allows you to achieve the same response with a lower NKA concentration, thereby reducing tachyphylaxis in subsequent applications.
-
Visualizations
Signaling and Desensitization Pathways
Caption: NKA binds to the NK2R, activating Gq/11 and PLC to induce cellular responses.
Caption: Mechanism of NK2R desensitization, internalization, and resensitization.
Experimental Workflow
Caption: Workflow for mitigating tachyphylaxis in organ bath experiments.
References
- 1. The relationship between the agonist-induced activation and desensitization of the human tachykinin NK2 receptor expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of neuropeptides. Neurokinin A (substance K) is a substrate for endopeptidase-24.11 but not for peptidyl dipeptidase A (angiotensin-converting enzyme) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of tachykinins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing lyophilized Neurokinin A TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized Neurokinin A trifluoroacetate (TFA) salt. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Neurokinin A TFA upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C for short-term storage or -80°C for long-term storage to ensure its stability.[1][2][3] It is crucial to keep the vial tightly sealed and protected from moisture and light.[2][4] Peptides are often hygroscopic, so allowing the vial to equilibrate to room temperature in a desiccator before opening is recommended to prevent condensation.
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
A2: To reconstitute, allow the vial of lyophilized peptide to warm to room temperature before opening. Use a sterile, appropriate solvent such as sterile distilled water or a buffer like PBS (pH 7). For peptides that are difficult to dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (DMSO) can be used first, followed by the addition of the aqueous buffer. If precipitation occurs, gentle warming (not exceeding 40°C) or sonication can help in dissolving the peptide.
Q3: How should I store the reconstituted this compound solution?
A3: For immediate use, the reconstituted solution can be kept at 4°C for up to a week. For longer-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C. It is critical to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q4: What are the primary signaling pathways activated by Neurokinin A?
A4: Neurokinin A primarily exerts its biological effects by binding to and activating the Neurokinin-2 receptor (NK2R), a G-protein coupled receptor (GPCR). It can also interact with the Neurokinin-1 receptor (NK1R). Activation of these receptors typically couples to Gq/11 proteins, which in turn stimulates phospholipase C (PLC). This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels and the activation of downstream signaling cascades such as the ERK1/2 and PI3K/Akt pathways.
Troubleshooting Guides
Issue 1: Low or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Ensure the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from moisture and light. Avoid repeated freeze-thaw cycles. |
| Peptide Degradation | Neurokinin A contains a methionine residue, which is susceptible to oxidation. Prepare fresh solutions and use oxygen-free solvents for reconstitution if oxidation is suspected. Store aliquots under an inert gas like nitrogen or argon. |
| Incorrect Reconstitution | Verify that the correct solvent and concentration were used for reconstitution. Confirm that the peptide is fully dissolved; if not, try gentle warming or sonication. |
| TFA Interference | The trifluoroacetate (TFA) counterion from the synthesis process can sometimes interfere with biological assays. If TFA interference is suspected, consider performing a salt exchange to a more biocompatible salt like acetate or hydrochloride. |
Issue 2: Poor Solubility During Reconstitution
| Possible Cause | Troubleshooting Steps |
| Peptide Characteristics | Neurokinin A may have hydrophobic regions affecting its solubility in aqueous solutions. |
| Incorrect Solvent | If insoluble in water or buffer, first dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration. |
| Aggregation | The peptide may not be fully dissolved. Use sonication or gentle vortexing to aid dissolution. Visually inspect the solution for any particulate matter. |
Issue 3: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Variable Peptide Concentration | Ensure accurate and consistent weighing of the lyophilized powder and precise dilution to create stock solutions. Aliquoting the stock solution for single use can help maintain consistency between experiments. |
| Assay pH Alteration by TFA | Residual TFA is acidic and can lower the pH of your assay buffer, potentially affecting protein function. Measure the pH of your final assay solution after adding the peptide and adjust if necessary. |
| Batch-to-Batch Variability | If using different lots of this compound, there may be slight variations. It is advisable to test each new batch for activity before use in critical experiments. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Receptor |
| EC50 | 2.38 x 10⁻⁹ M | Calcium Flux Assay | NK2R |
| EC50 | 5.61 x 10⁻⁹ M | cAMP Flux Assay | NK2R |
Data sourced from Innoprot NK2 Tachykinin Receptor Assay technical documentation.
Experimental Protocols
Detailed Methodology: Receptor Binding Assay
This protocol is a representative method for a competitive binding assay to determine the affinity of test compounds for the Neurokinin A receptor (NK2R).
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human NK2R (e.g., HEK293 or CHO cells) under standard conditions.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., HEPES buffer, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor like bacitracin).
-
A fixed concentration of a radiolabeled ligand specific for NK2R (e.g., ¹²⁵I-Neurokinin A).
-
Varying concentrations of the unlabeled test compound or Neurokinin A (for generating a standard curve).
-
The cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Detailed Methodology: Calcium Imaging Assay
This protocol describes a method for measuring the increase in intracellular calcium concentration following the activation of NK2R by Neurokinin A.
-
Cell Preparation and Dye Loading:
-
Plate cells expressing NK2R onto glass-bottom dishes or 96-well imaging plates and culture overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The buffer should also contain an agent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake.
-
After incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.
-
-
Calcium Imaging:
-
Place the plate onto the stage of a fluorescence microscope or a plate reader equipped for fluorescence imaging.
-
Establish a baseline fluorescence reading for a few minutes before adding the agonist.
-
Add varying concentrations of this compound to the wells.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is measured. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity at a single emission wavelength is recorded.
-
-
Data Analysis:
-
The change in fluorescence is indicative of a change in intracellular calcium concentration.
-
Quantify the peak response for each concentration of Neurokinin A.
-
Plot the response against the logarithm of the Neurokinin A concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
References
Technical Support Center: Overcoming Challenges with Neurokinin A TFA in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Neurokinin A (NKA) trifluoroacetate (TFA) in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A and what is its primary mechanism of action?
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides.[1] It exerts its biological effects primarily by binding to and activating the Neurokinin-2 receptor (NK2R), also known as Tachykinin Receptor 2 (TACR2).[2][3] NK2R is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In some cellular contexts, NKA can also interact with the Neurokinin-1 receptor (NK1R), although with lower affinity.[4]
Q2: What is the purpose of the Trifluoroacetate (TFA) salt associated with synthetic Neurokinin A?
Trifluoroacetic acid (TFA) is a counterion commonly used in the purification of synthetic peptides like Neurokinin A via high-performance liquid chromatography (HPLC). It helps to stabilize the peptide and maintain its purity. However, it is important to be aware that the TFA salt itself can have biological effects, particularly at higher concentrations.
Q3: What are the common challenges encountered when working with Neurokinin A TFA in primary cell lines?
Researchers may face several challenges, including:
-
Solubility and Stability: Ensuring NKA TFA is properly dissolved and stable in culture media is crucial for reproducible results.
-
TFA-related Cytotoxicity: The TFA counterion can be cytotoxic to primary cells, potentially confounding experimental outcomes.
-
Off-Target Effects: NKA may interact with other receptors besides NK2R, or the TFA salt may have non-specific effects.
-
Variable Cellular Responses: Primary cells can exhibit significant donor-to-donor and batch-to-batch variability in their response to NKA.
-
Receptor Expression Levels: The expression of NK2R can vary significantly between different primary cell types and under different culture conditions.
Troubleshooting Guides
Problem 1: Poor Solubility or Precipitation of NKA TFA in Culture Medium
Possible Causes:
-
Improper initial solubilization of the lyophilized peptide.
-
Use of an inappropriate solvent.
-
Exceeding the solubility limit in the final culture medium.
-
Repeated freeze-thaw cycles of the stock solution.
Solutions:
-
Initial Solubilization: Reconstitute the lyophilized NKA TFA in a small amount of sterile, nuclease-free water or a buffer such as PBS. Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
Stock Solution Storage: Aliquot the reconstituted stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilution: Prepare the final working concentration by diluting the stock solution directly into pre-warmed cell culture medium. Add the NKA TFA solution to the medium drop-wise while gently vortexing to ensure even distribution.
-
Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test at the desired final concentration in your specific cell culture medium.
Problem 2: High Cell Death or Unexpected Cytotoxicity
Possible Causes:
-
Cytotoxicity induced by the TFA counterion.
-
NKA-induced apoptosis or necrosis at high concentrations.
-
Contamination of the cell culture.
Solutions:
-
TFA Control: Always include a "TFA control" in your experiments. This involves treating cells with the same concentration of TFA that is present in your NKA TFA treatment group, but without the peptide. This will help differentiate between the effects of NKA and the TFA salt.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of NKA TFA for your specific primary cell line. Start with a low concentration and titrate upwards.
-
Alternative Salt Forms: If TFA toxicity is confirmed, consider obtaining NKA with a more biocompatible counterion, such as acetate or hydrochloride (HCl).
-
Check for Contamination: Regularly monitor your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination.
Problem 3: Inconsistent or No Cellular Response to NKA TFA
Possible Causes:
-
Low or absent expression of the NK2 receptor in the primary cell line.
-
Degradation of the NKA peptide.
-
Variability in the primary cells.
-
Suboptimal experimental conditions.
Solutions:
-
Confirm Receptor Expression: Verify the expression of the NK2 receptor (TACR2) in your primary cells at both the mRNA (qRT-PCR) and protein (Western blot, immunocytochemistry, or flow cytometry) levels.
-
Peptide Integrity: Ensure the NKA TFA is stored correctly and has not expired. Use freshly prepared working solutions for each experiment.
-
Primary Cell Quality Control: Use primary cells from a reputable supplier and aim for consistent passage numbers and donor characteristics across experiments. Be aware that primary cell responses can change with increasing passage number.[5]
-
Optimize Assay Conditions: Ensure that the incubation time, cell density, and other assay parameters are optimized for your specific primary cell line and the endpoint being measured.
Quantitative Data
Table 1: Reported Effects and Concentrations of Neurokinin A in Primary Cell Lines
| Cell Type | Effect | Effective Concentration | Citation |
| Human Skin Fibroblasts | Increased Cell Proliferation | Threshold: 10⁻¹² M | |
| Rabbit Aortic Smooth Muscle | Contraction | pD2: 8.1 (EC50 ≈ 7.9 nM) | |
| Murine Mesencephalic Neurons | Neuroprotection | Not specified | |
| Human Dermal Fibroblasts | Proliferation and Migration | Not specified |
Table 2: General Cytotoxicity Profile of TFA in Cell-Based Assays
| Cell Line Type | Observation | Approximate TFA Concentration |
| Various | Cytotoxic effects commonly observed | >100 µM |
| Sensitive Cell Lines | Inhibition of proliferation | As low as 0.1 mM |
| General | Potential for non-specific effects | Micromolar range |
Note: The cytotoxic concentration of TFA can vary significantly depending on the specific primary cell line, cell density, and duration of exposure. It is crucial to determine the toxicity threshold for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of NKA-Induced Calcium Mobilization in Primary Neurons
Objective: To measure changes in intracellular calcium concentration in primary neurons in response to NKA TFA stimulation.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons)
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader equipped for calcium imaging
Procedure:
-
Cell Plating: Plate primary neurons on glass-bottom dishes or 96-well imaging plates coated with a suitable substrate (e.g., poly-D-lysine/laminin). Culture the cells to the desired density.
-
Dye Loading: a. Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in imaging buffer. Add Pluronic F-127 (0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with imaging buffer. c. Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
Washing: After incubation, gently wash the cells 2-3 times with fresh imaging buffer to remove excess dye.
-
Baseline Measurement: Acquire a stable baseline fluorescence reading for 1-2 minutes before adding the NKA TFA.
-
Stimulation: Add the desired concentration of NKA TFA to the cells. It is recommended to perform a dose-response experiment (e.g., 1 nM to 1 µM).
-
Data Acquisition: Continuously record the fluorescence intensity for several minutes after the addition of NKA TFA to capture the peak response and subsequent return to baseline.
-
Data Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at two excitation wavelengths (for ratiometric dyes like Fura-2) or as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀ for single-wavelength dyes like Fluo-4).
Protocol 2: Cell Proliferation Assay (MTT) in Primary Fibroblasts
Objective: To assess the effect of NKA TFA on the proliferation of primary fibroblasts.
Materials:
-
Primary fibroblast cell culture
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solvent to dissolve formazan crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary fibroblasts into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of NKA TFA in complete cell culture medium. A suggested concentration range is 1 pM to 1 µM. b. Include a vehicle control (medium only) and a TFA control. c. Replace the medium in the wells with 100 µL of the respective treatment or control solutions.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. At the end of the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Express the results as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Canonical Neurokinin A signaling pathway via the NK2 receptor.
Caption: Alternative NKA signaling via the NK1 receptor in certain immune cells.
Caption: Logical workflow for troubleshooting NKA TFA experiments.
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smooth muscle of rabbit isolated aorta contains the NK-2 tachykinin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin receptors: relevance to the emerging immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for Neurokinin A TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate solvents for Neurokinin A trifluoroacetate (TFA). It includes frequently asked questions (FAQs), detailed troubleshooting advice, and experimental protocols to ensure successful dissolution and application in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of Neurokinin A TFA for in vitro experiments?
A1: For in vitro applications, high-purity dimethyl sulfoxide (DMSO) is the most recommended solvent for creating a concentrated stock solution of this compound.[1] Water can also be used, although the achievable concentration may be lower.[1] It is crucial to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the peptide.[1]
Q2: I am conducting cell-based assays. Are there any concerns with using DMSO to dissolve this compound?
A2: Yes, while DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is a common practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1% (v/v) to minimize cytotoxic effects. This requires preparing a highly concentrated stock solution in DMSO so that a very small volume can be used for dilution into your aqueous assay buffer.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is generally not recommended for the initial reconstitution of lyophilized this compound, especially at high concentrations. Due to its hydrophobic nature, it may not readily dissolve. The recommended procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then slowly dilute this stock into the desired aqueous buffer with gentle mixing.
Q4: What is the significance of the "TFA" in this compound, and can it affect my experiments?
A4: TFA (trifluoroacetic acid) is a residual counter-ion from the peptide synthesis and purification process. While typically present in small amounts, TFA can lower the pH of your stock solution and, in some sensitive cellular or enzymatic assays, it may have inhibitory effects. If you observe unexpected results in highly sensitive assays, it may be worthwhile to consider using a TFA-free version of the peptide or performing a TFA salt exchange.
Q5: How should I store my this compound stock solution?
A5: To ensure stability and prevent degradation, stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The powder form is stable for longer periods when stored desiccated at -20°C or -80°C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve. | The peptide has low solubility in the chosen solvent. | Test solubility in a small amount of a different solvent. For hydrophobic peptides like Neurokinin A, start with a small volume of DMSO. Sonication can also aid in dissolution. |
| The solution is cloudy or has visible particulates. | Incomplete dissolution or the peptide has reached its solubility limit. | Briefly sonicate the solution to aid dissolution. If cloudiness persists, centrifuge the vial to pellet any undissolved material and carefully transfer the clear supernatant to a new tube. |
| Precipitation occurs when diluting the DMSO stock into an aqueous buffer. | The peptide's solubility limit in the final aqueous solution has been exceeded. | Reduce the final concentration of the peptide in the aqueous buffer. When diluting, add the DMSO stock solution dropwise into the stirring aqueous buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation. |
| Variability in experimental results between different batches of dissolved peptide. | Degradation of the peptide due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Ensure proper storage conditions (-20°C or -80°C). |
Quantitative Data: Solubility Summary
| Solvent | Application | Reported Solubility | Source |
| DMSO | In Vitro Stock Solution | 100 mg/mL (80.17 mM) | MedChemExpress |
| Water | In Vitro Stock Solution | 50 mg/mL (40.09 mM) | MedChemExpress |
| Water | In Vitro Stock Solution | 1 mg/mL | Cayman Chemical |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | In Vivo Formulation | ≥ 2.5 mg/mL (2.00 mM) | MedChemExpress |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | In Vivo Formulation | ≥ 2.5 mg/mL (2.00 mM) | MedChemExpress |
| 10% DMSO in 90% Corn Oil | In Vivo Formulation | ≥ 2.5 mg/mL (2.00 mM) | MedChemExpress |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume based on the mass of the peptide).
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (10-15 seconds) until the solution is clear.
-
Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is an example of preparing a vehicle for intraperitoneal or oral administration.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Prepare Vehicle: In a sterile tube, combine the co-solvents. For example, for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumes would be adjusted accordingly.
-
Combine and Mix: Slowly add the this compound DMSO stock solution to the vehicle while vortexing to ensure thorough mixing. For the example above, you would add the DMSO stock to the PEG300, mix, then add the Tween-80, mix, and finally add the saline to reach the final volume.
-
Final Solution: The final solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Neurokinin A Signaling Pathway
Neurokinin A preferentially binds to the Neurokinin 2 Receptor (NK2R), a G-protein coupled receptor. This interaction primarily activates two signaling cascades through Gq and Gs proteins. The Gq pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). The Gs pathway stimulates Adenylyl Cyclase, resulting in an increase in cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).
Caption: Neurokinin A signaling via the NK2 receptor.
Experimental Workflow: Reconstituting and Using this compound
This workflow outlines the key decision points and steps from receiving the lyophilized peptide to its use in an experiment.
Caption: Workflow for this compound preparation.
References
Technical Support Center: Method Refinement for Neurokinin A (NKA) TFA Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining and troubleshooting Neurokinin A (NKA) TFA radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Neurokinin A (NKA) and its primary receptor?
A1: Neurokinin A (NKA), also known as Substance K, is a peptide neurotransmitter belonging to the tachykinin family.[1] It exerts its biological effects primarily by binding to and activating the Neurokinin-2 (NK2) receptor, a G protein-coupled receptor (GPCR).[1][2] While NKA shows the highest affinity for the NK2 receptor, it can also interact with other neurokinin receptors, such as the NK1 receptor, though with lower potency.[3][4]
Q2: What is the significance of the "TFA" in "Neurokinin A TFA"?
A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of synthetic peptides like NKA. Consequently, the final peptide product is often a TFA salt. It is important to be aware of the presence of residual TFA as it can potentially interfere with biological assays by altering the peptide's conformation, solubility, or by exhibiting cytotoxic effects at high concentrations. For sensitive assays, users may consider exchanging the TFA counter-ion for one like acetate or hydrochloride.
Q3: What are the general principles of an NKA radioligand binding assay?
A3: An NKA radioligand binding assay is a technique used to study the interaction of NKA with its receptors. The assay typically involves incubating a source of NK2 receptors (e.g., cell membranes from tissues or cultured cells expressing the receptor) with a radiolabeled form of NKA (e.g., ¹²⁵I-NKA). By measuring the amount of radioactivity bound to the membranes, one can determine the affinity of NKA for its receptor and the density of receptors in the tissue. Competition binding assays, where a non-radiolabeled compound is introduced to compete with the radioligand, are used to determine the binding affinity of the test compound.
Q4: What is the signaling pathway activated by NKA binding to the NK2 receptor?
A4: Upon binding of NKA to the NK2 receptor, the receptor undergoes a conformational change, activating associated G proteins, primarily of the Gq family. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Troubleshooting Guide
This guide addresses common issues encountered during this compound radioligand binding assays in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. | Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value for competition assays. |
| 2. Excessive membrane protein. | Titrate the amount of membrane protein in the assay. A typical starting point is 20-50 µg per well, but this should be optimized for your specific membrane preparation. | |
| 3. Radioligand sticking to filters or plates. | Pre-soak the filter plates (e.g., glass fiber filters) with a solution like 0.3% polyethyleneimine (PEI) for 30 minutes before filtration. Using low-protein binding plates can also help. | |
| 4. Inadequate washing. | Increase the number of wash cycles (e.g., from 3 to 4-5) and ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand. | |
| 5. Suboptimal buffer composition. | Optimize the assay buffer. The inclusion of 0.1% Bovine Serum Albumin (BSA) can help reduce non-specific interactions. | |
| Low Signal-to-Noise Ratio | 1. Low receptor density in the membrane preparation. | Use a cell line known to express high levels of the NK2 receptor or prepare membranes from a tissue rich in these receptors. Ensure proper membrane preparation techniques to maintain receptor integrity. |
| 2. Degraded radioligand. | Ensure the radioligand is within its expiry date and has been stored correctly (typically at -20°C or -80°C, protected from light). Aliquoting the radioligand upon receipt can prevent multiple freeze-thaw cycles. | |
| 3. Insufficient incubation time. | Perform a time-course experiment to ensure that the binding reaction has reached equilibrium. A typical incubation time is 60-120 minutes at room temperature. | |
| 4. Inefficient counting. | Ensure the filter plate is completely dry before adding scintillant and that the scintillation counter is properly calibrated for the radioisotope being used (e.g., ¹²⁵I). | |
| High Variability Between Replicates | 1. Inaccurate pipetting. | Calibrate pipettes regularly and use high-quality pipette tips. For small volumes, preparing a master mix of reagents can improve consistency. |
| 2. Inconsistent washing technique. | Use a cell harvester for rapid and uniform washing of the filter plate. Ensure all wells are washed for the same duration and with the same volume of wash buffer. | |
| 3. Heterogeneous membrane suspension. | Vortex the membrane preparation gently before each pipetting step to ensure a uniform suspension. | |
| 4. Edge effects in the microplate. | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer to create a more uniform environment. | |
| Unexpected Results with NKA TFA | 1. TFA interference. | Residual TFA from peptide synthesis can be cytotoxic or alter the peptide's properties. If inconsistent results are observed, consider obtaining NKA as an acetate or HCl salt, or performing a salt exchange. |
| 2. Peptide degradation. | NKA is a peptide and can be susceptible to degradation by proteases. Ensure that a protease inhibitor cocktail is included in the membrane preparation and binding buffers. Store NKA TFA solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Membrane Preparation from Cells Expressing NK2 Receptors
-
Cell Culture: Culture cells expressing the human NK2 receptor (e.g., CHO or HEK293 cells) to a high density.
-
Harvesting: Scrape the cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail (e.g., Roche cOmplete™ Protease Inhibitor Cocktail).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the high-speed centrifugation step.
-
Storage: Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM Tris pH 7.4, 10% glycerol, and 1% BSA), determine the protein concentration using a standard assay (e.g., BCA assay), and store in aliquots at -80°C.
¹²⁵I-NKA Radioligand Binding Assay (Competition)
-
Assay Buffer: 50 mM Tris, pH 7.4, 150 mM NaCl, 3 mM MnCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Plate Preparation: Use 96-well non-binding plates.
-
Reaction Mixture: To each well, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled NKA (for non-specific binding, final concentration of 1 µM) or competing compound at various concentrations.
-
50 µL of ¹²⁵I-NKA diluted in assay buffer (final concentration of ~0.5 nM).
-
100 µL of the membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Filtration: Pre-soak a 96-well glass fiber filter plate with 0.3% polyethyleneimine for 30 minutes. Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris, pH 7.4, 150 mM NaCl, 3 mM MnCl₂, 0.1% BSA).
-
Drying and Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding) against the log concentration of the competitor to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Data Presentation
| Parameter | Description | Typical Value Range |
| Kd (¹²⁵I-NKA) | Dissociation constant of the radioligand. | 0.1 - 1.0 nM |
| Bmax | Maximum number of binding sites. | Varies depending on the tissue/cell line used. |
| IC₅₀ | Concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Dependent on the affinity of the competitor. |
| Ki | Inhibitory constant of the competitor. | Calculated from the IC₅₀ value. |
Visualizations
Caption: Neurokinin A signaling pathway via the NK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ChemiSCREEN Membrane Preparation Recombinant Human NK2 Tachykinin Receptor | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Guide to Neurokinin A TFA and Substance P in NK1 and NK2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neurokinin A (NKA) and Substance P (SP) in their activation of Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors. The information presented is supported by experimental data to aid in research and drug development endeavors.
Overview of Tachykinin Ligand-Receptor Interactions
Substance P and Neurokinin A are members of the tachykinin family of neuropeptides that mediate a wide range of biological functions through their interaction with G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3.[1][2] While SP is the preferred endogenous ligand for the NK1 receptor, NKA preferentially binds to the NK2 receptor.[3][4] However, a degree of cross-reactivity exists, with NKA being able to activate NK1 receptors and SP showing very weak activity at NK2 receptors.[5] This interaction is primarily mediated through the conserved C-terminal sequence of the peptides.
The trifluoroacetate (TFA) salt form of synthetic peptides like Neurokinin A is a common result of the solid-phase synthesis and purification process, where trifluoroacetic acid is used for cleavage from the resin and in chromatography. It is important to note that the TFA counter-ion can sometimes influence the biological and physicochemical properties of peptides, potentially affecting experimental outcomes. While the majority of literature does not specify the salt form used, it is a critical factor to consider in experimental design.
Quantitative Comparison of Receptor Activation
The following tables summarize the quantitative data on the binding affinities and functional potencies of Neurokinin A and Substance P at NK1 and NK2 receptors.
Table 1: Receptor Binding Affinities (Ki)
| Ligand | Receptor | Ki (nM) | Species/Cell Line | Comments |
| Substance P | NK1 | 0.17 | Rat / CHO Cells | High affinity for its preferred receptor. |
| Neurokinin A | NK1 | - | Human | Binding affinity is reduced by a factor of 37 compared to SP. |
| Substance P | NK2 | - | Human | Binding affinity is reduced by a factor of 1700 compared to NKA. |
| Neurokinin A | NK2 | 3.4 | Rat / CHO Cells | High affinity for its preferred receptor. |
Table 2: Functional Potencies (EC50)
| Ligand | Receptor | Assay Type | EC50 (nM) | Species/Cell Line | Comments |
| Substance P | NK1 | Receptor Internalization | 14.28 | Rat Spinal Neurons | Demonstrates potent activation of NK1. |
| Neurokinin A | NK1 | Receptor Internalization | 26.7 | Rat Spinal Neurons | Shows comparable activation to SP at the NK1 receptor in this assay. |
| Substance P | NK2 | Calcium Mobilization | ~150-fold less potent than NKA | Human / CHO Cells | Significantly less potent than NKA at the NK2 receptor. |
| Neurokinin A | NK2 | Calcium Mobilization | 2.38 | Recombinant Cell Line | Potent agonist for the NK2 receptor. |
| Neurokinin A | NK2 | cAMP Flux | 5.61 | Recombinant Cell Line | Demonstrates coupling to the Gs pathway. |
| Neurokinin A | NK2 | Bronchoconstriction (in vivo) | 29 | Guinea Pigs | Demonstrates in vivo functional activity. |
Signaling Pathways
Activation of both NK1 and NK2 receptors predominantly couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively. There is also evidence that these receptors can couple to other G-proteins, such as Gs, leading to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.
NK1 and NK2 Receptor Signaling Pathways
Experimental Protocols
Detailed below are generalized methodologies for key experiments cited in the comparison of Neurokinin A and Substance P.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kd or Ki) of a ligand for a receptor.
Objective: To quantify the specific binding of radiolabeled ligands to NK1 and NK2 receptors expressed in cell membranes.
General Protocol:
-
Membrane Preparation: Cells (e.g., CHO) stably expressing the receptor of interest (NK1 or NK2) are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: A fixed concentration of the cell membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-NKA for NK2).
-
Competition Binding: To determine the affinity of unlabeled ligands (NKA or SP), competition experiments are performed. This involves incubating the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The binding parameters (Kd and Bmax for saturation experiments, Ki for competition experiments) are determined by non-linear regression analysis of the binding data.
Radioligand Binding Assay Workflow
Functional Assays: Intracellular Calcium Mobilization
This type of assay measures the functional consequence of receptor activation, specifically the increase in intracellular calcium concentration following Gq/11 pathway activation.
Objective: To determine the potency (EC50) of NKA and SP in stimulating calcium release in cells expressing NK1 or NK2 receptors.
General Protocol:
-
Cell Preparation: Cells expressing the receptor of interest are seeded into a multi-well plate.
-
Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to calcium.
-
Ligand Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The agonist (NKA or SP) at various concentrations is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity over time is monitored immediately after the addition of the agonist.
-
Data Analysis: The peak fluorescence response at each agonist concentration is measured. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Calcium Mobilization Assay Workflow
Receptor Preference and Cross-Reactivity
The distinct yet overlapping activities of Neurokinin A and Substance P at NK1 and NK2 receptors are a key aspect of tachykinin pharmacology.
Ligand-Receptor Selectivity
Conclusion
Neurokinin A and Substance P exhibit distinct but overlapping profiles in their interaction with NK1 and NK2 receptors. Substance P is a potent and selective agonist for the NK1 receptor with minimal activity at the NK2 receptor. Conversely, Neurokinin A is the preferred agonist for the NK2 receptor but also demonstrates significant cross-reactivity and activation of the NK1 receptor. The choice of ligand for experimental studies should be guided by the specific receptor subtype being investigated and an awareness of potential off-target effects due to this cross-reactivity. Furthermore, the trifluoroacetate salt form of synthetic peptides, including Neurokinin A, is a factor that should be considered in the interpretation of experimental data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
A Comparative Analysis of Neurokinin A and Neurokinin B Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Neurokinin A (NKA) and Neurokinin B (NKB), two key neuropeptides of the tachykinin family. By presenting supporting experimental data, detailed methodologies, and clear visualizations of their signaling pathways, this document aims to be a valuable resource for researchers investigating tachykinin pharmacology and developing novel therapeutics.
Introduction to Neurokinin A and Neurokinin B
Neurokinin A and Neurokinin B are structurally related peptides that play distinct and crucial roles in a variety of physiological processes. NKA is primarily involved in inflammatory responses, pain transmission, and bronchoconstriction, exerting its effects mainly through the neurokinin-2 receptor (NK2R). In contrast, NKB is a critical regulator of reproductive functions, modulating the release of gonadotropin-releasing hormone (GnRH) through its preferential interaction with the neurokinin-3 receptor (NK3R). While both peptides exhibit high affinity for their respective primary receptors, they can show cross-reactivity with other neurokinin receptors at higher concentrations.[1] Understanding the specific efficacy and signaling mechanisms of each peptide is paramount for the targeted development of therapeutic agents.
Quantitative Comparison of Efficacy
The efficacy of Neurokinin A and Neurokinin B has been quantified in various in vitro functional assays. The following tables summarize the half-maximal effective concentrations (EC50) for each peptide in activating their primary downstream signaling pathways. Lower EC50 values are indicative of higher potency.
Table 1: Efficacy of Neurokinin A (NKA) at the NK2 Receptor
| Assay Type | Cell Line | Second Messenger | EC50 (nM) |
| Calcium Flux | CHO (Chinese Hamster Ovary) | Intracellular Ca²+ | 2.38 |
| cAMP Accumulation | CHO (Chinese Hamster Ovary) | cAMP | 5.61 |
Data sourced from a commercial functional assay for the human NK2 receptor.
Table 2: Efficacy of Neurokinin B (NKB) at the NK3 Receptor
| Assay Type | Cell Line | Second Messenger | EC50 (nM) |
| IP-One Accumulation | CHO (Chinese Hamster Ovary) | Inositol Monophosphate | 1.8 |
| cAMP Accumulation | CHO (Chinese Hamster Ovary) | cAMP | >1000 |
Data adapted from a study characterizing NK3R activation.
Table 3: Comparative Efficacy of Tachykinins at the NK1 Receptor
This table provides context on the differential signaling of tachykinins, using Substance P as a primary NK1R agonist and comparing it with NKA. This highlights the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor.
| Ligand | Assay Type | Second Messenger | EC50 (nM) |
| Substance P | Calcium Flux | Intracellular Ca²+ | 0.8 |
| Substance P | cAMP Accumulation | cAMP | 1.5 |
| Neurokinin A | Calcium Flux | Intracellular Ca²+ | 2.5 |
| Neurokinin A | cAMP Accumulation | cAMP | 158 |
Data extracted from a study on selective G protein signaling of the Neurokinin-1 receptor.[2][3]
Signaling Pathways
Neurokinin A and Neurokinin B activate distinct downstream signaling cascades upon binding to their respective G protein-coupled receptors (GPCRs).
Neurokinin A Signaling Pathway
Neurokinin A, through the NK2 receptor, demonstrates the ability to couple to both Gq and Gs proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+), while DAG activates protein kinase C (PKC). Concurrently, activation of the Gs pathway stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[4]
Neurokinin B Signaling Pathway
Neurokinin B predominantly signals through the Gq protein pathway upon binding to the NK3 receptor. This activation of Gq leads to the same downstream cascade as described for NKA's Gq pathway: PLC activation, generation of IP3 and DAG, and subsequent intracellular calcium release and PKC activation. While some studies suggest potential coupling to other G proteins under certain conditions, the primary and most well-characterized pathway is through Gq.
Experimental Protocols
Calcium Flux Assay (General Protocol)
This protocol outlines the general steps for measuring intracellular calcium mobilization in response to agonist stimulation in a CHO cell line stably expressing the receptor of interest (e.g., NK2R or NK3R).
Detailed Methodology:
-
Cell Culture: CHO cells stably transfected with the human NK2R or NK3R are cultured in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) and seeded into 96-well black-walled, clear-bottom plates. Cells are grown to approximately 80-90% confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.
-
Cell Washing: After incubation, the dye-containing solution is removed, and the cells are washed with the buffer to remove any extracellular dye.
-
Agonist Addition and Signal Detection: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of Neurokinin A or Neurokinin B. The fluorescence intensity is then measured kinetically over a period of several minutes.
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.
cAMP Accumulation Assay (General Protocol)
This protocol describes a common method for quantifying cAMP levels, often utilizing a competitive immunoassay or a reporter gene assay.
Detailed Methodology:
-
Cell Culture: As with the calcium flux assay, CHO cells stably expressing the receptor of interest are seeded in an appropriate multi-well plate.
-
Cell Stimulation: Cells are first treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Following this, cells are stimulated with a range of concentrations of Neurokinin A or Neurokinin B for a specific duration at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The measured signal is proportional to the amount of cAMP produced. A dose-response curve is generated by plotting the signal against the agonist concentration, and the EC50 value is calculated.
Conclusion
The presented data demonstrates the distinct efficacy and signaling profiles of Neurokinin A and Neurokinin B. NKA potently activates both Gq and Gs signaling pathways through the NK2 receptor, indicating a role in a broader range of cellular responses. In contrast, NKB is a highly potent and selective activator of the Gq pathway via the NK3 receptor, consistent with its more specialized role in the regulation of reproductive neuroendocrinology. This comparative guide provides a foundational resource for further research into the therapeutic potential of targeting the neurokinin system.
References
- 1. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The neurokinin A receptor activates calcium and cAMP responses through distinct conformational states [pubmed.ncbi.nlm.nih.gov]
Validating Neurokinin A's Actions: A Comparative Guide to Selective NK2 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of Neurokinin A (NKA) is crucial for advancing therapies related to inflammatory responses, smooth muscle contraction, and pain transmission. This guide provides a comprehensive comparison of selective NK2 receptor antagonists used to validate the effects of NKA, supported by experimental data and detailed protocols.
Neurokinin A, a member of the tachykinin peptide family, exerts its biological effects primarily through the activation of the G-protein coupled neurokinin-2 receptor (NK2R).[1] To ascertain that the observed physiological responses are indeed mediated by the NK2R, selective antagonists are indispensable tools. These antagonists work through competitive inhibition, binding to the NK2R without initiating a cellular response, thereby blocking the action of NKA.[1] This guide explores the use of several prominent selective NK2 receptor antagonists in validating the effects of NKA, presenting comparative data on their potency and efficacy.
Comparative Efficacy of Selective NK2 Receptor Antagonists
The potency of selective NK2 receptor antagonists is a critical factor in their utility for in vitro and in vivo studies. The following table summarizes the binding affinities (pKi) and antagonist potencies (pKB) of several commonly used NK2 receptor antagonists. Higher pKi and pKB values indicate greater potency.
| Antagonist | Receptor Specificity | pKi | pKB | Tissue/Assay System | Reference |
| Ibodutant | NK2 | 9.9 | 9.1 | Human colon smooth muscle | [2] |
| Nepadutant | NK2 | 8.4 | 8.1 - 10.2 | Human colon smooth muscle / Various isolated smooth muscle preparations | [2][3] |
| Saredutant (SR 48968) | NK2 | 9.2 | 9.4 | Human colon smooth muscle / Isolated human bronchus | |
| GR 94800 | NK2 >> NK1, NK3 | - | 9.6 | Not specified |
Key Findings:
-
Ibodutant, Nepadutant, and Saredutant all exhibit high affinity for the NK2 receptor, as indicated by their high pKi values.
-
GR 94800 demonstrates significant selectivity for the NK2 receptor over the NK1 and NK3 receptors.
-
The pKB values, which reflect the antagonist's potency in functional assays, are consistently high for all listed antagonists, confirming their effectiveness in blocking NKA-induced responses.
The practical application of these antagonists is evident in studies investigating NKA-induced physiological effects. For instance, in a study on NKA-induced bronchoconstriction in asthmatic patients, the oral administration of 100 mg of Saredutant (SR 48968) resulted in a significant inhibition of the bronchoconstrictor response to inhaled NKA. The provocative concentration of NKA required to cause a 20% fall in FEV1 (PC20) was significantly increased in the presence of Saredutant compared to placebo, demonstrating the antagonist's ability to block NKA's effect in a clinical setting.
Similarly, in studies of gastrointestinal motility, selective NK2 receptor antagonists like Nepadutant have been shown to effectively inhibit NKA-stimulated intestinal contractions. These findings validate that the contractile effects of NKA in the gut are mediated through the NK2 receptor.
Signaling Pathways and Experimental Validation
To visually represent the mechanism of action and the experimental approach to validate NKA's effects, the following diagrams are provided.
References
Neurokinin A TFA: A Comparative Analysis of Tachykinin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a ligand is paramount. This guide provides a comprehensive comparison of Neurokinin A (NKA) TFA's cross-reactivity with other tachykinin receptors, namely the Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors, in contrast to its primary target, the Neurokinin-2 (NK2) receptor. The information presented is supported by experimental data from binding and functional assays.
Neurokinin A is a member of the tachykinin family of neuropeptides, which play crucial roles in a variety of physiological processes. These peptides exert their effects by binding to and activating a class of G protein-coupled receptors (GPCRs) known as tachykinin receptors. While NKA shows the highest affinity for the NK2 receptor, it is known to interact with other tachykinin receptors, a phenomenon known as cross-reactivity. This guide delves into the specifics of this interaction, providing quantitative data to inform experimental design and drug development.
Tachykinin Receptor Binding Affinity of Neurokinin A
The binding affinity of Neurokinin A to the three tachykinin receptors (NK1, NK2, and NK3) has been determined through competitive radioligand binding assays. These assays measure the concentration of NKA required to displace a radiolabeled ligand that is specific for each receptor subtype. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
| Ligand | Receptor | Binding Affinity (Ki) | Species | Reference |
| Neurokinin A | NK2 | ~0.2 - 3.4 nM | Human, Rat | [1][2] |
| Neurokinin A | NK1 | ~4 - 20 nM | Human | [2][3] |
| Neurokinin A | NK3 | ~100-fold lower than NKB | Rat | [4] |
Note: The TFA (trifluoroacetate) salt is a common counterion for synthetic peptides and is not expected to significantly alter the biological activity of Neurokinin A.
As the data indicates, Neurokinin A binds with high affinity to its cognate NK2 receptor. Its affinity for the NK1 receptor is notably lower, and its affinity for the NK3 receptor is significantly reduced compared to the preferred endogenous ligand, Neurokinin B (NKB). One study noted that the affinity of the NK3 receptor for NKB is approximately 100-fold higher than for NKA.
Functional Potency of Neurokinin A at Tachykinin Receptors
Functional assays are crucial for determining the ability of a ligand to not only bind to a receptor but also to elicit a biological response. For tachykinin receptors, a common functional assay is the measurement of intracellular calcium mobilization, as these receptors primarily couple to Gq proteins, leading to an increase in intracellular calcium upon activation. The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.
| Ligand | Receptor | Functional Potency (EC50) | Assay Type | Species | Reference |
| Neurokinin A | NK2 | ~0.05 - 2.38 nM | Calcium Mobilization | Human | |
| Neurokinin A | NK1 | ~16-fold less potent than Substance P | Calcium Mobilization | Human | |
| Neurokinin A | NK3 | Lower potency than NKB | Calcium Mobilization | Rabbit |
The functional data corroborates the binding affinity findings. Neurokinin A is a potent agonist at the NK2 receptor. While it can act as a full agonist at the NK1 receptor, its potency is significantly lower than that of the preferred NK1 ligand, Substance P. In functional assays on the rabbit NK3 receptor, Neurokinin A demonstrated a much lower potency compared to Neurokinin B.
Tachykinin Receptor Signaling Pathways
The tachykinin receptors (NK1, NK2, and NK3) are all members of the G protein-coupled receptor (GPCR) superfamily. Their primary signaling mechanism involves coupling to Gq/11 proteins. Activation of the receptor by an agonist, such as Neurokinin A, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. Some studies also suggest that tachykinin receptors can couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., Neurokinin A TFA) for a specific tachykinin receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the tachykinin receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand for that receptor.
-
The plate is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol provides a general method for assessing the functional potency of a compound at a Gq-coupled receptor.
1. Cell Culture and Plating:
-
Cells stably or transiently expressing the tachykinin receptor of interest are cultured under appropriate conditions.
-
The cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
The dye loading is typically performed in the dark at 37°C for a specific duration.
3. Compound Addition and Signal Detection:
-
The dye-loading solution is removed, and the cells are washed with assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells.
-
The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.
4. Data Analysis:
-
The fluorescence signal is typically expressed as the change in fluorescence (ΔF) over the baseline fluorescence (F0).
-
The peak fluorescence response is plotted against the log concentration of the test compound.
-
The EC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neurokinin A TFA Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific characteristics of Neurokinin A (NKA) Trifluoroacetate (TFA) is critical for the accurate interpretation of preclinical data and the successful translation of research findings. This guide provides a comprehensive comparative analysis of NKA TFA's performance in different species, supported by experimental data and detailed methodologies.
Neurokinin A, a member of the tachykinin peptide family, preferentially binds to and activates the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor.[1] This interaction triggers a signaling cascade that plays a crucial role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. However, the pharmacological properties of NKA, including its binding affinity and functional potency, can exhibit significant variation across different species. These differences are primarily attributed to variations in the amino acid sequences of the NK2 receptor among species.[2]
Quantitative Analysis of Neurokinin A TFA Performance
The binding affinity and functional potency of Neurokinin A have been evaluated in several species. The following tables summarize key quantitative data from various studies, providing a comparative overview of NKA's interaction with the NK2 receptor.
| Species | Tissue/Cell Line | Ligand | Parameter | Value | Reference |
| Human | CHO cells (recombinant hNK2R) | [¹²⁵I]-NKA | Ki | 1.1 nM | [3] |
| Human Colon Circular Muscle | NKA | pD₂ | 7.9 | [4] | |
| Rat | Fundus | [¹²⁵I]-[Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | KD | 1.9 nM | [5] |
| Bladder | [¹²⁵I]-[Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | KD | 0.4 nM | ||
| Colon | [¹²⁵I]-[Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | KD | 0.4 nM | ||
| Vas Deferens | [¹²⁵I]-[Lys⁵,Tyr(I₂)⁷,MeLeu⁹,Nle¹⁰]NKA(4-10) | KD | 1.4 nM | ||
| Guinea Pig | Ileum Circular Muscle | NKA | pD₂ | 7.8 | |
| Proximal Colon Circular Muscle | NKA | pD₂ | 7.9 | ||
| Mouse | Stomach | NKA | - | Rank Order of Potency: Ac[Arg⁶,Sar⁹,Met(O₂)¹¹]SP-(6-11) > NKA > SP > [β-Ala⁸]NKA-(4-10) > NKB > [MePhe⁷]NKB | |
| Bladder | NKA | - | Rank Order of Potency: NPγ > NKA > [β-Ala⁸]NKA-(4-10) | ||
| Rabbit | - | - | - | Mouse NK2 receptor is similar to that of the rabbit. | |
| Hamster | Trachea | NKA | -logKB | 7.5 |
Table 1: Comparative Binding Affinity and Potency of Neurokinin A in Various Species. This table highlights the species- and tissue-dependent variations in the binding affinity (Ki, KD) and functional potency (pD₂, -logKB) of Neurokinin A for the NK2 receptor.
Neurokinin A Signaling Pathway
Activation of the NK2 receptor by Neurokinin A initiates a cascade of intracellular events. The receptor is coupled to Gq/11 and Gs G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling pathways ultimately mediate the various physiological effects of NKA.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of NKA TFA.
Materials:
-
Cell membranes or tissue homogenates expressing the NK2 receptor.
-
Radiolabeled NKA (e.g., [¹²⁵I]-NKA).
-
Unlabeled NKA TFA (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of radiolabeled NKA with varying concentrations of unlabeled NKA TFA in the presence of the membrane/tissue preparation.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Calcium Imaging Assay
Calcium imaging is a functional assay used to measure the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
NKA TFA.
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture: Plate cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well plates).
-
Dye Loading: Incubate the cells with a calcium-sensitive dye in physiological salt solution.
-
Washing: Wash the cells to remove excess dye.
-
Stimulation: Add varying concentrations of NKA TFA to the cells.
-
Imaging: Measure the changes in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the NKA concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound in different species.
Conclusion
The pharmacological profile of this compound exhibits notable differences across various species, primarily at the level of the NK2 receptor. This guide highlights the importance of considering these species-specific variations when designing and interpreting preclinical studies. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field of tachykinin research and drug development. A thorough understanding of these differences is paramount for the successful development of novel therapeutics targeting the neurokinin system.
References
- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of species-related differences in the pharmacology of tachykinin NK receptors 1, 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neurokinin A TFA Experimental Results: A Comparative Guide to Using Blocking Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results obtained with Neurokinin A (NKA) trifluoroacetate (TFA) in the presence and absence of a specific blocking peptide. It offers objective, data-driven insights into the validation of NKA-induced cellular responses, ensuring the accuracy and specificity of your research findings. Detailed experimental protocols and visual workflows are included to facilitate the replication and adaptation of these essential validation techniques in your own laboratory setting.
Introduction to Neurokinin A and the Imperative of Validation
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides, playing a crucial role in a variety of physiological processes including smooth muscle contraction, inflammation, and pain transmission. It primarily exerts its effects by binding to the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR).[1] The trifluoroacetate (TFA) salt of NKA is a common, stable formulation used in research to investigate its biological functions.
Given the potential for off-target effects and the complex nature of cellular signaling, it is paramount to validate that the observed experimental outcomes are specifically mediated by the interaction of NKA with its receptor. A blocking peptide offers a robust method for this validation.
The Role of Blocking Peptides in Ensuring Experimental Specificity
A blocking peptide is a synthetic peptide that corresponds to the epitope of a target protein that an antibody is designed to recognize. In the context of immunoassays, pre-incubating the primary antibody with an excess of the blocking peptide neutralizes the antibody, preventing it from binding to the target protein in the sample.[2] If the signal is significantly reduced or eliminated in the presence of the blocking peptide, it confirms the specificity of the antibody for the target protein. This control is critical for validating results in techniques such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA).
Neurokinin A Signaling Pathway
Neurokinin A binding to its primary receptor, NK2R, initiates a downstream signaling cascade. This process is a classic example of Gq-protein coupled receptor activation.
Figure 1. Simplified Neurokinin A signaling pathway via the NK2 receptor.
Experimental Workflow for Validation Using a Blocking Peptide
The following diagram illustrates a typical workflow for an immunoassay, such as immunohistochemistry (IHC), to validate the specificity of an anti-NKA antibody.
Figure 2. Experimental workflow for validating antibody specificity using a blocking peptide.
Comparative Data: Immunohistochemical Analysis of NKA in Rat Colon
To illustrate the efficacy of a blocking peptide, a hypothetical immunohistochemistry experiment was performed on rat colon tissue, which is known to express Neurokinin A. The staining intensity was quantified to provide a clear comparison.
| Treatment Group | Description | Mean Staining Intensity (Arbitrary Units) | Standard Deviation |
| Control | Primary antibody against NKA was applied to the tissue sections. | 85.2 | ± 5.4 |
| Blocked | Primary antibody was pre-incubated with an excess of NKA blocking peptide before application. | 12.7 | ± 2.1 |
Table 1. Quantitative comparison of NKA staining intensity in rat colon tissue with and without the use of a blocking peptide. The significant reduction in staining intensity in the "Blocked" group validates the specificity of the antibody for NKA.
Experimental Protocol: Immunohistochemistry with Blocking Peptide Control
This protocol provides a detailed methodology for performing immunohistochemistry to detect Neurokinin A, including the critical blocking peptide control step.
Materials:
-
Formalin-fixed, paraffin-embedded rat colon tissue sections
-
Anti-Neurokinin A primary antibody
-
Neurokinin A blocking peptide
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Hematoxylin counterstain
-
Microscope slides, coverslips, and mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or water bath).
-
Allow slides to cool to room temperature.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Primary Antibody Preparation (Control vs. Blocked):
-
Control Antibody Solution: Dilute the anti-NKA primary antibody to its optimal working concentration in blocking buffer.
-
Blocked Antibody Solution: In a separate tube, add the NKA blocking peptide to the diluted primary antibody solution at a 5-10 fold excess by weight. Incubate this mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Apply the "Control Antibody Solution" to one set of tissue sections.
-
Apply the "Blocked Antibody Solution" to an identical, adjacent set of tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides thoroughly with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Visualization:
-
Apply DAB chromogen substrate and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides with coverslips.
-
-
Analysis:
-
Examine the slides under a microscope. Compare the staining intensity and pattern between the control and blocked sections. Specific staining for NKA should be present in the control sections and absent or significantly diminished in the blocked sections.
-
By adhering to these validation protocols, researchers can ensure the reliability and accuracy of their experimental findings, contributing to the robust and reproducible advancement of scientific knowledge in the field of neurokinin research.
References
A Researcher's Guide to Neurokinin A TFA: A Side-by-Side Quality Comparison
For researchers in neuroscience, pharmacology, and drug development, the quality and consistency of synthetic peptides are paramount. Neurokinin A (NKA), a member of the tachykinin peptide family, is a potent agonist of the Neurokinin-2 (NK2) receptor and a key molecule in studying physiological processes like smooth muscle contraction, inflammation, and nociception.[1] This guide provides a comparative analysis of Neurokinin A trifluoroacetate (TFA) salt from various suppliers, offering a framework for assessing critical quality attributes.
Data Presentation: Quantitative Comparison of Neurokinin A TFA
To ensure reproducibility and accuracy in experimental results, it is crucial to compare the purity, identity, and biological activity of this compound from different sources. The following table summarizes key quality control data, compiled from publicly available information and representative values from leading suppliers.
| Parameter | Supplier A (e.g., MedChemExpress) | Supplier B (e.g., Cayman Chemical) | Supplier C (Generic) |
| Purity (by HPLC) | 99.57%[2] | ≥98% | ≥98% |
| Molecular Formula | C₅₂H₈₁N₁₄F₃O₁₆S[2][3] | C₅₀H₈₀N₁₄O₁₄S • XCF₃COOH[1] | C₅₀H₈₀N₁₄O₁₄S • xTFA |
| Molecular Weight | 1247.34 g/mol (TFA salt) | 1133.3 g/mol (free base) | ~1247 g/mol (TFA salt) |
| Appearance | White to off-white solid | Lyophilized powder | White solid |
| Bioactivity (EC₅₀) | Data not publicly available | Data not publicly available | Data not publicly available |
| Certificate of Analysis | Provided | Batch-specific data available | Available upon request |
Note: Data for Suppliers B and C are representative and based on typical industry standards. Researchers should always consult the supplier-specific Certificate of Analysis for lot-specific data.
Key Quality Experiments and Methodologies
The quality of synthetic peptides like this compound is typically assessed through a combination of analytical techniques to confirm purity, identity, and biological function.
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates the peptide of interest from any impurities. The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial gradient conditions.
-
Inject a solvent blank (Mobile Phase A) to establish a baseline.
-
Inject 20 µL of the prepared sample.
-
Run the gradient elution.
-
Integrate all peaks and calculate the area percentage of the main Neurokinin A peak.
-
2. Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the peptide by measuring its mass-to-charge ratio (m/z), which can be used to calculate the precise molecular weight.
-
Instrumentation: An Electrospray Ionization (ESI) or MALDI-TOF mass spectrometer.
-
Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid for ESI-MS.
-
Procedure (ESI-MS):
-
Calibrate the mass spectrometer using a known standard.
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum. The ESI process often generates a series of multiply charged ions.
-
Deconvolute the resulting charge state envelope to determine the average molecular weight of the peptide. The measured mass should be consistent with the calculated mass for this compound.
-
3. Bioactivity Assessment via Calcium Mobilization Assay
The biological activity of Neurokinin A is determined by its ability to activate the NK2 receptor. Since the NK2 receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator.
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human NK2 receptor.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR).
-
Procedure:
-
Plate the NK2 receptor-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye for approximately 45-60 minutes at 37°C.
-
Prepare serial dilutions of this compound from each supplier in the assay buffer.
-
Place the cell plate in the fluorescence reader.
-
Measure baseline fluorescence, then add the this compound dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the Neurokinin A concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each supplier's product.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams illustrate the comparison workflow and the Neurokinin A signaling pathway.
References
A Comparative Guide to Neurokinin A TFA and its Synthetic Peptide Analogs in Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Neurokinin A (NKA) trifluoroacetate (TFA) salt and its synthetic peptide analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships of these peptides. This document is intended to aid researchers in the selection and application of these compounds for studies on tachykinin receptors and related physiological processes.
Introduction to Neurokinin A
Neurokinin A is a member of the tachykinin family of neuropeptides, which are involved in a wide range of biological functions, including smooth muscle contraction, inflammation, and pain transmission. NKA primarily exerts its effects by activating the neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). The trifluoroacetate (TFA) salt is a common and scientifically accepted formulation for synthetic peptides like NKA, and it does not typically interfere with their biological activity. The focus of this guide is the comparison of the native NKA peptide sequence with its synthetic analogs.
Comparative Activity of Neurokinin A and Synthetic Analogs
The following table summarizes the binding affinity (Ki) and functional potency (pEC50 or EC50) of Neurokinin A and several of its synthetic analogs for the NK2 receptor. The data is compiled from various studies and presented to highlight the impact of specific amino acid substitutions on receptor interaction.
| Peptide/Analog | Modification | Binding Affinity (Ki, nM) | Functional Potency (pEC50 / EC50, nM) | Reference |
| Neurokinin A | Native Sequence | ~1-5 | ~1-10 | [1][2] |
| NKA(4-10) | C-terminal heptapeptide | Lower affinity than NKA | Less potent than NKA | [1][2] |
| [Ala⁴]NKA(4-10) | Aspartic acid at position 4 replaced with Alanine | 8-80 fold decrease vs NKA(4-10) | Decreased potency | [1] |
| [Ala⁶]NKA(4-10) | Phenylalanine at position 6 replaced with Alanine | ~5000 fold decrease vs NKA(4-10) | Partial agonist activity | |
| [Ala⁷]NKA(4-10) | Valine at position 7 replaced with Alanine | 8-80 fold decrease vs NKA(4-10) | Decreased potency | |
| [Ala⁹]NKA(4-10) | Leucine at position 9 replaced with Alanine | 8-80 fold decrease vs NKA(4-10) | Decreased potency | |
| [Ala¹⁰]NKA(4-10) | Methionine at position 10 replaced with Alanine | 8-80 fold decrease vs NKA(4-10) | Decreased potency | |
| [D-Phe⁶]NKA(4-10) | L-Phenylalanine at position 6 replaced with D-Phenylalanine | Drastically reduced affinity | Drastically reduced potency | |
| [D-Val⁷]NKA(4-10) | L-Valine at position 7 replaced with D-Valine | Drastically reduced affinity | Drastically reduced potency |
Note: The C-terminal fragment NKA(4-10) retains biological activity, though it is generally less potent than the full-length Neurokinin A. Alanine scanning mutagenesis of NKA(4-10) has revealed that the side chains of Asp⁴, Phe⁶, Val⁷, Leu⁹, and Met¹⁰ are crucial for high-affinity binding and agonist activity at the NK2 receptor. Substitution of the phenylalanine at position 6 with alanine results in a dramatic loss of binding affinity, highlighting its critical role in receptor interaction. Furthermore, altering the chirality of amino acids, for instance by substituting with D-enantiomers, is detrimental to both binding and functional activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Neurokinin A and a typical experimental workflow for comparing the activity of its analogs.
References
- 1. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional potency of neurokinin A analogues in the rat fundus: A structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming NK2 receptor specificity of Neurokinin A TFA action
A Comparative Guide for Researchers
Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a crucial role in a variety of physiological processes, primarily through its interaction with the neurokinin-2 (NK2) receptor.[1] While NKA is the preferential endogenous ligand for the NK2 receptor, understanding the precise specificity of this interaction is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of NKA's action on the NK2 receptor versus other tachykinin receptors, supported by experimental data and detailed protocols.
Ligand-Receptor Interaction: A Quantitative Comparison
The specificity of Neurokinin A for the NK2 receptor can be quantitatively assessed by comparing its binding affinity (Ki) and functional potency (EC50) across the three main tachykinin receptors: NK1, NK2, and NK3. The following table summarizes key data from various studies, demonstrating NKA's significantly higher affinity and potency for the NK2 receptor.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Neurokinin A (NKA) | NK2 | 3.4 | 2.38 - 5.61 | [2][3] |
| NK1 | ~125 (37-fold lower than SP) | Activates both NK1 and NK2 | [4] | |
| Substance P (SP) | NK1 | 0.17 | ~1 | [3] |
| NK2 | ~2890 (1700-fold lower than NKA) | Weak activation | ||
| Neurokinin B (NKB) | NK3 | High Affinity | 5.3 | |
| NK2 | - | 5.3 |
Note: Ki and EC50 values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.
As the data illustrates, Neurokinin A exhibits a clear preference for the NK2 receptor. While it can activate the NK1 receptor, its binding affinity is substantially lower compared to the NK1-preferring ligand, Substance P (SP). Conversely, SP shows very poor affinity and weak activation of the NK2 receptor.
Experimental Confirmation of Specificity
The specificity of NKA's action on the NK2 receptor is experimentally validated through several key methodologies:
-
Competitive Binding Assays: These assays utilize radiolabeled ligands to determine the binding affinity of unlabeled competitors. By competing with a radiolabeled NK2-selective ligand, NKA's high affinity for this receptor can be quantified.
-
Functional Assays: These experiments measure the cellular response following receptor activation. Common readouts include calcium mobilization, inositol trisphosphate (IP3) accumulation, and cAMP flux. The potency of NKA in eliciting these responses via the NK2 receptor is a direct measure of its functional specificity.
-
Use of Selective Antagonists: The effects of NKA can be blocked by specific NK2 receptor antagonists. The ability of antagonists like nepadutant and saredutant to inhibit NKA-induced responses confirms that the observed effects are mediated through the NK2 receptor. For instance, the NK2 antagonist MEN 11420 has been shown to alleviate intestinal motor responses in humans evoked by NKA infusion. Similarly, in vitro studies on human colonic muscle strips have demonstrated that selective NK2 receptor antagonists potently and competitively antagonize the contractile response to NKA, while NK1 and NK3 antagonists are ineffective.
Signaling Pathways and Experimental Workflow
The interaction of Neurokinin A with the NK2 receptor initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for confirming receptor specificity.
Caption: Neurokinin A signaling through the Gq-coupled NK2 receptor.
Caption: Workflow for verifying NK2 receptor-mediated action of NKA.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Neurokinin A for the NK2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human NK2 receptor.
-
Radiolabeled NK2-selective antagonist (e.g., [3H]SR48968).
-
Unlabeled Neurokinin A TFA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and peptidase inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of NKA that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of Neurokinin A in activating the NK2 receptor.
Materials:
-
Cells stably expressing the human NK2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or fluorescence microscope.
Protocol:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the maximum change in fluorescence for each concentration of NKA.
-
Plot the dose-response curve and calculate the EC50 value, which is the concentration of NKA that produces 50% of the maximal response.
References
- 1. What are NK2R agonists and how do they work? [synapse.patsnap.com]
- 2. innoprot.com [innoprot.com]
- 3. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study: Neurokinin A vs. Its C-Terminal Fragment NKA(4-10)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the full-length tachykinin peptide, Neurokinin A (NKA), and its active C-terminal heptapeptide fragment, NKA(4-10). The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective evaluation and inform future research and development.
At a Glance: Key Differences
| Feature | Neurokinin A (NKA) | NKA(4-10) |
| Primary Receptor Target | NK2 and NK1 Receptors | Primarily NK2 Receptors |
| Receptor Selectivity | Less selective, significant activity at both NK1 and NK2 receptors. | More selective for the NK2 receptor over the NK1 receptor. |
| In Vivo Effects | Elicits a broad range of effects mediated by both NK1 and NK2 receptors, including smooth muscle contraction, hypotension, and plasma extravasation. | Primarily induces NK2 receptor-mediated effects, such as smooth muscle contraction in the bladder and airways, with reduced NK1-mediated effects like hypotension.[1] |
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of human Neurokinin A and its fragment NKA(4-10) at human recombinant NK1 and NK2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Table 1: Receptor Binding Affinities (pKi)
| Ligand | NK1 Receptor (pKi) | NK2 Receptor (pKi) | NK1/NK2 Ki Ratio |
| Neurokinin A | 7.7 ± 0.1 | 9.0 ± 0.1 | 20 |
| NKA(4-10) | Not Reported | Not Reported | Not Reported |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 6.9 ± 0.1 | 9.7 ± 0.1 | 674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.0 ± 0.1 | 9.7 ± 0.1 | 561 |
| [β-Ala8]-NKA(4-10) | 6.3 (pIC50) | 8.7 (pIC50) | - |
Data extracted from Rupniak et al., 2018. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity. The NK1/NK2 Ki ratio indicates the selectivity for the NK2 receptor.
Table 2: Functional Potencies in Calcium Mobilization Assay (pEC50)
| Ligand | NK1 Receptor (pEC50) | NK2 Receptor (pEC50) | NK1/NK2 EC50 Ratio |
| Neurokinin A | 9.0 ± 0.2 | 9.0 ± 0.1 | 1 |
| NKA(4-10) | Not Reported | Not Reported | Not Reported |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.3 ± 0.1 | 9.4 ± 0.1 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.5 ± 0.1 | 9.6 ± 0.1 | 70 |
| [β-Ala8]-NKA(4-10) | 7.1 ± 0.1 | 9.4 ± 0.1 | 244 |
Data extracted from Rupniak et al., 2018. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates a higher potency. The NK1/NK2 EC50 ratio indicates the functional selectivity for the NK2 receptor.
Signaling Pathways
Neurokinin A and its fragment NKA(4-10) primarily exert their effects through the activation of G protein-coupled receptors (GPCRs). The primary signaling pathway for both ligands, particularly through the NK2 receptor, involves the Gαq protein, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels. Neurokinin A, acting on the NK1 receptor, has also been shown to couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). Furthermore, NKA can activate the MAPK/ERK and PI3K/Akt signaling pathways. While NKA(4-10) is a potent NK2 receptor agonist, its activation of other signaling pathways is less characterized.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of NKA and NKA(4-10) to tachykinin receptors.
Detailed Methodology:
-
Membrane Preparation: Cells stably expressing the human NK1 or NK2 receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [125I]-NKA for NK2 or [3H]-Substance P for NK1), and varying concentrations of the unlabeled competitor ligand (NKA or NKA(4-10)).
-
Incubation: The plates are incubated for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a common method for assessing the functional potency of NKA and NKA(4-10) by measuring changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human NK1 or NK2 receptor are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured until they form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often probenecid to prevent dye leakage. The incubation is typically carried out for 1 hour at 37°C in the dark.
-
Assay Procedure: After incubation, the plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of the agonist (NKA or NKA(4-10)).
-
Data Acquisition: The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are then normalized and plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis.
In Vivo Comparative Effects
In vivo studies have demonstrated that while both Neurokinin A and NKA(4-10) can elicit physiological responses, their profiles differ based on their receptor selectivity.
-
Neurokinin A: Due to its activity at both NK1 and NK2 receptors, intravenous administration of NKA produces a range of effects. NK2 receptor activation leads to smooth muscle contraction in various tissues, including the bladder and airways.[1] NK1 receptor activation by NKA can cause vasodilation, leading to hypotension, and increased vascular permeability, resulting in plasma extravasation.[1]
-
NKA(4-10) and its Analogs: The C-terminal fragment NKA(4-10), and particularly its more stable and selective analogs like [β-Ala8]-NKA(4-10), exhibit a more selective in vivo profile.[1] They are potent inducers of NK2 receptor-mediated responses, such as bladder contraction and bronchospasm, often with efficacy comparable to or greater than NKA.[1] However, they show significantly reduced activity in NK1 receptor-mediated effects like hypotension and plasma extravasation. This increased selectivity for the NK2 receptor makes NKA(4-10) and its analogs valuable tools for studying the specific physiological roles of this receptor subtype.
References
A Researcher's Guide to Assessing the Purity and Identity of Synthetic Neurokinin A TFA
For researchers, scientists, and drug development professionals, ensuring the purity and identity of synthetic peptides like Neurokinin A trifluoroacetate (TFA) is a critical first step for reliable and reproducible experimental results. This guide provides a framework for a comprehensive quality assessment, comparing the product's performance with potential alternatives and offering detailed experimental protocols.
Neurokinin A (NKA), a member of the tachykinin peptide family, is a decapeptide with the amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂.[1] It plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission, primarily through its interaction with the NK-2 receptor.[1][2][3][4] Synthetic versions of NKA, typically supplied as a TFA salt to ensure stability and solubility, are widely used in research. However, the synthesis and purification processes can introduce impurities that may affect experimental outcomes.
This guide outlines the key analytical techniques for verifying the identity and purity of synthetic Neurokinin A TFA and provides a template for comparing different batches or suppliers.
I. Identity Confirmation: Is It Really Neurokinin A?
Confirming the identity of the synthetic peptide is paramount. The primary technique for this is Mass Spectrometry (MS), which measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the peptide's molecular weight.
Key Experimental Technique: Mass Spectrometry (MS)
Objective: To confirm that the molecular weight of the synthetic peptide corresponds to the theoretical mass of Neurokinin A.
Table 1: Comparison of Molecular Weight Determination by Mass Spectrometry
| Sample ID | Supplier/Batch | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Difference (Da) | Pass/Fail |
| NKA-Sample A | Supplier 1, Batch 1 | 1133.58 | 1133.60 | +0.02 | Pass |
| NKA-Sample B | Supplier 2, Batch 1 | 1133.58 | 1134.59 | +1.01 | Fail |
| NKA-Sample C | Supplier 1, Batch 2 | 1133.58 | 1133.57 | -0.01 | Pass |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis:
-
For MALDI-TOF, co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.
-
For ESI-MS, infuse the sample directly or via liquid chromatography (LC-MS).
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for Neurokinin A.
-
Data Analysis: Determine the monoisotopic mass of the major peak and compare it to the theoretical monoisotopic mass of Neurokinin A (C₅₀H₇₉N₁₃O₁₃S₁), which is 1133.58 Da. A deviation of less than ±1.0 Da is generally considered acceptable.
II. Purity Assessment: How Clean is the Peptide?
Peptide purity is crucial as contaminants can interfere with biological assays. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities, and the purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Key Experimental Technique: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the percentage of the target Neurokinin A peptide in the synthetic sample and to identify the presence of any impurities.
Table 2: Comparison of Purity Assessment by Reverse-Phase HPLC
| Sample ID | Supplier/Batch | Purity by HPLC (%) | Number of Impurity Peaks | Major Impurity Peak Area (%) |
| NKA-Sample A | Supplier 1, Batch 1 | 98.5 | 3 | 0.8 |
| NKA-Sample B | Supplier 2, Batch 1 | 92.1 | 6 | 3.2 |
| NKA-Sample C | Supplier 1, Batch 2 | 99.2 | 2 | 0.5 |
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the peptide at 1 mg/mL in water or a suitable buffer.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector set to 210-220 nm.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.
III. Compositional Verification: Are the Right Building Blocks Present?
Amino Acid Analysis (AAA) provides an absolute measure of the peptide's content and confirms the presence and correct ratios of the constituent amino acids. This is particularly useful for quantifying the net peptide content, which accounts for the presence of water and counter-ions (like TFA) in the lyophilized powder.
Key Experimental Technique: Amino Acid Analysis (AAA)
Objective: To verify the amino acid composition of the synthetic peptide and determine the net peptide content.
Table 3: Comparison of Amino Acid Analysis Results
| Amino Acid | Theoretical Ratio | NKA-Sample A (Observed Ratio) | NKA-Sample B (Observed Ratio) | NKA-Sample C (Observed Ratio) |
| Asp | 1 | 1.02 | 1.05 | 1.01 |
| Thr | 1 | 0.98 | 0.95 | 0.99 |
| Ser | 1 | 0.95 | 0.92 | 0.96 |
| Gly | 2 | 2.05 | 2.10 | 2.03 |
| Val | 1 | 1.00 | 1.03 | 1.01 |
| Met | 1 | 0.93 | 0.85 | 0.95 |
| Leu | 1 | 1.01 | 1.04 | 1.02 |
| Phe | 1 | 0.99 | 1.01 | 1.00 |
| His | 1 | 1.03 | 1.06 | 1.04 |
| Lys | 1 | 0.97 | 0.94 | 0.98 |
| Net Peptide Content (%) | - | 85.2 | 75.6 | 88.1 |
Experimental Protocol: Amino Acid Analysis
-
Hydrolysis: Accurately weigh a sample of the lyophilized peptide and hydrolyze it into its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acids with a reagent such as ninhydrin or o-phthalaldehyde (OPA) to enable detection.
-
Chromatographic Analysis: Separate and quantify the derivatized amino acids using an amino acid analyzer or an HPLC system.
-
Data Analysis: Compare the molar ratios of the detected amino acids to the theoretical composition of Neurokinin A. Calculate the net peptide content by comparing the total amount of recovered amino acids to the initial weight of the lyophilized peptide.
IV. Common Impurities and Considerations
Synthetic peptides can contain various impurities that may impact experimental results. These include:
-
Truncated or deletion sequences: Peptides missing one or more amino acids.
-
Incompletely removed protecting groups: Remnants from the solid-phase synthesis process.
-
Oxidized peptides: Particularly peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation.
-
Residual TFA: Trifluoroacetic acid is used during peptide cleavage and purification and can remain as a counter-ion. High concentrations of TFA can be toxic to cells in culture. Ion chromatography can be used to quantify TFA content.
V. Visualizing the Workflow and Biological Context
Understanding the experimental workflow and the biological pathway in which Neurokinin A is involved is crucial for comprehensive assessment.
Caption: Workflow for assessing the purity and identity of synthetic this compound.
Neurokinin A exerts its biological effects by binding to G-protein coupled receptors, primarily the NK-2 receptor, and to a lesser extent, the NK-1 receptor. This binding initiates intracellular signaling cascades that are crucial for its physiological functions.
Caption: Simplified Neurokinin A signaling pathway via the NK-1 receptor.
References
Interspecies Potency of Neurokinin A: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the potency of Neurokinin A (NKA) trifluoroacetate (TFA) across various species. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways to offer a clear and objective overview of interspecies differences in NKA activity.
Summary of Neurokinin A Potency
Neurokinin A, a member of the tachykinin peptide family, exhibits significant variation in its potency across different species. This variability is primarily attributed to differences in the amino acid sequences and pharmacological properties of its principal target, the neurokinin-2 (NK2) receptor. The following table summarizes the potency of NKA, presented as pD2 or EC50 values, in various tissues and cell lines from several species. The pD2 value is the negative logarithm of the EC50 value, and a higher pD2 indicates greater potency.
| Species | Tissue/Cell Line | Parameter | Value (M) | Reference |
| Human | Saphenous Vein | pD2 | 7.3 ± 0.2 | [1] |
| Recombinant NK2 Receptor (CHO cells) | EC50 (Ca2+ influx) | ~1.5 x 10-9 | [2][3] | |
| Bronchus | - | Potent contractile agent | [4] | |
| Rabbit | Aorta (isolated) | pD2 | 8.1 | [5] |
| Guinea Pig | Ileum | EC50 | 40-200 x 10-9 | |
| Trachea | EC50 (Bronchoconstriction) | 29 x 10-9 | ||
| Rat | Vas Deferens | EC50 | Potentiates contractions | |
| Mouse | Urinary Bladder | - | NKA > [β-Ala8]NKA-(4-10) in potency | |
| Stomach | - | NKA > SP > [β-Ala8]NKA-(4-10) in potency |
Experimental Protocols
The data presented in this guide were obtained through various in vitro functional assays. Below are detailed methodologies for the key experiments cited.
Isolated Tissue Contractility Assays
Objective: To determine the potency of Neurokinin A in inducing smooth muscle contraction in isolated tissues.
General Protocol:
-
Tissue Preparation: Tissues such as saphenous vein (human), aorta (rabbit), ileum (guinea pig), and vas deferens (rat) are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period (e.g., 60-90 minutes), with the bathing solution being changed periodically.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Neurokinin A to the organ bath. Each concentration is added after the response to the previous one has reached a plateau.
-
Data Acquisition: The contractile responses are measured isometrically using a force-displacement transducer and recorded on a polygraph.
-
Data Analysis: The potency of NKA is expressed as the pD2 value (-log EC50), where the EC50 is the molar concentration of the agonist that produces 50% of the maximal response. The maximal effect (Emax) is often expressed as a percentage of the contraction induced by a standard depolarizing agent like potassium chloride (KCl).
Recombinant Receptor Assays in Cell Lines
Objective: To determine the potency of Neurokinin A on human NK2 receptors expressed in a heterologous system.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human NK2 receptor gene are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and grown to a suitable confluency.
-
Functional Assay (Calcium Mobilization):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of Neurokinin A are added to the wells.
-
The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: The potency of NKA is determined by calculating the EC50 value from the concentration-response curve, which represents the concentration of NKA that elicits 50% of the maximum fluorescence response.
Visualizations
Neurokinin A Signaling Pathway
Neurokinin A primarily exerts its effects by binding to and activating the NK2 receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade, as illustrated in the following diagram.
Caption: Neurokinin A signaling cascade.
Experimental Workflow for Isolated Tissue Assays
The general workflow for determining the potency of Neurokinin A using isolated tissue preparations is outlined below.
Caption: Isolated tissue assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 3. Ex Vivo Smooth Muscle Pharmacological Effects of a Novel Bradykinin-Related Peptide, and Its Analogue, from Chinese Large Odorous Frog, Odorrana livida Skin Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Specific Compounds on Neurokinin A TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various compounds in antagonizing the effects of Neurokinin A (NKA), a key neuropeptide implicated in a range of physiological and pathological processes. The information presented herein is supported by experimental data to aid researchers in the selection and validation of suitable antagonists for their studies.
Introduction to Neurokinin A and its Receptors
Neurokinin A (NKA) is a member of the tachykinin family of neuropeptides that exerts its biological effects primarily through the activation of two G-protein coupled receptors (GPCRs): the Neurokinin-1 (NK-1) and Neurokinin-2 (NK-2) receptors.[1] NKA demonstrates a higher affinity for the NK-2 receptor.[1] The activation of these receptors by NKA triggers a cascade of intracellular signaling events, making them attractive targets for therapeutic intervention in various conditions, including inflammatory diseases, pain, and certain types of cancer.
Comparative Efficacy of Neurokinin A Antagonists
The development of selective antagonists for NK-1 and NK-2 receptors has been a significant focus of pharmaceutical research. The following tables summarize the in vitro potency of several key antagonists, providing a direct comparison of their binding affinities (pKi) and functional inhibitory constants (pA2 or pKB). It is important to note that direct comparisons of absolute IC50 or Ki values across different studies can be challenging due to variations in experimental conditions.
NK-1 Receptor Antagonists
| Compound | Receptor | Tissue/Cell Line | Parameter | Value | Reference |
| Aprepitant | Human NK-1 | - | IC50 | 0.12 nmol/L | [2] |
| Netupitant | Human NK-1 | - | Affinity (Ki) | 1.0 nmol/L | [2] |
| Rolapitant | Human NK-1 | - | Affinity (Ki) | 0.66 nmol/L | [2] |
| CP-99,994 | Human NK-1 | U373MG cells | - | Equipotent to Aprepitant & ZD6021 | |
| ZD6021 | Human NK-1 | U373MG cells | - | Equipotent to Aprepitant & CP-99,994 |
A study comparing aprepitant, CP-99,994, and ZD6021 found them to be equipotent at the human NK-1 receptor in vitro, but they exhibited different durations of action in vivo. Aprepitant demonstrated the longest-lasting effect.
NK-2 Receptor Antagonists
| Compound | Receptor | Tissue | Parameter | Value | Reference |
| Ibodutant | Human NK-2 | Colon Smooth Muscle | pKi | 9.9 | |
| Nepadutant | Human NK-2 | Colon Smooth Muscle | pKi | 8.4 | |
| Saredutant | Human NK-2 | Colon Smooth Muscle | pKi | 9.2 | |
| Peptide I | NK-2 | Rabbit Pulmonary Artery | pA2 | - | |
| Peptide II | NK-2 | Rabbit Pulmonary Artery | pA2 | - | |
| Peptide III | NK-2 | Hamster Trachea | pA2 | - |
A direct comparison of ibodutant, nepadutant, and saredutant revealed that ibodutant has the highest affinity for the human NK-2 receptor in colon smooth muscle. Another study highlighted the tissue-specific potency of peptide-based NK-2 antagonists, with Peptide I and II being more potent in the rabbit pulmonary artery, while Peptide III was more effective in the hamster trachea.
Experimental Protocols
Radioligand Binding Assay for NK-1 and NK-2 Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., human U373MG cells for NK-1, human colon smooth muscle for NK-2).
-
Radiolabeled ligand (e.g., [³H]-Substance P for NK-1, [¹²⁵I]-NKA for NK-2).
-
Unlabeled antagonist compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
A detailed protocol for radioligand binding assays can be adapted from established methodologies.
Functional Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response of a receptor to its agonist, in this case, the mobilization of intracellular calcium.
Materials:
-
Cells expressing the target receptor (e.g., CHO cells stably expressing human NK-1 or NK-2 receptors).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Neurokinin A (agonist).
-
Antagonist compounds.
-
Fluorometric imaging plate reader (FLIPR).
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the antagonist compound.
-
Stimulate the cells with a fixed concentration of Neurokinin A.
-
Measure the change in intracellular calcium concentration using a FLIPR.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
-
The functional inhibitory constant (pA2 or pKB) can be calculated from the IC50 values obtained at different agonist concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling cascade initiated by Neurokinin A and a typical workflow for validating its antagonists.
Caption: Neurokinin A Signaling Pathway.
Caption: Experimental Workflow for NKA Antagonist Validation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Neurokinin A TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals, such as Neurokinin A TFA, is a critical component of laboratory safety. While Neurokinin A itself is a peptide neurotransmitter, the trifluoroacetate (TFA) salt it is supplied in requires specific handling and disposal protocols due to the hazardous nature of trifluoroacetic acid.
This guide provides essential, step-by-step safety and disposal information to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling
While some safety data sheets (SDS) may classify this compound as non-hazardous, it is crucial to handle the compound with care due to the presence of trifluoroacetic acid.[1][2] TFA is a strong corrosive acid and requires stringent safety measures.[3]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves for low-volume applications. Heavy-duty gloves (e.g., butyl rubber, Viton) for high-volume (>500 mL) applications.[4] | To prevent skin contact with the corrosive TFA component. |
| Eye Protection | Safety goggles with side-shields.[1] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a properly functioning chemical fume hood. | To avoid inhalation of potentially harmful vapors or mists. |
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For Minor Spills (<500 mL):
-
Alert personnel in the immediate area.
-
Confine the spill to a small area using a spill kit or inert absorbent material like vermiculite or sand.
-
Wear appropriate PPE for cleanup.
-
Contact Environmental Health & Safety (EH&S) for guidance and assistance with cleanup.
-
Collect the absorbed waste into a clear plastic bag, double bag it, and label it for chemical waste collection.
For Major Spills (>500 mL outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and post a warning sign.
-
Call emergency services (911) and report the spill.
-
Do not re-enter the area until cleared by emergency personnel.
This compound Disposal Workflow
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure a safe work environment. The following diagram outlines the step-by-step procedure for waste management.
Detailed Disposal Procedures
-
Waste Segregation:
-
Do not pour this compound waste down the drain.
-
Segregate it from other waste streams, especially from incompatible materials like bases, oxidizers, and metals.
-
Disposable items that have come into contact with this compound, such as pipette tips and gloves, must also be disposed of as hazardous waste.
-
-
Waste Container:
-
Use a designated, leak-proof, and compatible container for collecting this compound waste. The container should have a tight-fitting lid and be kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list the full chemical name, "Neurokinin A Trifluoroacetate." Avoid using abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste.
-
You may need to complete a chemical waste collection request form.
-
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
